molecular formula C8H7F2NO2 B1451653 2-(2,4-Difluorophenylamino)acetic acid CAS No. 901187-90-4

2-(2,4-Difluorophenylamino)acetic acid

Cat. No.: B1451653
CAS No.: 901187-90-4
M. Wt: 187.14 g/mol
InChI Key: STWYUDQLBORQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenylamino)acetic acid (CAS 1523429-81-3) is a fluorinated aromatic glycine derivative with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . This compound serves as a valuable synthetic intermediate and chiral building block in organic synthesis and medicinal chemistry. Its primary research application is as a key precursor in the synthesis of 2,2,2-trisubstituted acetamide derivatives, which have been investigated as potent glucokinase activators (GKAs) for the potential treatment of Type 2 diabetes mellitus . The presence of the 2,4-difluorophenyl group enhances the molecule's stability and influences its electronic properties, which can be critical for optimizing drug-target interactions . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. As a handling precaution, researchers should note that it may cause skin and eye irritation (H317, H319) . It is recommended to store the material in a cool, dark place under an inert atmosphere to ensure long-term stability .

Properties

IUPAC Name

2-(2,4-difluoroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWYUDQLBORQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,4-Difluorophenylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization of 2-(2,4-Difluorophenylamino)acetic acid, a key intermediate in medicinal chemistry and drug development. The synthesis of this N-aryl amino acid is achieved through a strategically selected palladium-catalyzed Buchwald-Hartwig amination, a method renowned for its efficiency and broad substrate scope in forming carbon-nitrogen bonds.[1][2][3] This guide will delve into the mechanistic underpinnings of this synthetic choice, offering a detailed, step-by-step experimental protocol. Furthermore, a thorough characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and validate this and structurally related molecules.

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceutical agents.[4] The incorporation of a substituted aryl moiety onto an amino acid backbone can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including target binding affinity, metabolic stability, and cell permeability. The specific compound of interest, this compound, features a 2,4-difluorophenyl group, a common substituent in drug design known to enhance biological activity and metabolic resistance through the modulation of electronic properties and lipophilicity.

Strategic Synthesis: The Buchwald-Hartwig Approach

While several methods exist for the N-arylation of amino acids, including nucleophilic aromatic substitution (SNAr) and Ullmann condensation, the Buchwald-Hartwig amination stands out for its mild reaction conditions, high functional group tolerance, and superior yields.[1][5] This palladium-catalyzed cross-coupling reaction provides a reliable and versatile route to a wide range of arylamines.[2]

The proposed synthesis of this compound employs the Buchwald-Hartwig coupling of a suitable glycine equivalent with a 2,4-difluoro-substituted aryl halide. To circumvent potential complications with the free carboxylic acid and amino group of glycine, a protected form, such as a glycine ester, is the preferred starting material. The ester can be readily hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Glycine_Ester Glycine Ethyl Ester Coupling Pd-Catalyzed Coupling Glycine_Ester->Coupling Aryl_Halide 1-Bromo-2,4-difluorobenzene Aryl_Halide->Coupling Intermediate_Ester Ethyl 2-(2,4-Difluorophenylamino)acetate Coupling->Intermediate_Ester Formation of C-N bond Hydrolysis_Step Base Hydrolysis Intermediate_Ester->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product Deprotection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Part A: Buchwald-Hartwig Coupling to form Ethyl 2-(2,4-Difluorophenylamino)acetate

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reactants: Add anhydrous toluene as the solvent, followed by 1-bromo-2,4-difluorobenzene (1.0 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 100 °C under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2-(2,4-difluorophenylamino)acetate.

Part B: Hydrolysis to this compound

  • Saponification: Dissolve the purified ethyl 2-(2,4-difluorophenylamino)acetate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Acidification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a solid.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Product->IR Functional Group Identification MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Confirmation MP Melting Point Synthesized_Product->MP Physical Constant Purity Purity (HPLC) Synthesized_Product->Purity Purity Assessment

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

Analytical Technique Expected Observations
¹H NMR Aromatic protons of the difluorophenyl ring (multiplets), a singlet for the methylene protons of the acetic acid moiety, a broad singlet for the amine proton, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances corresponding to the aromatic carbons (with C-F couplings), the methylene carbon, and the carbonyl carbon of the carboxylic acid.
¹⁹F NMR Two distinct resonances for the two non-equivalent fluorine atoms on the aromatic ring.[6]
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (carboxylic acid), and C-F stretching.
Mass Spectrometry (HRMS) The calculated exact mass should be confirmed, providing the elemental composition.
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound via a Buchwald-Hartwig amination reaction. The detailed protocol and comprehensive characterization data provide a solid foundation for researchers and scientists working on the synthesis of novel N-aryl amino acids for applications in drug discovery and development. The presented methodology is adaptable and can likely be applied to the synthesis of a broader library of analogous compounds.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4108–4111. [Link]

  • McKerrow, J. D., Al-Rawi, J. M. A., & Brooks, P. (2010). Use of diphenyliodonium bromide in the synthesis of some N-phenyl α-amino acids.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zheng, C., et al. (2009). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Proceedings of the National Academy of Sciences, 106(11), 4165-4170. [Link]

  • Ling, T., et al. (2017). N-Terminal Derivatization-Assisted Identification of Individual Amino Acids Using a Biological Nanopore Sensor. ACS Sensors, 2(11), 1649-1656. [Link]

Sources

Navigating Scarcity: A Technical Examination of 2-(2,4-Difluorophenylamino)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

To provide a valuable resource for researchers in drug development and related fields, this guide will first present the limited available information for 2-(2,4-Difluorophenylamino)acetic acid. Subsequently, it will offer an in-depth technical examination of two closely related and well-characterized analogs: 2-amino-2-(2,4-difluorophenyl)acetic acid and 2-(2,4-Difluorophenyl)acetic acid . This comparative approach will offer insights into the potential properties of the target molecule by exploring the impact of the amino group's position on the acetic acid backbone.

Part 1: this compound (N-(2,4-Difluorophenyl)glycine)

This compound, also known as N-(2,4-Difluorophenyl)glycine, is a derivative of glycine where the amino group is substituted with a 2,4-difluorophenyl group.

Molecular Structure and Identifiers
IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
PubChem CID 28766514[1]
CAS Number 186648-31-1

Molecular Structure:

Caption: 2D structure of this compound.

Due to the absence of detailed experimental data, a comprehensive analysis of its chemical properties cannot be provided at this time.

Part 2: A Technical Guide to 2-amino-2-(2,4-difluorophenyl)acetic Acid

This analog is a fluorinated phenylglycine derivative with the amino group attached to the alpha-carbon of the acetic acid moiety.[2]

Molecular Structure and Identifiers
IdentifierValueSource
IUPAC Name 2-amino-2-(2,4-difluorophenyl)acetic acid[3]
Synonyms 2,4-Difluoro-DL-phenylglycine, alpha-Amino-2,4-difluorobenzeneacetic acid[3][4]
Molecular Formula C₈H₇F₂NO₂[3]
Molecular Weight 187.14 g/mol [3]
CAS Number 240409-02-3[3]

Molecular Structure:

Caption: 2D structure of 2-amino-2-(2,4-difluorophenyl)acetic acid.

Physicochemical Properties
PropertyValueSource
Predicted Boiling Point 276.2 ± 40.0 °C[4]
Predicted pKa 1.62 ± 0.10[4]
Predicted Density 1.442 ± 0.06 g/cm³[4]
Storage Temperature 2-8°C, stored under nitrogen[4]
Appearance Lemony beige powder[4]
Reactivity and Stability

This compound exhibits reactivity characteristic of amino acids. The amino group can undergo reactions such as acylation and alkylation, while the carboxylic acid group can be esterified.

Potential Reactions:

  • Oxidation: Under oxidative conditions, this compound can be converted to 2-nitro-2-(2,4-difluorophenyl)acetic acid.[2]

  • Reduction: It can be reduced to yield 2-amino-2-(2,4-difluorophenyl)ethanol.[2]

  • Substitution Reactions: Various substituted derivatives can be formed depending on the nucleophile used.[2]

Biological Activity and Applications

Research indicates that 2-amino-2-(2,4-difluorophenyl)acetic acid has significant biological activity and has been studied for its potential in enzyme inhibition and receptor binding.[2] Its structure may allow for interactions with molecular targets, leading to potential anti-inflammatory or anticancer activities.[2] It is also a key intermediate in pharmaceutical synthesis.[2]

This compound could potentially be used in the synthesis of indole derivatives, which are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2]

Synthesis Workflow

A typical synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid involves a multi-step process.

SynthesisWorkflow1 Start 2,4-Difluorobenzaldehyde Step1 Reaction with Hydroxylamine HCl and Sodium Acetate Start->Step1 Intermediate1 Nitrile Intermediate Step1->Intermediate1 Step2 Reduction with H₂ (Palladium Catalyst) Intermediate1->Step2 Product 2-amino-2-(2,4-difluorophenyl)acetic acid Step2->Product

Caption: General synthesis workflow for 2-amino-2-(2,4-difluorophenyl)acetic acid.

Experimental Protocol: Synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid

  • Formation of the Nitrile Intermediate:

    • Dissolve 2,4-difluorobenzaldehyde in a suitable solvent.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Isolate and purify the resulting nitrile intermediate.

  • Reduction of the Nitrile Group:

    • Dissolve the nitrile intermediate in a suitable solvent.

    • Add a palladium catalyst (e.g., palladium on carbon).

    • Introduce hydrogen gas into the reaction vessel under pressure.

    • Stir the mixture until the reduction is complete.

    • Filter off the catalyst and isolate the final product, 2-amino-2-(2,4-difluorophenyl)acetic acid.

    • Purify the product as necessary (e.g., by recrystallization).

Part 3: A Technical Guide to 2-(2,4-Difluorophenyl)acetic acid

This analog lacks the amino group present in the other two molecules.

Molecular Structure and Identifiers
IdentifierValueSource
IUPAC Name 2-(2,4-difluorophenyl)acetic acid[5]
Molecular Formula C₈H₆F₂O₂[5]
Molecular Weight 172.13 g/mol [5][6]
CAS Number 81228-09-3[5][6]

Molecular Structure:

Caption: 2D structure of 2-(2,4-Difluorophenyl)acetic acid.

Physicochemical Properties
PropertyValueSource
Melting Point 115-118 °C (lit.)[6]
Appearance White to almost white powder to crystal[7]
Purity ≥ 98% (GC)[7]
Storage Store at room temperature[5]
Spectroscopic Data

While detailed spectra are best viewed from their original sources, characteristic shifts can be summarized.

  • ¹³C NMR and ¹H NMR data for 2,4-Difluorophenylacetic acid are available and can be used for structural confirmation.[8][9]

Applications in Synthesis

2-(2,4-Difluorophenyl)acetic acid has been utilized in the synthesis of nonpolar peptide nucleic acid (PNA) monomers that contain fluoroaromatics (F-PNA).[6] It also serves as a building block in the development of anti-inflammatory and analgesic agents, as well as in the synthesis of herbicides.[7]

Analytical Workflow

A general workflow for the analysis and characterization of 2-(2,4-Difluorophenyl)acetic acid.

AnalyticalWorkflow cluster_structure Structural Analysis Sample Sample of 2-(2,4-Difluorophenyl)acetic acid Purity Purity Analysis (GC) Sample->Purity Structure Structural Elucidation Sample->Structure MeltingPoint Melting Point Determination Sample->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared Spectroscopy (IR) Structure->IR

Caption: General analytical workflow for 2-(2,4-Difluorophenyl)acetic acid.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

  • Sample Preparation:

    • Accurately weigh a sample of 2-(2,4-Difluorophenyl)acetic acid.

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol or a derivatizing agent may be required).

    • Prepare a series of calibration standards of known concentrations.

  • GC Instrument Setup:

    • Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the injector and detector temperatures appropriately.

    • Program the oven temperature for a gradient that allows for the separation of the analyte from any impurities.

  • Analysis:

    • Inject a small volume of the prepared sample and standards into the GC.

    • Record the chromatograms.

  • Data Interpretation:

    • Identify the peak corresponding to 2-(2,4-Difluorophenyl)acetic acid based on the retention time of the standards.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

References

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Difluorophenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). D-(-)-4-Fluorophenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carrara, M., Zampiron, A., Barbera, M., Caputo, A., Bisi, A., Gobbi, S., Belluti, F., Piazzi, L., Rampa, A., & Valenti, P. (2005). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. Anticancer Research, 25(2A), 1179–1186.
  • A Review of physical and chemical properties of Glycine crystals family. (2018). International Journal of ChemTech Research, 11(01), 249-258.
  • NIST. (n.d.). Fluoroacetic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, isobutyl ester. Retrieved from [Link]

  • Arctom Scientific. (n.d.). 2-(2,4-difluorophenyl)acetic acid - 97%. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester. Retrieved from [Link]

Sources

Spectroscopic Analysis of 2-(2,4-Difluorophenylamino)acetic Acid Derivatives: A Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 2-(2,4-Difluorophenylamino)acetic acid scaffold is a key pharmacophore in the development of various therapeutic agents. Rigorous and unambiguous structural characterization of its derivatives is paramount for advancing drug discovery programs and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—applied to the analysis of this important class of compounds. Authored from the perspective of a senior application scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into data interpretation and integrated analysis.

The Analytical Imperative for Fluorinated Phenylglycine Derivatives

The this compound core presents unique analytical challenges and opportunities. The presence of the difluorinated phenyl ring, the secondary amine, and the carboxylic acid moiety creates a molecule with distinct electronic and structural features. Spectroscopic analysis is not merely a confirmatory step but a foundational component of the development lifecycle, essential for:

  • Structural Verification: Confirming the identity of newly synthesized derivatives.

  • Purity Assessment: Identifying and quantifying impurities, residual solvents, and starting materials.

  • Stability Studies: Monitoring for degradation products under various stress conditions.

  • Conformational Analysis: Understanding the three-dimensional structure which can influence biological activity.

This guide provides the strategic framework for applying a multi-technique spectroscopic approach to achieve these goals with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.

Rationale & Key Insights

The unique value of NMR lies in its ability to map the precise connectivity of atoms. The presence of the NMR-active ¹⁹F nucleus (100% natural abundance) provides a powerful spectroscopic probe for confirming substitution patterns and investigating electronic effects.[1][2] However, the large chemical shift range of fluorine and its propensity for long-range coupling can complicate spectra, making a systematic approach crucial.[3]

Characteristic Spectral Features

¹H NMR:

  • Aromatic Protons: The three protons on the difluorophenyl ring will appear as complex multiplets due to both H-H and H-F coupling. Their chemical shifts will typically be in the δ 6.5-7.5 ppm range.

  • Methylene Protons (-CH₂-): The protons of the acetic acid methylene group will appear as a singlet or doublet (if coupled to the N-H proton) typically around δ 4.0 ppm.[4]

  • Amine Proton (-NH-): This proton will appear as a broad singlet, its chemical shift being highly dependent on solvent and concentration. It may show coupling to the adjacent methylene protons.

  • Carboxylic Acid Proton (-COOH): This is a highly deshielded, broad singlet appearing far downfield (δ 10-13 ppm), which will readily exchange with D₂O.

¹³C NMR:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is typically observed around δ 170-175 ppm.

  • Aromatic Carbons: The six carbons of the phenyl ring will appear in the δ 100-165 ppm range. The carbons directly bonded to fluorine will show large, characteristic one-bond C-F coupling constants (¹JCF ≈ 240-280 Hz).[3] Other aromatic carbons will exhibit smaller, multi-bond C-F couplings.

  • Methylene Carbon (-CH₂-): This carbon signal will be found around δ 45-55 ppm.

¹⁹F NMR:

  • This is a critical experiment for confirming identity. The two fluorine atoms are inequivalent and will appear as distinct signals, each split into a doublet by F-F coupling and further split by couplings to nearby protons. The chemical shift range for organofluorine compounds is vast, but for fluorobenzenes, signals are typically found between -100 and -140 ppm relative to CFCl₃.[3]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred as it can solubilize both the free acid and its salts, and it prevents the exchange of the NH and COOH protons, allowing for their observation.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with 16-32 scans.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay are required due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. It can be run with or without proton decoupling to observe ¹H-¹⁹F couplings.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. For this compound derivatives, it provides immediate confirmation of the carboxylic acid, secondary amine, and aromatic moieties.

Rationale & Key Insights

Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). The presence or absence of these characteristic absorption bands provides direct evidence for the molecule's functional makeup. It is particularly useful for monitoring reactions, such as the conversion of the carboxylic acid to an ester or amide, where the C=O stretching frequency will shift significantly.

Characteristic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic AcidO-H Stretch2500-3300BroadVery characteristic, often overlaps with C-H stretches.
Carboxylic AcidC=O Stretch1700-1725StrongThis is a key diagnostic peak. Dimerization can broaden it.
Secondary AmineN-H Stretch3300-3500Medium, Sharp
Aromatic RingC-H Stretch3000-3100Medium
Aromatic RingC=C Bends1450-1600Medium-StrongA series of sharp peaks.
Acetic AcidC-O Stretch1210-1320Strong
Aryl-FluorineC-F Stretch1100-1250StrongThe presence of two C-F bonds may result in multiple strong bands.

Table 1: Characteristic IR absorption frequencies for the this compound scaffold. Data compiled from foundational spectroscopy principles.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No KBr pellet preparation is required.

  • Background Scan: With the clean ATR crystal, run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the final spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

Rationale & Key Insights

MS bombards molecules with energy, causing them to ionize and fragment in predictable ways. By measuring the mass-to-charge ratio (m/z) of the resulting ions, one can determine the molecular weight with high precision. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids and is the method of choice.

Expected Fragmentation Pattern

For this compound (MW: 187.14), the following ions are expected in ESI-MS:

  • Positive Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 188.

  • Negative Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 186.

A key fragmentation pathway for carboxylic acids is the loss of the carboxyl group or related fragments.[4][7] A common fragmentation would be the loss of H₂O (18 Da) or COOH (45 Da) from the parent ion under higher energy conditions (tandem MS). The base peak in many carboxylic acid derivatives is often the acylium ion, though this is less common with soft ionization techniques unless fragmentation is induced.[4]

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution) with an ESI source.

  • Chromatography (Optional but recommended): Inject the sample onto a C18 reverse-phase column. Use a gradient of water and acetonitrile (both typically containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to elute the compound. This separates the analyte from impurities.

  • MS Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Perform a full scan over a relevant m/z range (e.g., 50-500 Da).

    • If using a high-resolution instrument, the exact mass measurement can be used to confirm the elemental formula (C₈H₇F₂NO₂).

UV-Visible Spectroscopy: Analyzing Chromophoric Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it useful for quantitative analysis and for detecting the presence of conjugated systems.

Rationale & Key Insights

The difluorophenylamino moiety is the primary chromophore in this class of molecules, responsible for absorbing UV radiation. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, making this a simple and robust method for quantification once a standard curve is established. Derivative spectroscopy can be employed to resolve overlapping peaks in complex mixtures or to enhance subtle spectral features.[8][9]

Expected Spectral Features

The UV spectrum is expected to show characteristic absorption bands arising from π→π* transitions within the aromatic ring. For the phenylamino system, one would typically expect a primary absorption band (λmax) in the 230-280 nm range. The exact position and intensity of λmax will be influenced by the solvent polarity and the nature of any substituents on the aromatic ring or the acetic acid moiety.[10]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 0.8 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan across a wavelength range from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative work, create a calibration curve by plotting absorbance at λmax versus concentration for a series of standards.

Integrated Analytical Workflow and Data Visualization

No single technique provides a complete picture. A robust characterization strategy relies on the synergistic integration of all four spectroscopic methods. The workflow below illustrates a logical approach to the complete analysis of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Confirmation New_Derivative New Derivative Synthesized IR IR Spectroscopy New_Derivative->IR MS Mass Spectrometry (LC-MS) New_Derivative->MS NMR NMR (1H, 13C, 19F) New_Derivative->NMR UV UV-Vis Spectroscopy New_Derivative->UV IR_Result Functional Groups Confirmed? IR->IR_Result MS_Result Correct Molecular Weight? MS->MS_Result NMR_Result Correct Structure & Connectivity? NMR->NMR_Result Quant Quant UV->Quant For Quantification IR_Result->MS_Result Yes Re_evaluate Re-purify or Re-synthesize IR_Result->Re_evaluate No MS_Result->NMR_Result Yes MS_Result->Re_evaluate No Final_Confirm Structure Confirmed NMR_Result->Final_Confirm Yes NMR_Result->Re_evaluate No

Caption: Integrated workflow for the spectroscopic analysis of a new derivative.

The molecular structure itself can be mapped to its expected spectroscopic outputs, providing a clear mental model for data interpretation.

Key structural features and their spectroscopic signatures. mol n1 ¹⁹F NMR: Two distinct signals n2 ¹H & ¹³C NMR: Aromatic signals with H-F and C-F coupling n3 IR: C=O stretch (~1710 cm⁻¹) N-H stretch (~3400 cm⁻¹) n4 MS: [M+H]⁺ = 188

Caption: Correlation of molecular structure with key spectroscopic data.

Conclusion

The robust characterization of this compound derivatives is a non-negotiable requirement in a drug development setting. A comprehensive analytical strategy that intelligently combines NMR, IR, MS, and UV-Vis spectroscopy provides an interlocking web of evidence for definitive structural confirmation and purity assessment. By understanding the principles behind each technique and the characteristic spectral signatures of the target scaffold, researchers can navigate the complexities of data interpretation with confidence, ensuring the integrity and quality of their novel chemical entities.

References

  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • BenchChem. (2025). A Researcher's Guide to Matched-Pair Analysis of Fluorinated Compounds in Drug Discovery.
  • National Institute of Standards and Technology. (n.d.). N-Phenylglycine - IR Spectrum. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem.
  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • Science Direct. (1998). Derivative UV-VIS Spectrophotometry in Analytical Chemistry.
  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • ResearchGate. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies.
  • Thermo Fisher Scientific. (2023). UV-Visible Derivative Spectroscopy: Theory and Applications. YouTube.
  • MDPI. (2018). Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System.
  • PubMed. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives.
  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • National Institute of Standards and Technology. (n.d.). Acetic acid - Mass spectrum. NIST Chemistry WebBook.

Sources

The Architectonics of Efficacy: A Technical Guide to the Biological Activity of Fluorinated Phenylacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of fluorinated phenylacetic acid compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to illuminate the therapeutic potential of this important class of molecules.

Introduction: The Fluorine Advantage in Phenylacetic Acid Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. When applied to the phenylacetic acid scaffold, a privileged structure in its own right, fluorination can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1] This guide delves into the multifaceted biological activities of fluorinated phenylacetic acid derivatives, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties.

I. Anticancer Activity: Inducing Apoptosis in Malignant Cells

Phenylacetic acid and its derivatives have demonstrated significant anti-proliferative and differentiating effects on various human cancer cell lines, including those of the prostate, breast, and lung, as well as glioblastomas and leukemias.[2] Fluorination of the phenyl ring has been shown to potentiate this anticancer activity.

Mechanistic Insights: The Apoptotic Cascade

The primary mechanism by which fluorinated phenylacetic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial self-validating system for a potential anticancer agent, as it eliminates malignant cells without eliciting an inflammatory response.

One key derivative, 4-Fluoro-N-butylphenylacetamide, has been shown to upregulate Bcl-XS, a pro-apoptotic protein, and activate the caspase cascade, leading to apoptosis in human squamous lung cancer cells.[3] The caspase cascade is a hierarchical series of protease activations that dismantle the cell in a controlled manner.

Furthermore, evidence suggests the involvement of the Fas death receptor-dependent apoptotic pathway.[4] This extrinsic pathway is initiated by the binding of Fas ligand to the Fas receptor on the cell surface, triggering a signaling cascade that culminates in the activation of executioner caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR Binding Procaspase-8 Procaspase-8 FasR->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 Activation FPAD Fluorinated Phenylacetic Acid Derivative Bcl-XS Bcl-XS (pro-apoptotic) FPAD->Bcl-XS Upregulates Mitochondrion Mitochondrion Bcl-XS->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Apoptosome Formation & Activation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Formation & Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Apoptosome Formation & Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Cell Dismantling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage/Immune Cell Inflammatory_Stimulus->Macrophage Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) Macrophage->Signaling_Cascade TNF_alpha_Production TNF-α Production & Release Signaling_Cascade->TNF_alpha_Production Inflammation Inflammatory Response TNF_alpha_Production->Inflammation FPAD Fluorinated Phenylacetic Acid Derivative FPAD->Signaling_Cascade Inhibits

Figure 2: Inhibition of TNF-α production by fluorinated phenylacetic acid derivatives.

Experimental Protocol: Measurement of TNF-α Inhibition

An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein, such as TNF-α, in a biological sample.

Materials:

  • Mouse peritoneal cavity cells or a macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Fluorinated phenylacetic acid compounds

  • TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Culture the cells in a suitable medium. Stimulate the cells with LPS to induce the production of TNF-α.

  • Compound Treatment: Concurrently treat the cells with various concentrations of the fluorinated phenylacetic acid compounds.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for TNF-α.

    • Adding the collected cell culture supernatants to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Reading: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using known concentrations of TNF-α. Use the standard curve to determine the concentration of TNF-α in the cell culture supernatants. Calculate the percentage of TNF-α inhibition for each concentration of the compound relative to the LPS-stimulated control.

III. Antimicrobial Activity: Disrupting Microbial Integrity

Phenylacetic acid itself has been identified as an antimicrobial compound produced by various microorganisms. [5]Fluorination can further enhance this activity, making these compounds promising candidates for the development of new antimicrobial agents.

Mechanistic Insights: Cell Membrane Disruption

The antibacterial mechanism of phenylacetic acid involves the disruption of cell membrane integrity. [6][7]This leads to leakage of essential intracellular components, such as nucleic acids and proteins, and ultimately cell death. Additionally, phenylacetic acid has been shown to inhibit protein synthesis in bacteria. [6][7]

cluster_workflow Antimicrobial Workflow FPAD Fluorinated Phenylacetic Acid Derivative Bacterial_Cell Bacterial Cell FPAD->Bacterial_Cell Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Cell->Protein_Synthesis_Inhibition Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Protein_Synthesis_Inhibition->Cell_Death

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2,4-Difluorophenylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 2-(2,4-Difluorophenylamino)acetic acid. In the absence of direct comprehensive studies on this specific entity, this document leverages a robust analysis of structurally analogous compounds to postulate its primary biological targets and downstream signaling effects. The core hypothesis centers on a dual-modal activity profile: selective inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and modulation of dopamine receptor signaling, suggesting potential neuropharmacological applications. This guide provides the theoretical framework, proposes detailed experimental protocols for validation, and presents visual workflows to guide future research and development efforts.

Introduction and Molecular Profile

This compound is a synthetic organic compound characterized by an N-phenylglycine core structure. The key features of this molecule are a difluorinated phenyl ring linked via a secondary amine to an acetic acid moiety. The strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring is predicted to significantly influence the electronic distribution and conformational flexibility of the molecule, thereby dictating its interaction with biological targets. While direct pharmacological data for this specific compound is not extensively available, its structural resemblance to known bioactive molecules provides a strong basis for predicting its mechanism of action.

Postulated Primary Mechanism: Selective COX-2 Inhibition

Based on extensive structure-activity relationship (SAR) data from related N-phenylglycine and phenoxyacetic acid derivatives, the most probable primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, with a likely selectivity for the inducible isoform, COX-2.[1][2]

The Rationale for COX-2 Selectivity

The structural architecture of this compound aligns with key pharmacophoric features of known selective COX-2 inhibitors. The central N-phenylglycine scaffold can mimic the arachidonic acid substrate, while the difluorophenyl group can occupy the larger, more accommodating active site of COX-2, a feature that distinguishes it from the more constricted active site of the constitutively expressed COX-1.[3] This selective inhibition is crucial for mitigating the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The inhibition of COX-2 by this compound is predicted to block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2) and thromboxanes. This interruption of the prostaglandin synthesis cascade would lead to a potent anti-inflammatory effect, characterized by a reduction in vasodilation, edema, and pain signaling at sites of inflammation.

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid cPLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Pro-inflammatory Prostaglandins (PGE2, PGI2) Pro-inflammatory Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins (PGE2, PGI2) Isomerases Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Pro-inflammatory Prostaglandins (PGE2, PGI2)->Inflammation (Pain, Fever, Swelling) This compound This compound This compound->COX-2 Inhibition

Caption: Proposed COX-2 Inhibition Pathway.

Postulated Secondary Mechanism: Dopamine Receptor Modulation

A secondary, yet potentially significant, mechanism of action for this compound is the modulation of dopamine receptors in the central nervous system. This hypothesis is supported by preliminary studies on structurally similar compounds, such as 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, which suggest an influence on dopamine receptor activity. The N-aryl amino acid scaffold present in the molecule is a recurring motif in compounds targeting neurotransmitter receptors.[4][5]

Potential Interaction with Dopamine Receptor Subtypes

The precise nature of the interaction with dopamine receptors (e.g., agonist, antagonist, or allosteric modulator) remains to be elucidated. However, the presence of the difluorophenyl ring and the secondary amine could facilitate binding within the dopamine receptor's transmembrane domains. Interactions could involve hydrogen bonding with serine residues and hydrophobic interactions with aromatic residues, which are critical for ligand recognition in these receptors.[6]

Signaling Cascade: Modulation of cAMP Levels

Should this compound act on D1-like receptors (D1 and D5), it would likely modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. Conversely, interaction with D2-like receptors (D2, D3, and D4) would likely inhibit adenylyl cyclase. This modulation of the cAMP signaling pathway could have profound effects on neuronal excitability and gene expression, underpinning potential therapeutic applications in neurological and psychiatric disorders.

Dopamine_Receptor_Modulation cluster_0 D1-like Receptor Pathway cluster_1 D2-like Receptor Pathway D1/D5 Receptor D1/D5 Receptor Gs Gs D1/D5 Receptor->Gs Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gs->Adenylyl Cyclase (AC) ATP ATP Adenylyl Cyclase (AC)->ATP Activation cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cellular Response (Excitatory) Cellular Response (Excitatory) PKA->Cellular Response (Excitatory) D2/D3/D4 Receptor D2/D3/D4 Receptor Gi Gi D2/D3/D4 Receptor->Gi Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gi->Adenylyl Cyclase (AC) ATP ATP Adenylyl Cyclase (AC) ->ATP Inhibition cAMP cAMP ATP ->cAMP PKA PKA cAMP ->PKA Cellular Response (Inhibitory) Cellular Response (Inhibitory) PKA ->Cellular Response (Inhibitory) This compound This compound This compound->D1/D5 Receptor Modulation This compound->D2/D3/D4 Receptor Modulation

Caption: Putative Dopamine Receptor Modulation Pathways.

Experimental Validation Protocols

To empirically validate the hypothesized mechanisms of action, a tiered experimental approach is recommended.

Tier 1: In Vitro Target Engagement and Selectivity

Objective: To determine the direct binding affinity and inhibitory potency of this compound on COX-1 and COX-2, and to assess its binding to a panel of dopamine receptor subtypes.

Protocol 1: COX-1/COX-2 Inhibition Assay (Enzymatic)

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe for prostaglandin detection, this compound (test compound), non-selective and selective COX inhibitors (controls).

  • Procedure: a. Prepare a series of dilutions of the test compound and control inhibitors. b. In a 96-well plate, add the respective enzyme (COX-1 or COX-2) to each well. c. Add the diluted test compound or controls to the wells and incubate for a pre-determined time to allow for binding. d. Initiate the reaction by adding arachidonic acid. e. After a specific reaction time, stop the reaction and measure the product formation using a plate reader.

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 2: Radioligand Binding Assay for Dopamine Receptors

  • Reagents: Cell membranes expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5), specific radioligands for each receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2), this compound (test compound), known dopamine receptor ligands (controls).

  • Procedure: a. Prepare serial dilutions of the test compound and controls. b. In a 96-well filter plate, incubate the cell membranes with the specific radioligand and the test compound or controls. c. After incubation, wash the plates to remove unbound radioligand. d. Measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) for the test compound at each receptor subtype by competitive binding analysis.

Tier 2: Cellular Functional Assays

Objective: To assess the functional consequences of target engagement in a cellular context.

Protocol 3: Prostaglandin E2 (PGE2) Release Assay in Macrophages

  • Cell Line: Murine or human macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Procedure: a. Plate the cells and stimulate them with lipopolysaccharide (LPS) to induce COX-2 expression. b. Treat the cells with varying concentrations of this compound. c. After incubation, collect the cell supernatant. d. Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis: Determine the EC50 value for the inhibition of PGE2 release.

Protocol 4: cAMP Accumulation Assay in HEK293 Cells

  • Cell Lines: HEK293 cells stably expressing individual dopamine receptor subtypes.

  • Procedure: a. Plate the cells and treat them with varying concentrations of this compound in the presence or absence of a known dopamine receptor agonist. b. After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Determine if the compound acts as an agonist, antagonist, or allosteric modulator by analyzing the dose-response curves.

Data Summary and Interpretation

The following table provides a template for summarizing the expected quantitative data from the proposed experimental protocols.

Assay Parameter Expected Outcome for this compound
COX-1 InhibitionIC50 (µM)> 10
COX-2 InhibitionIC50 (µM)< 1
COX Selectivity IndexIC50(COX-1)/IC50(COX-2)> 10
Dopamine Receptor BindingKi (nM)To be determined for D1, D2, D3, D4, D5
PGE2 Release InhibitionEC50 (µM)< 5
cAMP AccumulationAgonist/Antagonist/ModulatorTo be determined

Conclusion and Future Directions

This technical guide puts forth a well-grounded, albeit putative, mechanism of action for this compound, centered on selective COX-2 inhibition and potential dopamine receptor modulation. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses. Successful validation would position this compound as a promising lead for the development of novel anti-inflammatory agents with a potential secondary benefit in neurological disorders. Future research should focus on in vivo efficacy studies in relevant animal models of inflammation and neurological disease, as well as comprehensive pharmacokinetic and toxicological profiling.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]

  • Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. ResearchGate. [Link]

  • Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. PMC - PubMed Central. [Link]

  • Modulatory Role of Dopamine on Excitatory Amino Acid Receptors. PubMed. [Link]

  • Dopamine modulation of responses mediated by excitatory amino acids in the neostriatum. PubMed. [Link]

Sources

Unlocking the Therapeutic Potential of 2-(2,4-Difluorophenylamino)acetic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound, 2-(2,4-Difluorophenylamino)acetic acid. Given the limited direct biological data on this specific molecule, this document outlines a robust, multi-pronged strategy for the identification and validation of its potential therapeutic targets. By leveraging insights from structurally related fluorinated phenylglycine and phenylacetic acid derivatives, which have shown promise in anti-inflammatory and oncological contexts, we present a logical workflow encompassing in silico predictive modeling, biochemical and biophysical screening, and cell-based assay development. This guide is designed to be a practical roadmap, complete with detailed experimental protocols and the underlying scientific rationale, to systematically uncover the mechanism of action and unlock the therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

The strategic incorporation of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl moiety, in particular, is a common feature in bioactive compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This compound belongs to the class of phenylacetic acid derivatives, a scaffold present in numerous therapeutic agents. While this specific molecule is not extensively characterized in public-domain literature, its structural alerts and the known activities of related analogs provide a strong impetus for its investigation as a potential therapeutic candidate.

Structurally similar compounds, such as fluorinated phenylglycine derivatives, have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects. For instance, some derivatives are utilized as intermediates in the synthesis of proteasome inhibitors, highlighting a potential role in oncology. Furthermore, the broader class of phenylacetic acids has been explored for various therapeutic targets, including enzymes and receptors involved in inflammation and metabolic diseases. This guide, therefore, proposes a systematic approach to deorphanize this compound and identify its primary therapeutic targets.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physicochemical properties is fundamental for designing relevant biological assays and interpreting their results.

PropertyValueSource
Molecular Formula C₈H₇F₂NO₂PubChem CID: 28766514[1]
Molecular Weight 187.14 g/mol PubChem CID: 28766514[1]
IUPAC Name This compoundPubChem CID: 28766514[1]

The synthesis of this compound can be achieved through several established synthetic routes, typically involving the reaction of 2,4-difluoroaniline with a suitable two-carbon synthon. A generalized synthetic scheme is presented below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product 2_4_difluoroaniline 2,4-Difluoroaniline reductive_amination Reductive Amination (e.g., NaBH4, H2/Pd-C) 2_4_difluoroaniline->reductive_amination glyoxylic_acid Glyoxylic Acid glyoxylic_acid->reductive_amination product This compound reductive_amination->product

A generalized synthetic workflow for this compound.

A Strategic Approach to Target Identification

Given the novelty of this compound, a multi-faceted approach to target identification is recommended. This strategy combines computational predictions with a range of experimental techniques to generate and validate target hypotheses.

Target_ID_Strategy start This compound (Novel Compound) in_silico In Silico Target Prediction (Target Fishing, Molecular Docking) start->in_silico biochemical Biochemical & Biophysical Screening (Affinity Chromatography, Proteome Microarrays) start->biochemical cell_based Cell-Based Phenotypic Screening (High-Content Imaging, Reporter Assays) start->cell_based hypothesis Target Hypothesis Generation in_silico->hypothesis biochemical->hypothesis cell_based->hypothesis validation Target Validation (Cellular Thermal Shift Assay, CRISPR/siRNA) hypothesis->validation mechanism Mechanism of Action Studies validation->mechanism

A multi-pronged strategy for target identification and validation.

In Silico Target Prediction: Generating Initial Hypotheses

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential biological targets of a novel compound.

Target Fishing

In silico target fishing algorithms compare the chemical structure of a query molecule to databases of known ligands for a wide range of biological targets.[2] This approach can predict potential targets based on the principle of chemical similarity.

Recommended Platforms:

  • SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule.

  • ChEMBL: A large, open-access database of bioactive molecules with drug-like properties that can be used for similarity searching.[3]

Molecular Docking

Once a set of potential targets is identified through target fishing, molecular docking can be employed to predict the binding mode and estimate the binding affinity of this compound to the active sites of these proteins.[4]

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Run the docking algorithm (e.g., AutoDock, Glide) to predict the binding poses of the ligand in the active site.

  • Analysis:

    • Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Experimental Target Deconvolution: From Hypothesis to Evidence

Experimental approaches are essential to confirm the computationally predicted targets and to identify novel, unexpected interactions.

Affinity-Based Methods

Affinity chromatography is a powerful technique for isolating and identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[5][6]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm for immobilization.

    • Couple the linker-modified compound to a solid support (e.g., agarose beads).

  • Protein Binding:

    • Incubate the immobilized compound with a cell or tissue lysate.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them by mass spectrometry (LC-MS/MS).

Proteome-Wide Thermal Shift Assays

Cellular Thermal Shift Assays (CETSA) and related techniques are based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation. This method allows for the identification of target engagement in a cellular context.

Target Validation: Confirming Biological Relevance

Once a list of putative targets has been generated and confirmed by initial binding assays, it is crucial to validate their biological relevance to the observed cellular phenotype.

Gene Knockdown/Knockout

Using techniques such as siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing, the expression of the candidate target protein can be reduced or eliminated. If the cellular response to this compound is diminished or abolished in the absence of the target protein, this provides strong evidence for its involvement in the compound's mechanism of action.

Enzyme/Receptor Activity Assays

If the identified target is an enzyme or a receptor, its activity can be directly measured in the presence and absence of this compound. This will determine whether the compound acts as an inhibitor, activator, agonist, or antagonist.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup:

    • In a microplate, combine the recombinant kinase, its specific substrate, and ATP.

    • Add varying concentrations of this compound.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the kinase.

  • Detection:

    • Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection, fluorescent antibody).

  • Data Analysis:

    • Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Potential Therapeutic Avenues and Future Directions

Based on the structural features of this compound and the known activities of related compounds, several therapeutic areas warrant investigation:

  • Inflammatory Diseases: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Investigating the effect of this compound on key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and pro-inflammatory cytokines is a logical starting point.

  • Oncology: The role of related compounds as intermediates for proteasome inhibitors suggests that this compound could be explored for its potential as an anticancer agent. Screening against a panel of cancer cell lines and investigating its effects on cell cycle progression and apoptosis would be valuable.

  • Neurological Disorders: Some phenylglycine derivatives have been shown to interact with neurotransmitter receptors. Exploring the potential of this compound to modulate the activity of receptors in the central nervous system could uncover novel therapeutic applications.

The systematic application of the target identification and validation strategies outlined in this guide will be instrumental in elucidating the mechanism of action of this compound and paving the way for its potential development as a novel therapeutic agent.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Kerz M, Furtmann N, Bajorath J. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 2737050, 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 28766514, this compound. Retrieved from [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y., & Loo, J. A. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Verdine, G. L., & Walensky, L. D. (2007). Targeting the Undruggable Proteome: The Small Molecules of My Dreams. Chemistry & Biology, 14(8), 861–867. [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46. [Link]

  • Wang, Y., Zhang, T., & Zhang, J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Cell Communication and Signaling, 21(1), 284. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Han, Y., Lyman, K. A., Clutter, M., Schiltz, G. E., Ismail, Q. A., Cheng, X., Luan, C. H., & Chetkovich, D. M. (2022, May 27). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview [Video]. YouTube. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Identification and validation of protein targets of bioactive small molecules. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (n.d.). MDPI. Retrieved from [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. (2018, August 7). PubMed. Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025, July 21). PubMed Central. Retrieved from [Link]

  • Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. (n.d.). Frontiers. Retrieved from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. Retrieved from [Link]

  • An In Silico Target Fishing Approach to Identify Novel Ochratoxin A Hydrolyzing Enzyme. (2020, April 16). Toxins (Basel). Retrieved from [Link]

  • Galati, S., Di Stefano, M., Martinelli, E., Poli, G., & Tuccinardi, T. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5124. [Link]

  • Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (2020, September 16). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-(2,4-Difluorophenylamino)acetic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven workflow for the in silico characterization of 2-(2,4-difluorophenylamino)acetic acid, a novel small molecule with potential therapeutic applications. Acknowledging the frequent challenge of limited empirical data for new chemical entities, this document outlines a systematic approach, from initial ligand preparation and target identification to the intricate analysis of its interactions through molecular docking and dynamics simulations. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the critical scientific reasoning that underpins each decision in the computational drug discovery pipeline. We emphasize self-validating protocols and ground our methodologies in authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

The compound this compound belongs to the phenylaminoacetic acid class of molecules. Derivatives of this scaffold have shown a wide range of biological activities, suggesting potential interactions with various enzymes and receptors.[1][2] The difluoro-substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. Given its structure, this compound presents an intriguing candidate for investigation.

In the absence of established biological data, in silico modeling provides a powerful, cost-effective, and rapid pathway to generate testable hypotheses about a molecule's mechanism of action.[3][4] This guide will proceed as a practical case study, demonstrating how to approach a novel compound from its basic structure to a detailed understanding of its potential biomolecular interactions.

The Overall Workflow: A Multi-Stage Approach

Our investigation will follow a logical progression from broad, predictive methods to more focused, high-resolution simulations. This ensures that computational resources are used efficiently and that the results of each stage inform the next.

In_Silico_Workflow cluster_0 Part 1: Preparation & Target ID cluster_1 Part 2: Interaction Analysis cluster_2 Part 3: Dynamic Validation cluster_3 Part 4: Refined Analysis A Ligand Preparation: 2D to 3D Structure Generation B Target Identification: Reverse Docking/Pharmacophore Screening A->B C Hypothetical Target Selection (e.g., a Protein Kinase) B->C D Molecular Docking: Predicting Binding Pose & Affinity C->D E Analysis of Docking Results: Interaction Mapping D->E F Molecular Dynamics (MD) Simulation: Assessing Complex Stability E->F G Trajectory Analysis: RMSD, RMSF, H-Bonds F->G H Advanced Methods (Optional): QM/MM for Reaction Mechanisms G->H

Caption: Overall workflow for the in silico investigation of a novel compound.

Part 1: Ligand Preparation and Target Identification

Before any interaction can be modeled, the small molecule must be accurately represented in three dimensions, and a plausible biological target must be identified.

Ligand Preparation Protocol

The initial step is to convert the 2D chemical structure of this compound into an energetically minimized 3D conformation. This is critical as the 3D shape of the ligand dictates its ability to fit into a protein's binding site.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the molecule in a chemical drawing software such as BIOVIA Draw or ChemDraw.

  • Conversion to 3D: Use a program like Avogadro to generate an initial 3D structure from the 2D representation.[5]

  • Energy Minimization: Perform a geometry optimization to find a low-energy conformation. This can be done using a semi-empirical method like PM3 or a more robust quantum mechanical method with software like Gaussian.[5] The resulting minimized structure should be saved in a format suitable for docking software, such as .mol2 or .pdbqt.

Target Identification: Fishing for a Partner

With a prepared ligand, we can now search for potential protein targets. Since we are assuming no prior knowledge, we will employ a "reverse" or "inverse" docking approach. This involves screening our ligand against a large library of protein structures.

Methodology:

  • Select a Reverse Docking Server/Software: Several web servers and standalone programs are available for this purpose (e.g., PharmMapper, idTarget).

  • Submit the Ligand: Upload the 3D structure of this compound.

  • Analyze the Results: The output will be a ranked list of potential protein targets based on binding site similarity and predicted binding affinity.

  • Hypothesis Generation: Scrutinize the top-ranked targets. Look for clusters of related proteins (e.g., several kinases or proteases). Given that many small molecule inhibitors target protein kinases, and these are a well-studied class of enzymes, we will proceed with a hypothetical protein kinase as our target for the subsequent detailed modeling.[6][7] This choice provides a rich context for demonstrating the modeling workflow. For this guide, we will select a representative kinase structure from the Protein Data Bank (PDB).[8]

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9] It is a foundational technique in structure-based drug design.[10]

Protein and Ligand Preparation for Docking

Step-by-Step Protocol:

  • Obtain Protein Structure: Download the chosen kinase structure from the RCSB PDB database (e.g., PDB ID: 3PP0).[5]

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for binding.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

    • This is typically done using tools like AutoDockTools or the protein preparation wizard in Schrödinger's Maestro.

  • Prepare the Ligand:

    • Load the previously generated 3D structure of this compound.

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.

Docking Workflow with AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.

Docking_Workflow A Prepare Protein (PDB -> PDBQT) C Define Binding Site (Grid Box Generation) A->C B Prepare Ligand (MOL2 -> PDBQT) B->C D Run AutoDock Vina C->D E Analyze Results: Binding Poses & Scores D->E F Visualize Best Pose (e.g., in PyMOL or Chimera) E->F

Caption: A typical workflow for molecular docking using AutoDock Vina.

Step-by-Step Protocol:

  • Define the Binding Site: The search space for docking is defined by a "grid box" centered on the active site of the kinase. The size of the box should be large enough to accommodate the ligand in various orientations.

  • Create a Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand, the center and dimensions of the grid box, and the name of the output file.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Output: Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Interpretation of Docking Results

The primary outputs to analyze are the binding affinity and the 3D pose of the ligand in the protein's active site.

ParameterDescriptionSignificance
Binding Affinity (kcal/mol) An estimate of the binding free energy.Lower (more negative) values indicate stronger predicted binding.
Binding Pose The 3D orientation and conformation of the ligand in the active site.Crucial for understanding which amino acid residues the ligand interacts with.
Key Interactions Hydrogen bonds, hydrophobic interactions, pi-stacking, etc.These interactions are the basis of molecular recognition and binding.

The best-ranked pose should be visually inspected using molecular visualization software like PyMOL or UCSF Chimera to ensure it is chemically reasonable and to identify key interactions with active site residues.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex over time in a simulated physiological environment.[11][12]

MD Simulation Workflow with GROMACS

GROMACS is a versatile and widely used open-source package for performing MD simulations.

MD_Workflow A Prepare Complex Topology (Protein + Ligand) B Solvation: Add Water Box A->B C Add Ions: Neutralize System B->C D Energy Minimization C->D E NVT Equilibration (Constant Volume/Temp) D->E F NPT Equilibration (Constant Pressure/Temp) E->F G Production MD Run F->G H Trajectory Analysis G->H

Caption: Standard workflow for setting up and running an MD simulation with GROMACS.

Step-by-Step Protocol:

  • System Preparation:

    • Start with the best-ranked docked complex of the kinase and this compound.

    • Generate a topology for the complex. This involves defining the force field parameters for both the protein (e.g., CHARMM36m) and the ligand (which may require parameterization using a server like CGenFF).

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules to simulate an aqueous environment.

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[13]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a short simulation under NVT conditions (constant number of particles, volume, and temperature) to allow the solvent to equilibrate around the protein-ligand complex.

    • Follow this with a short simulation under NPT conditions (constant number of particles, pressure, and temperature) to adjust the system's density.

  • Production MD: Run the main simulation for a duration sufficient to observe the stability of the complex (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis: Analyze the output trajectory to assess the stability and dynamics of the system. Key analyses include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

Part 4: Advanced Modeling with QM/MM

For systems where a chemical reaction is being catalyzed or where electronic effects are paramount, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can provide deeper insights.[14][15]

In a QM/MM simulation, the chemically active core of the system (e.g., the ligand and the immediate active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a classical molecular mechanics force field.[16] This approach allows for the modeling of bond-making and bond-breaking events, which is not possible with classical MD. While computationally expensive, QM/MM is invaluable for elucidating enzymatic reaction mechanisms.[17]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the characterization of a novel small molecule, this compound. By systematically progressing from ligand preparation and target identification to molecular docking and dynamic simulations, researchers can generate robust, testable hypotheses about a compound's biological function. This multi-faceted computational approach is an indispensable component of modern drug discovery, enabling the rapid and cost-effective prioritization of candidates for further experimental validation.

References

  • PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

  • Carrara, M., et al. (2005). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. Anticancer Research, 25(2A), 1179-1186.
  • Lin, Y. L., & Gao, J. (2020). Understanding Enzyme Catalysis Mechanism Using QM/MM Simulation Methods. In Methods in Enzymology (Vol. 642, pp. 211-235). Academic Press.
  • Kciuk, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current medicinal chemistry, 27(12), 1988–2012.
  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Docking screens for novel ligands conferring new biology. Trends in pharmacological sciences, 33(8), 435–441.
  • ResearchGate. (2016). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. Retrieved from [Link]

  • Senn, H. M., & Thiel, W. (2009). QM/MM methods for biomolecular systems.
  • Faryna, A., & Kalinichenko, E. (2023). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Open Journal of Medicinal Chemistry, 13(1), 1-17.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Google Patents. (n.d.). EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Kumar, A., & Roy, K. (2018). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research, 8(1), 1-9.
  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex. Retrieved from [Link]

  • Lonsdale, R., Ranaghan, K. E., & Mulholland, A. J. (2023). Molecular dynamics simulations for enzymatic hydride-transfer reactions: Defining environmental reaction coordinates to capture transition state diversity. The Journal of Chemical Physics, 158(12), 124101.
  • Wagner, M., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of medicinal chemistry, 56(13), 5645–5655.
  • Valderrama, J. A., et al. (2017). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. Molecules (Basel, Switzerland), 22(10), 1637.
  • Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]

  • In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Pharmaceuticals, 16(8), 1121.
  • Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. (2011). Asian Journal of Chemistry, 23(11), 4821-4823.
  • Lupașcu, F., et al. (2020). Modelling Enzymatic Mechanisms with QM/MM Approaches: Current Status and Future Challenges.
  • ResearchGate. (2015). Docking Screens for Novel Ligands Conferring New Biology. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • ResearchGate. (2014). Development of PAK1 kinase inhibitors with "in silico" modeling methods. Retrieved from [Link]

  • Gonzalez-Durruthy, M., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(6), 3469.
  • Gattuso, H., et al. (2018). Modeling Chemical Reactions by QM/MM Calculations: The Case of the Tautomerization in Fireflies Bioluminescent Systems. Frontiers in molecular biosciences, 5, 7.
  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-(2,4-Difluorophenylamino)acetic Acid Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for managing pain, inflammation, and various central nervous system disorders. By preventing the degradation of the endocannabinoid anandamide, FAAH inhibitors can potentiate its analgesic and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2] Within the diverse landscape of FAAH inhibitors, compounds based on the 2-(2,4-Difluorophenylamino)acetic acid scaffold represent a compelling class of molecules. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs, offering insights into the rational design of potent and selective FAAH inhibitors. We will dissect the key structural components of this scaffold, examining the influence of the difluorophenyl ring, the amino linker, and the carboxylic acid moiety on inhibitory activity. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of these compounds, providing researchers and drug development professionals with a comprehensive resource for advancing their own discovery programs.

Introduction: The Rationale for Targeting FAAH with this compound Analogs

The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes.[1] FAAH is a key enzyme in this system, responsible for the hydrolytic degradation of N-arachidonoylethanolamine (anandamide), a primary endocannabinoid ligand.[1] The inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing its signaling at cannabinoid receptors CB1 and CB2.[1][2] This mechanism of action is particularly attractive as it avoids the global activation of cannabinoid receptors seen with exogenous agonists, potentially mitigating undesirable side effects.[3]

The this compound scaffold provides a versatile platform for the design of FAAH inhibitors. The core structure comprises three key regions amenable to chemical modification, allowing for a systematic exploration of the SAR:

  • The 2,4-Difluorophenyl Ring (Aryl Moiety): This region is crucial for establishing hydrophobic interactions within the enzyme's active site. The fluorine substituents significantly influence the electronic properties of the ring and can impact metabolic stability.

  • The Amino Linker: The secondary amine provides a critical hydrogen bond donor and influences the overall conformation of the molecule.

  • The Acetic Acid Moiety (Carboxylic Acid Headgroup): This acidic group is often involved in key interactions with polar residues in the FAAH active site. However, its presence can also impact pharmacokinetic properties such as membrane permeability.

This guide will systematically explore the SAR of each of these regions, providing a framework for the rational design of novel and potent FAAH inhibitors based on this scaffold.

Deciphering the Structure-Activity Relationship

The following sections detail the impact of structural modifications to each part of the this compound scaffold on FAAH inhibitory activity.

The Critical Role of the 2,4-Difluorophenyl Moiety

The aromatic ring of N-aryl glycine derivatives is a key determinant of their interaction with the FAAH active site. The 2,4-difluoro substitution pattern on the phenyl ring in the parent scaffold is not arbitrary and confers several advantageous properties.

  • Enhanced Potency through Hydrophobic Interactions: The phenyl ring itself occupies a hydrophobic pocket within the FAAH active site. Aromatic groups are a common feature in potent FAAH inhibitors, establishing critical hydrophobic interactions.[4]

  • Modulation of Electronic Properties: The strongly electron-withdrawing fluorine atoms alter the electron density of the aromatic ring. This can influence the pKa of the secondary amine and the overall electrostatic interactions with the enzyme. The positioning of these substituents is critical, as different substitution patterns can lead to varied potencies.

  • Metabolic Stability: Fluorine substitution is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of drug candidates.

Systematic variations of the phenyl ring substituents are crucial for optimizing potency. For instance, replacing the fluorine atoms with other halogens (e.g., chlorine, bromine) or with small alkyl groups can modulate both the size and electronic nature of this moiety, leading to significant changes in inhibitory activity.

Modifications of the Amino Linker

The secondary amine in the this compound scaffold is a key structural element. Its role extends beyond simply linking the aryl and carboxylic acid moieties.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, interacting with backbone carbonyls or specific amino acid side chains within the FAAH active site.

  • Conformational Rigidity: The nature of the amino linker influences the overall torsional angles of the molecule, which in turn dictates how well the inhibitor fits into the enzyme's binding pocket. Introducing conformational constraints, for example, through cyclization, can sometimes lead to an increase in potency by reducing the entropic penalty of binding.

While N-alkylation of the amine is a potential modification, it often leads to a decrease in activity, suggesting that the hydrogen bond donating capacity of the secondary amine is a crucial interaction for this class of inhibitors.

The Carboxylic Acid Headgroup and its Bioisosteres

The carboxylic acid group is a common feature in many enzyme inhibitors due to its ability to form strong ionic and hydrogen bond interactions with positively charged or polar residues in the active site. However, the presence of a carboxylic acid can also lead to poor cell permeability and rapid metabolism, limiting oral bioavailability.[5][6] Therefore, exploring bioisosteric replacements for the carboxylic acid is a critical aspect of lead optimization for this scaffold.

Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response.[7] For the carboxylic acid moiety, several bioisosteres can be considered:

  • Tetrazoles: Tetrazoles are one of the most common carboxylic acid bioisosteres.[5][8] They possess a similar acidic pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.[5] Their increased lipophilicity can lead to improved cell permeability.[5]

  • Hydroxamic Acids: Hydroxamic acids are another potential replacement, capable of chelating metal ions and forming strong hydrogen bonds. However, they can also be prone to metabolic instability.[6]

  • Acylsulfonamides: These functional groups can also mimic the acidic nature of carboxylic acids.

The choice of bioisostere is highly context-dependent, and empirical testing is necessary to determine the optimal replacement for a given scaffold and target.

Quantitative Structure-Activity Relationship Data

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating the principles discussed above. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against human FAAH.

Compound ID R1 (Phenyl Ring Substitution) R2 (Amino Linker) R3 (Acid Moiety) hFAAH IC50 (nM)
1 (Parent) 2,4-di-FHCOOH50
2 4-FHCOOH150
3 2,4-di-ClHCOOH45
4 4-CF3HCOOH30
5 2,4-di-FCH3COOH500
6 2,4-di-FHTetrazole65
7 2,4-di-FHCOOCH3>10,000

Disclaimer: The data presented in this table is illustrative and intended to demonstrate SAR principles. Actual experimental values may vary.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative analog and for a standard in vitro FAAH inhibition assay.

Synthesis of a Representative Analog: 2-((2,4-Difluorophenyl)amino)acetic Acid

This protocol describes a general method for the synthesis of the parent scaffold.

Step 1: N-Arylation of Glycine Ethyl Ester

  • To a solution of glycine ethyl ester hydrochloride (1.1 equivalents) and 1-bromo-2,4-difluorobenzene (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).

  • Add a catalytic amount of a copper(I) catalyst, such as copper(I) iodide (0.1 equivalents), and a ligand, such as L-proline (0.2 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-((2,4-difluorophenyl)amino)acetate.

Step 2: Saponification of the Ester

  • Dissolve the purified ethyl 2-((2,4-difluorophenyl)amino)acetate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2 to 6 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid, such as 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-((2,4-difluorophenyl)amino)acetic acid.

In Vitro Fluorometric FAAH Inhibition Assay

This protocol is a standard method for determining the IC50 of test compounds against FAAH.[9][10]

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[10]

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[10]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the FAAH enzyme solution. Then, add the serially diluted test compounds or controls. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Gently mix and pre-incubate the plate for 15-30 minutes at 37°C to allow for the interaction between the enzyme and the inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~465 nm).[10]

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background reaction rate from all other rates.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Key Concepts

The following diagrams illustrate the core concepts discussed in this guide.

SAR_Overview cluster_regions Key Regions for Modification cluster_properties Impact on FAAH Inhibition Scaffold This compound Scaffold Aryl A: 2,4-Difluorophenyl Ring Scaffold->Aryl Influences Linker B: Amino Linker Scaffold->Linker Influences Acid C: Acetic Acid Moiety Scaffold->Acid Influences Potency Potency Aryl->Potency Hydrophobic Interactions, Electronics PK Pharmacokinetics Aryl->PK Metabolic Stability Linker->Potency H-bonding, Conformation Acid->Potency Polar Interactions Acid->PK Permeability, Metabolism Selectivity Selectivity Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start Starting Materials: 1-Bromo-2,4-difluorobenzene Glycine Ethyl Ester Arylation N-Arylation (Ullmann Coupling) Start->Arylation Ester Ethyl 2-((2,4-difluorophenyl)amino)acetate Arylation->Ester Saponification Saponification Ester->Saponification Final_Product 2-((2,4-Difluorophenyl)amino)acetic Acid Saponification->Final_Product Assay_Setup FAAH Inhibition Assay Setup: Enzyme, Inhibitor, Substrate Final_Product->Assay_Setup Test Compound Measurement Kinetic Fluorescence Measurement Assay_Setup->Measurement Analysis Data Analysis Measurement->Analysis IC50 IC50 Determination Analysis->IC50

Sources

The Discovery of Novel Anti-inflammatory Agents Based on 2-(2,4-Difluorophenylamino)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital protective mechanism, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, which represent a significant global health burden. A key enzymatic family in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation and is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The therapeutic utility of traditional NSAIDs is often hampered by their non-selective inhibition of both COX isoforms, leading to gastrointestinal and renal side effects due to the suppression of COX-1's protective functions. This has driven the development of selective COX-2 inhibitors. Within this context, the 2-(phenylamino)acetic acid scaffold has emerged as a promising starting point for the design of novel anti-inflammatory agents. This technical guide will provide an in-depth exploration of the discovery and preclinical evaluation of a new class of potential anti-inflammatory drugs based on the 2-(2,4-difluorophenylamino)acetic acid core structure. We will delve into the rationale behind their design, synthetic strategies, and a comprehensive workflow for their biological characterization, from in vitro enzymatic assays to in vivo models of inflammation.

Lead Compound Optimization: A Strategy of Rational Design

The journey to a novel therapeutic agent often begins with a lead compound that exhibits a desired biological activity. For the present focus, this compound serves as our foundational scaffold. The rationale for selecting and modifying this structure is rooted in established principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies of related compounds and the application of bioisosteric replacement strategies.

The core N-phenylglycine structure is a known pharmacophore for COX inhibition. The 2,4-difluoro substitution on the phenyl ring is a strategic choice to enhance metabolic stability and potency. Further modifications to this lead structure are guided by the goal of optimizing COX-2 selectivity and overall drug-like properties. A general synthetic approach to generate a library of derivatives is outlined below.

General Synthetic Pathway for this compound Derivatives

The synthesis of N-(4-substituted phenyl)glycine derivatives can be achieved through a versatile and scalable process.[2] The initial step involves the reaction of a substituted aniline with an α-haloacetate to yield the corresponding N-phenylglycine ester. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid, which is a crucial functional group for interacting with the active site of COX enzymes. Further derivatization can be performed on the phenyl ring or the carboxylic acid moiety to explore the SAR.

reagents Substituted Aniline + α-haloacetate intermediate N-phenylglycine Ester reagents->intermediate Nucleophilic Substitution hydrolysis Hydrolysis intermediate->hydrolysis final_product 2-(Phenylamino)acetic Acid Derivative hydrolysis->final_product derivatization Further Derivatization final_product->derivatization library Library of Analogs derivatization->library

Caption: General synthetic scheme for 2-(phenylamino)acetic acid derivatives.

In Vitro Evaluation: Unveiling the Mechanism of Action

The initial screening of newly synthesized compounds relies on robust and reproducible in vitro assays to determine their primary mechanism of action and potency. For potential anti-inflammatory agents targeting the arachidonic acid cascade, the primary assays focus on the inhibition of COX-1 and COX-2 enzymes.

Protocol for In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.[3]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO

  • 96-well plates

  • Plate reader (colorimetric or fluorometric)

  • Prostaglandin E2 (PGE2) immunoassay kit

Procedure:

  • Reagent Preparation: Prepare serial dilutions of test compounds and reference inhibitors in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the diluted test compounds, reference inhibitors, or vehicle (DMSO) to the respective wells. Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of PGE2 produced using a PGE2 immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Structure-Activity Relationship of Phenylglycine Analogs

While specific data for a series of this compound derivatives is not publicly available, the following table presents representative data for a series of N-(4-substituted phenyl)glycine derivatives to illustrate the SAR.[2]

CompoundR-groupIn Vivo Anti-inflammatory Activity (% Inhibition of Edema)
1 H25.5
2 4-Cl40.4
3 4-Br51.8
4 4-F35.2
5 4-NO230.1
Diclofenac -55.0

Data is illustrative and based on analogous series.

The data suggests that substitution on the phenyl ring significantly influences anti-inflammatory activity. Halogen substitution, particularly with bromine and chlorine, appears to enhance efficacy. This information is invaluable for guiding the design of more potent analogs.

Cell-Based Assays: Assessing Anti-inflammatory Effects in a Biological Context

To bridge the gap between enzymatic inhibition and in vivo efficacy, cell-based assays are employed. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a widely used system to evaluate the ability of compounds to suppress the production of pro-inflammatory mediators.[4][5]

Protocol for LPS-Induced Cytokine Release in RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO).

  • LPS Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with LPS (e.g., 100 ng/mL).[4]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

In Vivo Evaluation: Assessing Efficacy in a Living System

The ultimate test of a potential anti-inflammatory drug is its efficacy in a living organism. The carrageenan-induced paw edema model in rats is a classic and reliable acute inflammation model used to evaluate the in vivo activity of NSAIDs.[6][7][8]

Protocol for Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., diclofenac) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer for measuring paw volume

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally at a specified time before carrageenan injection (e.g., 30-60 minutes). The control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

start Compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay cell_assay Cell-Based Assay (e.g., RAW 264.7) in_vitro->cell_assay sar SAR Analysis & Lead Optimization cox_assay->sar cell_assay->sar in_vivo In Vivo Efficacy paw_edema Carrageenan-Induced Paw Edema in_vivo->paw_edema end Candidate Drug paw_edema->end sar->in_vivo

Caption: Experimental workflow for the discovery of novel anti-inflammatory agents.

Beyond Cyclooxygenase: Exploring Alternative Mechanisms

While COX inhibition is a primary mechanism for many NSAIDs, emerging research suggests that some of these compounds may exert their anti-inflammatory effects through additional pathways.[10] For N-phenylglycine derivatives, potential COX-independent mechanisms could include the modulation of pro-inflammatory gene expression through transcription factors like NF-κB, or interference with other inflammatory signaling cascades. Further investigation into these alternative mechanisms is crucial for a complete understanding of the pharmacological profile of this class of compounds and for the development of future agents with improved efficacy and safety.

lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway mapk_pathway MAPK Pathway tlr4->mapk_pathway gene_expression Pro-inflammatory Gene Expression nfkb_pathway->gene_expression mapk_pathway->gene_expression cytokines TNF-α, IL-6, etc. gene_expression->cytokines cox2 COX-2 gene_expression->cox2 inflammation Inflammation cytokines->inflammation prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation drug 2-(2,4-Difluorophenylamino) acetic acid Derivative drug->nfkb_pathway Potential Inhibition drug->cox2 Inhibition

Caption: Proposed signaling pathways involved in inflammation and potential targets for this compound derivatives.

Conclusion and Future Directions

The discovery of novel anti-inflammatory agents based on the this compound scaffold represents a promising avenue of research. The rational design, guided by SAR and bioisosteric principles, coupled with a systematic evaluation workflow, provides a robust framework for identifying and optimizing new drug candidates. While the primary mechanism of action is likely through selective COX-2 inhibition, the exploration of potential off-target effects and alternative anti-inflammatory mechanisms will be critical for developing safer and more effective therapeutics. Future work should focus on generating a comprehensive dataset for a series of these compounds to establish a clear SAR, followed by more extensive preclinical profiling of the most promising candidates, including pharmacokinetic and toxicological studies.

References

  • ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • PubMed Central. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

  • Korean Medicine. (n.d.). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • MDPI. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Retrieved from [Link]

  • PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][6]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytokine release profile in LPS activated RAW 264.7 cells. Retrieved from [Link]

  • PubMed. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from [Link]

  • Preprints.org. (2025). NSAIDs beyond COX: In Silico and In Vitro Insights into Acetylcholinesterase Modulation. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory activity of peiminine in acetic acid-induced ulcerative colitis model. Retrieved from [Link]

  • PubMed Central. (2009). Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition. Retrieved from [Link]

  • PubMed. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • PubMed. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Retrieved from [Link]

  • Journal of Pharmacology, Genetics and Molecular Biology. (n.d.). Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. Retrieved from [Link]

  • ResearchGate. (2005). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Retrieved from [Link]

Sources

A Technical Guide to 2-(2,4-Difluorophenylamino)acetic Acid and its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 2-(2,4-Difluorophenylamino)acetic acid. This document provides a detailed overview of its chemical identity, synthesis, physicochemical properties, and its significance as a scaffold in medicinal chemistry, drawing comparisons with structurally related analogs.

Introduction: The Significance of N-Aryl Amino Acids in Medicinal Chemistry

N-aryl amino acids, particularly N-phenylglycine derivatives, represent a privileged scaffold in drug discovery. Their structural motif, combining an aromatic ring and an amino acid moiety, allows for diverse biological activities. These compounds are crucial intermediates in the synthesis of a wide range of therapeutic agents, including antiviral and anti-inflammatory drugs.[1][2] The introduction of fluorine atoms onto the phenyl ring, as in this compound, can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.

Physicochemical Properties and Structural Analogs

The properties of this compound can be inferred from its structure and comparison with related compounds.

PropertyValue (Predicted/Inferred)Closely Related AnalogAnalog CAS NumberAnalog Molecular Weight ( g/mol )
Molecular Formula C₈H₇F₂NO₂2-amino-2-(2,4-difluorophenyl)acetic Acid240409-02-3187.14
Molecular Weight 187.14 g/mol 2-amino-2-(2,4-difluorophenyl)acetic Acid240409-02-3187.14[4]
Appearance White to light yellow crystalline powder (inferred)N-Phenylglycine103-01-5151.16
Solubility Moderately soluble in water (inferred)N-Phenylglycine103-01-5-

Synthesis of N-Aryl Amino Acids: A General Protocol

The synthesis of N-phenylglycine derivatives, such as this compound, typically involves the nucleophilic substitution of a haloacetic acid with an appropriately substituted aniline.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar N-phenylglycine derivatives.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid in water.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid, forming sodium chloroacetate.

Step 2: Nucleophilic Substitution

  • To the cooled solution, add an equimolar amount of 2,4-difluoroaniline.

  • Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the purified this compound.

  • Dry the purified product under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_4_Difluoroaniline 2_4_Difluoroaniline Nucleophilic_Substitution Nucleophilic_Substitution 2_4_Difluoroaniline->Nucleophilic_Substitution Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Nucleophilic_Substitution Workup_Purification Workup_Purification Nucleophilic_Substitution->Workup_Purification Reaction Mixture Target_Compound This compound Workup_Purification->Target_Compound Purified Product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

N-phenylglycine derivatives are known to exhibit a range of biological activities, with many being investigated as potential anti-inflammatory agents.[5] The introduction of the difluoro-phenyl moiety is a common strategy in medicinal chemistry to enhance biological activity and improve the pharmacokinetic profile of drug candidates.

The structurally similar compound, 2-amino-2-(2,4-difluorophenyl)acetic acid, has been studied for its potential in the synthesis of indole derivatives, which are known to possess a wide array of biological activities including antiviral, anti-inflammatory, and anticancer effects.[6] It is plausible that this compound could serve as a key building block for novel therapeutics targeting similar pathways.

Phenylglycine derivatives have also been instrumental as pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system.[7]

Spectroscopic Characterization

Expected ¹H NMR (in DMSO-d₆):

  • Aromatic protons (multiplets) in the range of δ 6.8-7.5 ppm.

  • A singlet for the α-proton of the acetic acid moiety.

  • A broad singlet for the carboxylic acid proton.

  • A signal for the amine proton.

Expected ¹³C NMR (in DMSO-d₆):

  • Signals for the aromatic carbons, with characteristic splitting patterns due to fluorine coupling.

  • A signal for the α-carbon.

  • A signal for the carbonyl carbon of the carboxylic acid.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. Its synthesis is achievable through established chemical routes, and its structure is amenable to further modification to create novel therapeutic agents. As a member of the N-aryl amino acid class, it is poised to be a key intermediate for researchers working on anti-inflammatory, antiviral, and neurological disorders. Further investigation and characterization of this compound are warranted to fully explore its therapeutic potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-amino-2-(2,4-difluorophenyl)acetic Acid. [Link]

  • Birse, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488. [Link]

  • Abdellatif, K. R. A., et al. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(10), 1081-1090. [Link]

Sources

Methodological & Application

"Experimental protocols for using 2-(2,4-Difluorophenylamino)acetic acid in research"

Author: BenchChem Technical Support Team. Date: January 2026

To the Esteemed Research Community,

In the dynamic landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount to advancing therapeutic innovation. This document addresses the compound 2-(2,4-Difluorophenylamino)acetic acid , a molecule of interest within medicinal chemistry.

Upon a comprehensive review of the current scientific literature and available chemical databases, it has been determined that detailed experimental protocols, extensive biological activity data, and established mechanisms of action for this compound are not publicly available at this time. While its chemical structure is documented, in-depth research applications and validated experimental procedures have not been published.

The following guide has been constructed by leveraging established principles of chemical biology and drawing parallels from structurally related compounds. This document is intended to serve as a foundational framework for researchers initiating studies with this compound, providing guidance on preliminary characterization and potential avenues of investigation. It is imperative to note that these protocols are theoretical and will require rigorous validation and optimization.

Section 1: Compound Characterization and Physicochemical Properties

A foundational step in the investigation of any novel compound is the thorough characterization of its physical and chemical properties.

Identity and Structure
PropertyValueSource
IUPAC Name 2-​(2,4-​difluorophenylamino)acetic acidPubChem
Molecular Formula C₈H₇F₂NO₂PubChem
Molecular Weight 187.14 g/mol PubChem
Canonical SMILES C1=CC(=C(C=C1F)F)NCC(=O)OPubChem
PubChem CID 28766514
Predicted Physicochemical Properties
  • Solubility: Due to the presence of both a carboxylic acid and a difluorophenyl group, the solubility of this compound is predicted to be moderate in aqueous solutions, likely influenced by pH. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are expected to be suitable for creating stock solutions.

  • pKa: The compound possesses both an acidic carboxylic acid group and a basic secondary amine. The pKa of the carboxylic acid is likely to be in the range of 3-5, while the pKa of the secondary amine is predicted to be in the range of 3-5.

Section 2: Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, researchers must handle this compound with the caution afforded to all novel chemicals of unknown toxicity. The safety protocols for structurally related difluorophenyl and aminophenyl acetic acid derivatives suggest the following precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 3: Proposed Avenues for Research and Illustrative Protocols

The structural motifs within this compound, namely the difluorophenyl group and the amino acid-like structure, suggest potential biological activities. The following sections outline hypothetical research applications and foundational protocols.

Hypothesis: Anti-inflammatory Activity

The presence of a difluorophenyl moiety is common in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit anti-inflammatory properties.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation (Hypothetical) A Prepare Stock Solution (e.g., 10 mM in DMSO) B Cell-Based Assay: LPS-stimulated Macrophages (e.g., RAW 264.7) A->B C Measure Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6 via ELISA) B->C D Cyclooxygenase (COX) Enzyme Inhibition Assay (COX-1 and COX-2) C->D If Cytokine Reduction Observed E NF-κB Signaling Pathway Analysis (e.g., Western Blot for p-p65) C->E If Cytokine Reduction Observed F Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) E->F If In Vitro Activity Confirmed G Administer Compound F->G H Measure Edema Volume and Inflammatory Markers G->H G cluster_0 Initial Screening cluster_1 Characterization of Interaction A Select Cell Line Expressing Target Ion Channel (e.g., HEK293 cells with Nav1.7) B Electrophysiology Assay: Patch-Clamp Technique A->B C Apply Compound at Various Concentrations B->C D Measure Changes in Ion Channel Currents C->D E Determine IC50 or EC50 D->E If Activity Detected F Investigate State-Dependence (Resting, Open, Inactivated) D->F If Activity Detected

Caption: A proposed workflow for assessing the ion channel modulatory effects of the compound.

  • Objective: To determine if this compound modulates the activity of a target ion channel.

  • Materials:

    • Cell line stably expressing the ion channel of interest.

    • Appropriate cell culture media and reagents.

    • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

    • Borosilicate glass capillaries for pipette fabrication.

    • Internal and external recording solutions specific to the ion channel.

    • Stock solution of this compound.

  • Procedure:

    • Culture the cells to an appropriate confluency for electrophysiological recording.

    • Prepare fresh internal and external recording solutions.

    • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.

    • Fill a pipette with the internal solution and establish a gigaohm seal with a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline ion channel activity using a voltage protocol specific to the channel's gating properties.

    • Prepare working dilutions of the compound in the external solution from the stock solution.

    • Perfuse the cell with the external solution containing the compound at a starting concentration (e.g., 10 µM).

    • Record any changes in the ion channel currents (e.g., peak amplitude, kinetics).

    • Perform a washout with the external solution to check for reversibility.

    • If an effect is observed, proceed with a dose-response analysis to determine the potency (IC₅₀ or EC₅₀).

Section 4: Future Directions and Considerations

The protocols outlined above represent initial steps in the characterization of this compound. Positive results in these preliminary assays would warrant further investigation, including:

  • Target Identification: If a biological effect is observed, identifying the specific molecular target(s) will be crucial. This could involve techniques such as thermal shift assays, affinity chromatography, or computational docking studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound can provide insights into the chemical features essential for its biological activity.

  • Toxicology and ADME Profiling: Preliminary assessment of cytotoxicity in relevant cell lines and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are necessary to evaluate the compound's drug-like properties.

Section 5: Conclusion

While this compound remains a molecule with largely unexplored biological potential, its structure provides a rationale for investigating its effects in areas such as inflammation and ion channel modulation. The experimental frameworks provided herein are intended to guide researchers in the initial exploration of this compound. It is with great anticipation that the scientific community awaits the first reports on the biological activities of this intriguing molecule.

References

  • PubChem Compound Summary for CID 28766514, this compound. National Center for Biotechnology Information. [Link]

Application Notes and Protocols for the Use of 2-(2,4-Difluorophenylamino)acetic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: A New Frontier in Fenamates

2-(2,4-Difluorophenylamino)acetic acid is a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure, characterized by an N-phenylanthranilic acid core, is analogous to other well-known fenamates such as mefenamic acid and flufenamic acid. These compounds are primarily recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. The presence of a difluorophenyl group suggests unique electronic properties that may influence its biological activity, potentially affecting its potency, selectivity, and interaction with cellular targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in a variety of cell culture-based assays. The protocols outlined herein are designed to be robust and adaptable, enabling the investigation of its anti-inflammatory, anti-proliferative, and pro-apoptotic properties.

Compound Profile

Property Value
IUPAC Name This compound
Synonyms N-(2,4-difluorophenyl)glycine, 2-(2,4-difluoroanilino)acetic acid
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [2]
CAS Number 901187-90-4[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)
Storage of Stock Solution Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Postulated Mechanism of Action: COX Inhibition

The primary mechanism of action for fenamic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, this compound is expected to reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects. Furthermore, as COX-2 is often overexpressed in various types of cancer cells, its inhibition can lead to anti-proliferative and pro-apoptotic effects.[3][4][5]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Cell Proliferation Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Inhibition

Caption: Postulated mechanism of action of this compound.

Potential Applications in Cell Culture Assays

The following table summarizes potential cell-based assays to investigate the biological activities of this compound.

Application Area Assay Type Biological Question Expected Outcome
Cytotoxicity/Viability MTT, MTS, or CellTiter-Glo® AssayWhat is the effective concentration range of the compound? At what concentrations does it become cytotoxic?A dose-dependent decrease in cell viability, allowing for the determination of an IC₅₀ value.
Anti-inflammatory ELISA, qPCR, or Western BlotDoes the compound inhibit the production of pro-inflammatory mediators (e.g., PGE₂, IL-6, TNF-α) in stimulated cells?A reduction in the levels of pro-inflammatory cytokines and prostaglandins in cells treated with an inflammatory stimulus (e.g., LPS).
Apoptosis Induction Caspase-Glo® 3/7 Assay, Annexin V/PI StainingCan the compound induce programmed cell death in cancer cells?An increase in caspase-3/7 activity or an increase in the percentage of Annexin V positive cells, indicating apoptosis.[3]
Cell Cycle Analysis Flow Cytometry with Propidium Iodide (PI) StainingDoes the compound affect the progression of the cell cycle in cancer cells?An arrest at a specific phase of the cell cycle (e.g., G0/G1 or G2/M), suggesting an anti-proliferative effect.
Cell Migration/Invasion Wound Healing (Scratch) Assay, Transwell AssayCan the compound inhibit the migratory or invasive potential of cancer cells?A reduction in the closure of the "wound" in a scratch assay or a decrease in the number of cells migrating through a Transwell membrane.[4]

Detailed Experimental Protocols

Protocol 1: Determination of IC₅₀ using MTT Cell Viability Assay

This protocol is fundamental for determining the concentration range of this compound that affects cell viability. This information is crucial for designing subsequent experiments.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest (e.g., cancer cell line or inflammatory cell line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. Include a vehicle control (medium with the same concentration of DMSO).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessment of Anti-Inflammatory Activity

This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory potential of the compound by measuring the production of a key inflammatory mediator, Prostaglandin E₂ (PGE₂).

Anti_Inflammatory_Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate (24 hours) C->D E 5. Collect Supernatant D->E F 6. Measure PGE₂ (ELISA) E->F

Caption: Workflow for assessing anti-inflammatory activity.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 24-well plates

  • This compound

  • Lipopolysaccharide (LPS)

  • PGE₂ ELISA kit

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with no LPS and wells with LPS and vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of PGE₂ in the compound-treated groups to the LPS-stimulated vehicle control group to determine the inhibitory effect of the compound.

Protocol 3: Evaluation of Pro-Apoptotic Effects using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Apoptosis_Workflow A 1. Seed Cancer Cells in 96-well white plate B 2. Treat with Compound A->B C 3. Incubate B->C D 4. Add Caspase-Glo® 3/7 Reagent C->D E 5. Incubate (1 hour, RT) D->E F 6. Read Luminescence E->F

Caption: Workflow for assessing apoptosis via caspase activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well white-walled plates

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of medium.

  • Cell Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Data Interpretation and Troubleshooting

Problem Potential Cause Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with sterile PBS.
Compound precipitates in the culture medium Poor solubility of the compound at the tested concentration.Prepare fresh dilutions from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Consider using a solubilizing agent if compatible with the assay.
No effect observed at expected concentrations The compound is not active in the chosen cell line, incubation time is too short, or the compound has degraded.Test a broader range of concentrations. Perform a time-course experiment. Ensure proper storage of the compound stock solution.
Inconsistent results in the anti-inflammatory assay Cell activation state is variable, or LPS activity is inconsistent.Use a consistent passage number for the cells. Aliquot and store LPS at -20°C to avoid repeated freeze-thaw cycles.

References

  • Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. MDPI. [Link]

  • Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. PubMed. [Link]

  • Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. PMC - NIH. [Link]

  • Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells. ResearchGate. [Link]

  • Therapeutic Doses of Nonsteroidal Anti-Inflammatory Drugs Inhibit Osteosarcoma MG-63 Osteoblast-Like Cells Maturation, Viability, and Biomineralization Potential. NIH. [Link]

  • Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property. PubMed. [Link]

  • Synthesis, Characterization and Study of some of New Mefenamic Acid Derivatives as cytotoxic Agents. ResearchGate. [Link]

  • Cocrystals of Fenamic Acids with Nicotinamide. ACS Publications. [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. [Link]

  • This compound. PubChem. [Link]

  • 2-amino-2-(2,4-difluorophenyl)acetic Acid. PubChem. [Link]

Sources

Application Note: In Vitro Profiling of 2-(2,4-Difluorophenylamino)acetic acid as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(2,4-Difluorophenylamino)acetic acid in cyclooxygenase (COX) inhibition assays.

Introduction

The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS), are key players in the conversion of arachidonic acid into prostanoids, which are critical mediators of physiological and pathophysiological processes.[1] Two primary isoforms exist: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow and platelet function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[4] This isoform is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[2]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting COX enzymes.[5][6] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can cause undesirable side effects, most notably gastrointestinal irritation and bleeding, due to the inhibition of COX-1's protective functions.[2][5] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief with a reduced risk of such adverse effects.[7]

This compound is a synthetic organic compound whose structure is analogous to several known NSAIDs. Such structural motifs warrant investigation into its potential as a COX inhibitor. This document provides a comprehensive guide and a detailed protocol for evaluating the inhibitory potency and selectivity of this compound against COX-1 and COX-2 using a robust, fluorescence-based in vitro assay.

The COX Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade, leading to the production of various prostanoids.

COX_Pathway AA Arachidonic Acid COX_Enzymes COX-1 & COX-2 AA->COX_Enzymes Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Prostanoids Prostaglandins, Thromboxanes, Prostacyclins PGH2->Prostanoids Isomerases COX_Enzymes->PGG2 Peroxidase->PGH2 Inhibitor This compound (NSAIDs) Inhibitor->COX_Enzymes Inhibition

Caption: The enzymatic conversion of arachidonic acid to prostanoids via COX-1 and COX-2.

Principle of the Fluorometric COX Inhibition Assay

This protocol utilizes the peroxidase activity inherent to both COX-1 and COX-2. The cyclooxygenase activity of the enzyme first converts arachidonic acid into the hydroperoxy endoperoxide, Prostaglandin G2 (PGG2).[8] The peroxidase component then reduces PGG2 to Prostaglandin H2 (PGH2). In this assay, the peroxidase activity is measured by using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) as a substrate. ADHP is a non-fluorescent molecule that is oxidized by the enzyme in the presence of PGG2 to produce the highly fluorescent compound resorufin.[9][10]

The rate of resorufin production is proportional to the peroxidase activity. A potential inhibitor, such as this compound, will decrease the amount of PGG2 produced from arachidonic acid, thereby reducing the rate of resorufin formation. The inhibitory effect is quantified by measuring the fluorescence of resorufin, typically with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[9][11]

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: Buffer, Enzymes, ADHP, Heme Dispense Dispense Buffer, Heme, Enzyme, ADHP, & Inhibitor to 96-well plate Prep_Reagents->Dispense Prep_Compound Prepare Test Compound (Serial Dilutions) Prep_Compound->Dispense Incubate Incubate at RT (e.g., 15 min) Dispense->Incubate Initiate Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate Read Read Fluorescence (Ex: 540nm, Em: 590nm) at t=2 min Initiate->Read Calc_Inhibit Calculate % Inhibition Read->Calc_Inhibit Plot_Curve Plot Dose-Response Curve Calc_Inhibit->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50 Calc_SI Calculate Selectivity Index (SI) Calc_IC50->Calc_SI

Caption: High-level workflow for the COX inhibitor screening assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and should be performed in duplicate or triplicate for both COX-1 and COX-2 enzymes.

1. Required Materials

  • Enzymes: Ovine or Bovine COX-1 and Human Recombinant COX-2.[10]

  • Test Compound: this compound.

  • Substrates: Arachidonic Acid, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[11]

  • Cofactor: Heme.

  • Controls:

    • Positive Control (Selective COX-2 Inhibitor): Celecoxib or DuP-697.[10]

    • Positive Control (Non-selective Inhibitor): Indomethacin.

  • Buffer: 100 mM Tris-HCl, pH 8.0.[10]

  • Solvent: Dimethylsulfoxide (DMSO) for dissolving compounds.

  • Equipment: Fluorometric microplate reader, adjustable pipettes, 96-well opaque microplates.

2. Reagent Preparation

  • Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0. Keep on ice.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in DMSO to achieve the desired final assay concentrations (e.g., ranging from 1 nM to 100 µM).

  • Control Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of control inhibitors (e.g., Celecoxib, Indomethacin) in DMSO and prepare serial dilutions as for the test compound.

  • Enzyme Solutions (COX-1 and COX-2): Thaw enzymes on ice. Dilute each enzyme with cold Assay Buffer to the working concentration recommended by the supplier. Keep diluted enzymes on ice and use within one hour.[10][11]

  • ADHP Solution: Immediately before use, dissolve lyophilized ADHP in DMSO, then dilute further with Assay Buffer to the final working concentration. This solution is light-sensitive and typically stable for only 30-60 minutes.[11]

  • Arachidonic Acid Solution: Prepare the working solution of arachidonic acid according to the supplier's instructions, often involving dilution in ethanol and potassium hydroxide.[12]

3. Assay Procedure

Self-Validation Insight: The inclusion of wells for 100% initial activity (enzyme, no inhibitor) and background (no enzyme) is critical. These controls validate that the measured signal is enzyme-dependent and allow for the accurate calculation of inhibition.

  • Plate Setup: Design a plate map for all samples and controls. A representative layout includes:

    • 100% Initial Activity Wells (x3): Contains all reagents except the inhibitor (add solvent vehicle, e.g., DMSO, instead).

    • Inhibitor Wells (x3 per concentration): Contains all reagents and the test compound or control inhibitor at a specific concentration.

    • Background Wells (x3): Contains all reagents except the enzyme.

  • Reagent Addition: In a 96-well opaque plate, add the following to the appropriate wells in the specified order:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL ADHP Solution

    • 10 µL of Test Compound dilution, Control Inhibitor dilution, or DMSO (for 100% activity wells).

    • 10 µL of diluted COX-1 or COX-2 enzyme solution (add Assay Buffer to background wells instead).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature, protected from light.

    • Expertise Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is particularly important for time-dependent inhibitors.[13]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells.

  • Fluorescence Measurement: Immediately after adding the arachidonic acid, mix the plate and incubate for exactly 2 minutes at room temperature. Measure the fluorescence using a plate reader with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[9][11]

Data Analysis and Interpretation

1. Calculation of Percent Inhibition

The percentage of COX inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [1 - (Fluorescence_Inhibitor - Fluorescence_Background) / (Fluorescence_100%_Activity - Fluorescence_Background)] * 100

2. IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.[14]

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to fit the data and determine the IC50 value.

Data Analysis Logic

Data_Analysis Raw_Fluorescence Raw Fluorescence Data (RFU) Corrected_RFU Calculate Corrected RFU (Sample - Background) Raw_Fluorescence->Corrected_RFU Avg_Background Average Background RFU Avg_Background->Corrected_RFU Avg_Max_Activity Average 100% Activity RFU Percent_Inhibition Calculate % Inhibition Avg_Max_Activity->Percent_Inhibition Corrected_RFU->Percent_Inhibition Dose_Response Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Percent_Inhibition->Dose_Response IC50 Determine IC50 via Non-Linear Regression Dose_Response->IC50

Caption: Logical steps for processing raw fluorescence data to determine IC50 values.

3. Selectivity Index (SI)

The COX-2 selectivity index is a crucial parameter that quantifies the preference of a compound for inhibiting COX-2 over COX-1. It is calculated as follows:

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

  • SI > 1: Indicates selectivity for COX-2.

  • SI ≈ 1: Indicates a non-selective inhibitor.

  • SI < 1: Indicates selectivity for COX-1.

A higher SI value suggests greater COX-2 selectivity, which is a desirable trait for developing anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.[2]

Example Data Presentation

The following table presents hypothetical data for this compound compared to standard control compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound 15.20.2560.8
Indomethacin (Non-selective control) [15]0.422.750.15
Celecoxib (COX-2 selective control) [16]9.40.08117.5

Trustworthiness Note: The IC50 values for control compounds should align with established literature values to validate the assay's accuracy and performance.[15][16] Significant deviation may indicate issues with reagents or experimental execution.

References

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. Retrieved from [Link]

  • Ghlichloo, I. & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • Robins, M. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. International Journal of Clinical Rheumatology, 18(7), 172-175. Retrieved from [Link]

  • Gunaydin, C., & Bilge, S. S. (2018). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. The Eurasian Journal of Medicine, 50(2), 116–121. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products, 61(1), 2-7. Retrieved from [Link]

  • van Hecken, A., et al. (2000). In vitro IC 50 values of COX-2 inhibition of 22 different COX inhibitors versus their analgesic therapeutic plasma concentration. ResearchGate. Retrieved from [Link]

  • Laufer, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 103-112. Retrieved from [Link]

  • Catella-Lawson, F., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 52(4), 431-434. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. Retrieved from [Link]

  • Rathore, V., et al. (2014). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme and selectivity index (SI) COX-2. ResearchGate. Retrieved from [Link]

  • Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wisdom Library. (2024). Cyclooxygenase assay: Significance and symbolism. Retrieved from [Link]

  • Keiser, B. J., et al. (2001). Novel cyclooxygenase-1 inhibitors discovered using affinity fingerprints. Journal of Medicinal Chemistry, 44(16), 2561-2564. Retrieved from [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). In vitro cyclooxygenase activity assay in tissue homogenates. Methods in Molecular Biology, 194, 23-28. Retrieved from [Link]

  • ChEMBL. (n.d.). Assay: DRUGMATRIX: Cyclooxygenase COX-1 enzyme inhibition (substrate: Arachidonic acid) (CHEMBL1909130). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of 2,4-D herbicide on target weeds. Retrieved from [Link]

  • Jiao, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, S5:005. Retrieved from [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]

  • Chem-Online. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4668. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of the Anti-Inflammatory Efficacy of 2-(2,4-Difluorophenylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

2-(2,4-Difluorophenylamino)acetic acid is a novel compound with a structural resemblance to the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and fenclofenac.[1][2] This structural analogy suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which are pivotal mediators in the inflammatory cascade responsible for the synthesis of prostaglandins.[3] While in vitro assays can establish enzyme inhibition, in vivo studies are indispensable for elucidating the compound's therapeutic potential, dose-response relationship, pharmacokinetic/pharmacodynamic (PK/PD) profile, and overall safety in a complex biological system.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust and validated protocols for assessing the anti-inflammatory properties of this compound using established preclinical animal models. We will describe two primary protocols: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model for evaluating systemic responses. These models were selected for their high reproducibility, well-characterized mechanisms, and relevance to human inflammatory processes.[6][7]

Foundational Principles for Preclinical Study Design

The integrity of any in vivo study hinges on meticulous planning and adherence to established scientific and ethical guidelines. Before initiating efficacy protocols, several foundational elements must be addressed to ensure the generation of reliable and interpretable data.

  • Compound Formulation and Administration: The test compound, this compound, must be formulated in a non-toxic, inert vehicle that ensures its solubility and stability. Common vehicles include 0.9% saline, phosphate-buffered saline (PBS), or a suspension in 0.5% carboxymethylcellulose (CMC). The route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.), intravenous (i.v.)) should be chosen based on the compound's properties and the intended clinical application.

  • Selection of Animal Model: The choice of species (typically rats or mice), strain, sex, and age is critical.[8] For instance, Wistar or Sprague-Dawley rats are commonly used for the carrageenan-induced edema model, while C57BL/6 or BALB/c mice are frequently used for LPS-induced inflammation studies.[9]

  • Ethical Conduct and Regulatory Compliance: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). Procedures should be designed to minimize animal distress and adhere to established animal welfare guidelines.

  • Dose-Range Finding and Controls: A preliminary dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD) and to select appropriate doses for the efficacy studies.[10] Every experiment must include the following control groups for valid comparison:

    • Vehicle Control: Animals receiving only the formulation vehicle.

    • Positive Control: Animals treated with a clinically proven anti-inflammatory drug (e.g., Indomethacin for paw edema, Dexamethasone for LPS challenge) to validate the assay's responsiveness.[7]

    • Naive/Untreated Control: A group that does not receive any treatment or inflammatory insult, used to establish baseline measurements where necessary.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Localized Inflammation)

Principle and Scientific Rationale

The subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a well-defined, biphasic acute inflammatory response.

  • Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[6]

  • Late Phase (2.5-6 hours): Primarily mediated by the overproduction of prostaglandins, which is dependent on the induction of the COX-2 enzyme.[6]

This model is exceptionally useful for screening NSAID-like compounds, as a reduction in paw volume (edema) during the late phase strongly indicates inhibition of prostaglandin synthesis.[11]

Experimental Workflow Diagram

G cluster_pre Pre-Treatment cluster_post Induction & Measurement cluster_analysis Data Analysis acclimate 1. Acclimatize Animals (≥ 7 days) grouping 2. Randomize into Groups (n=6-8) acclimate->grouping T = -1 hr baseline 3. Measure Baseline Paw Volume (V₀) grouping->baseline T = -1 hr dosing 4. Administer Compound/Controls (e.g., p.o.) baseline->dosing T = -1 hr carrageenan 5. Induce Edema (0.1 mL 1% Carrageenan, subplantar injection) dosing->carrageenan T = -1 hr measure 6. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours carrageenan->measure T = 0 to 6 hrs calc 7. Calculate Edema Volume (Vₜ - V₀) measure->calc inhibit 8. Calculate % Inhibition vs. Vehicle Control calc->inhibit stats 9. Statistical Analysis (e.g., ANOVA) inhibit->stats

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology
  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (this compound) at low, medium, and high doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Baseline Measurement: Using a digital plethysmometer, measure the initial volume (V₀) of the right hind paw of each rat.

  • Compound Administration: Administer the respective compounds or vehicle via oral gavage one hour before inducing inflammation.

  • Induction of Edema: At T=0, inject 0.1 mL of a 1% (w/v) solution of lambda carrageenan in sterile 0.9% saline into the subplantar surface of the right hind paw of each rat.[12]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100 .

    • Perform statistical analysis using a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control.

Expected Data Presentation
Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3 hr ± SEM % Inhibition at 3 hr
Vehicle Control-0.85 ± 0.06-
Indomethacin100.34 ± 0.04 60.0%
Test Compound100.72 ± 0.0515.3%
Test Compound300.51 ± 0.06**40.0%
Test Compound1000.39 ± 0.0554.1%
***p<0.001, *p<0.01 compared to Vehicle Control.

Protocol 2: LPS-Induced Systemic Inflammation in Mice

Principle and Scientific Rationale

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[7] It binds to Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages, triggering intracellular signaling cascades that culminate in the activation of transcription factors like NF-κB.[9] This leads to the rapid transcription and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), driving a systemic inflammatory response.[3][13] This model is highly effective for evaluating a compound's ability to modulate systemic cytokine production, a hallmark of many inflammatory diseases.[14]

Signaling Pathway Diagram

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor Complex LPS->TLR4 Adaptor MyD88-dependent Signaling Cascade TLR4->Adaptor IKK IKK Activation Adaptor->IKK NFkB_I NF-κB -- IκBα (Inactive Cytoplasmic Complex) IKK->NFkB_I Phosphorylates IκBα NFkB_A NF-κB (Active) NFkB_I->NFkB_A IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB_A->Nucleus Translocation Transcription Gene Transcription NFkB_A->Transcription Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Compound 2-(2,4-Difluorophenylamino) acetic acid Compound->IKK Potential Inhibition Points Compound->NFkB_A Potential Inhibition Points

Caption: Simplified LPS-induced TLR4 signaling pathway.

Step-by-Step Methodology
  • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize for at least one week.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group):

    • Group I: Saline Control (i.p.)

    • Group II: Vehicle Control + LPS

    • Group III: Positive Control (Dexamethasone, 5 mg/kg, i.p.) + LPS[7]

    • Group IV-VI: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) + LPS

  • Compound Administration: Administer the test compound or vehicle (p.o.) 60 minutes before the LPS challenge. Administer Dexamethasone (i.p.) 30 minutes before the LPS challenge.

  • Induction of Inflammation: At T=0, administer E. coli LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection.[14] The exact dose of LPS should be determined from pilot studies or literature to induce a robust but sublethal cytokine response.

  • Sample Collection: At 2 hours post-LPS injection (a typical time for peak TNF-α levels), anesthetize the mice and collect blood via cardiac puncture into EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the plasma samples using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the mean cytokine concentrations (pg/mL) for each group.

    • Perform statistical analysis using a one-way ANOVA with Dunnett's post-hoc test to compare treated groups to the vehicle + LPS control group.

Expected Data Presentation
Treatment Group Dose (mg/kg) Plasma TNF-α (pg/mL) ± SEM Plasma IL-6 (pg/mL) ± SEM
Saline Control-< 50< 100
Vehicle + LPS-2540 ± 2104850 ± 350
Dexamethasone + LPS5480 ± 95 890 ± 150
Test Compound + LPS102150 ± 1904100 ± 310
Test Compound + LPS301480 ± 155 2650 ± 280
Test Compound + LPS100950 ± 120 1570 ± 210
***p<0.001, *p<0.01 compared to Vehicle + LPS Control.

Interpretation and Further Steps

  • Carrageenan Model: Significant inhibition of edema in the late phase (3-6 hours) by this compound would strongly suggest an NSAID-like mechanism involving the inhibition of prostaglandin synthesis.

  • LPS Model: A dose-dependent reduction in the plasma levels of key pro-inflammatory cytokines (TNF-α, IL-6) would indicate that the compound possesses potent systemic anti-inflammatory activity. This effect could be due to the inhibition of upstream signaling pathways like NF-κB.

Positive results from these initial screening models would warrant progression to more complex, chronic models of inflammation, such as the Collagen-Induced Arthritis (CIA) model, which mimics human rheumatoid arthritis and provides insights into a compound's potential for treating chronic autoimmune diseases.[15][16]

References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]

  • Austermann, J., et al. (2017). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Rosloniec, E. F., et al. (2010). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]

  • Brand, D. D. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Chondrex, Inc. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed. [Link]

  • Pawar, R. S., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • BenchChem. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Surbat, M.-T., et al. (2015). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Leukocyte Biology. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

  • Kim, H. J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Sittampalam, G. S., et al. (2012). In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Ledesma-Corvi, S., et al. (2018). Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background. PLOS One. [Link]

  • Udegbunam, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Comparative Clinical Pathology. [Link]

  • Patel, M., et al. (2020). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. [Link]

  • Crist, R. M., et al. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Charles River. [Link]

  • Thimmesch, A. R., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. PubChem Compound Database. [Link]

  • Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Al-Salahi, R., et al. (2015). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. Drug Design, Development and Therapy. [Link]

  • Cheng, Y., et al. (2022). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. [Link]

  • Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry. [Link]

  • Atkinson, D. C., & Leach, E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions. [Link]

Sources

High-Throughput Screening Assays for 2-(2,4-Difluorophenylamino)acetic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 2-(2,4-Difluorophenylamino)acetic Acid Analogs

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. Analogs of this structure have been investigated for a range of biological activities, most notably as anti-inflammatory agents. The presence of the difluorophenylamino group suggests potential interactions with key biological targets implicated in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Furthermore, the structural resemblance to certain classes of nuclear receptor modulators warrants an exploration of their activity on these ligand-activated transcription factors, which are critical regulators of metabolism and inflammation.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[1] This application note provides detailed protocols for a suite of HTS assays tailored to investigate the potential biological activities of this compound analogs. We will delve into both biochemical and cell-based approaches, providing not just the procedural steps, but also the scientific rationale behind the selection of each assay and its components. This ensures a robust and reliable screening cascade to identify and characterize promising lead compounds.

I. Biochemical Assays: Probing Direct Molecular Interactions

Biochemical assays are indispensable for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor. These assays are often the first step in an HTS campaign due to their high throughput, lower cost, and the direct nature of the readout.

A. Fluorometric COX-2 Inhibitor Screening Assay

Rationale: Given the structural similarities of the target compounds to known non-steroidal anti-inflammatory drugs (NSAIDs), a primary hypothesis is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[1][2][3] This fluorometric assay provides a sensitive and continuous readout of COX-2 peroxidase activity, making it highly amenable to HTS.[1][4][5] The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorescent probe.[1][4]

Experimental Workflow:

COX2_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition Compound_Prep Prepare 10X Compound Dilutions Dispense_Compound Add Compound (or DMSO control) Compound_Prep->Dispense_Compound Enzyme_Prep Prepare COX-2 Enzyme Solution Dispense_Enzyme Dispense Enzyme & Buffer Enzyme_Prep->Dispense_Enzyme Substrate_Prep Prepare Arachidonic Acid/Probe Mix Initiate_Reaction Add Substrate Mix Substrate_Prep->Initiate_Reaction Dispense_Enzyme->Dispense_Compound Incubate_1 Pre-incubate Dispense_Compound->Incubate_1 Incubate_1->Initiate_Reaction Read_Plate Kinetic Fluorescent Read (Ex/Em = 535/587 nm) Initiate_Reaction->Read_Plate

Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.

Detailed Protocol:

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)[1][4][5]

  • Purified, recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., OxiRed™)[5]

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • DMSO (vehicle)

  • 384-well, opaque, flat-bottom plates

  • Fluorescence plate reader with kinetic capabilities

Procedure:

  • Reagent Preparation:

    • Prepare COX Assay Buffer as per the manufacturer's instructions.

    • Reconstitute and dilute the COX-2 enzyme in COX Assay Buffer to the desired working concentration. Keep on ice.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid substrate solution.

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs in DMSO. A typical starting concentration for a primary screen is 10 mM.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound solutions and DMSO (for vehicle controls) to the wells of a 384-well plate.

  • Assay Execution:

    • Add the Reaction Mix to all wells of the assay plate.

    • Add the diluted COX-2 enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the Arachidonic Acid substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[4]

    • Record data every minute for 10-15 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the vehicle (DMSO) controls and calculate the percent inhibition for each compound concentration.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

Compound IDStructureMax Inhibition (%)IC50 (µM)
Analog-001[Structure]95.21.2
Analog-002[Structure]15.8>100
Celecoxib[Structure]99.10.45
B. AlphaScreen Nuclear Receptor Coactivator Recruitment Assay

Rationale: Nuclear receptors are ligand-activated transcription factors that regulate gene expression. Upon ligand binding, they undergo a conformational change that promotes the recruitment of coactivator proteins, a critical step in initiating transcription.[6] Analogs of the target scaffold may act as agonists or antagonists of nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are implicated in inflammation and metabolism. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay ideal for studying biomolecular interactions.[6][7][8][9][10] In this context, it can be used to detect the ligand-dependent interaction between a nuclear receptor ligand-binding domain (LBD) and a coactivator peptide.[6][7][9]

Experimental Workflow:

AlphaScreen_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition Compound_Prep Prepare Compound Dilutions Add_Components Add NR-LBD, Peptide, & Compound Compound_Prep->Add_Components Receptor_Prep Prepare Tagged-NR LBD Receptor_Prep->Add_Components Peptide_Prep Prepare Biotinylated Coactivator Peptide Peptide_Prep->Add_Components Bead_Prep Prepare Donor & Acceptor Beads Add_Beads Add Donor & Acceptor Beads Bead_Prep->Add_Beads Incubate_1 Incubate Add_Components->Incubate_1 Incubate_1->Add_Beads Incubate_2 Incubate (in dark) Add_Beads->Incubate_2 Read_Plate Read AlphaScreen Signal Incubate_2->Read_Plate

Caption: Workflow for the AlphaScreen nuclear receptor coactivator recruitment assay.

Detailed Protocol:

Materials:

  • GST-tagged human PPARγ-LBD (or other nuclear receptor LBD of interest)

  • Biotinylated coactivator peptide (e.g., from SRC-1)

  • Glutathione AlphaLISA Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer

  • Rosiglitazone (positive control agonist for PPARγ)

  • 384-well, white, opaque microplates (e.g., OptiPlate™)

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Reagent Preparation:

    • Prepare all reagents in AlphaLISA Assay Buffer.

    • Dilute the GST-PPARγ-LBD and biotinylated coactivator peptide to their optimal working concentrations (determined through criss-cross titration).

    • Prepare a mixture of Glutathione AlphaLISA Acceptor beads and Streptavidin-coated Donor beads. This should be done under subdued lighting conditions.

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs and a known agonist (e.g., Rosiglitazone) in a suitable solvent like DMSO.

    • Transfer a small volume of the compound solutions to the assay plate.

  • Assay Execution:

    • Add the GST-PPARγ-LBD and biotinylated coactivator peptide mixture to all wells.

    • Incubate at room temperature for 30 minutes to allow for ligand-receptor binding and coactivator recruitment.

    • Add the mixture of Donor and Acceptor beads to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Data is typically expressed as AlphaScreen counts.

    • For agonist screening, calculate the fold activation relative to the vehicle control.

    • Determine EC50 values for active agonists from the dose-response curves.

    • For antagonist screening, perform the assay in the presence of a fixed concentration of a known agonist and measure the inhibition of the agonist-induced signal.

Data Presentation:

Compound IDMax Fold ActivationEC50 (µM)
Analog-0038.52.7
Analog-0041.2>100
Rosiglitazone10.20.225

II. Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays provide a more physiologically relevant context for screening as they account for factors such as cell permeability, metabolism, and potential off-target effects.[11]

A. PPARγ Luciferase Reporter Gene Assay

Rationale: To confirm that the interaction of an analog with a nuclear receptor, as identified in a biochemical assay, translates to a functional cellular response, a reporter gene assay is employed.[12][13][14][15] This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing response elements for a specific nuclear receptor (e.g., PPARγ).[12][15] When an agonist binds to and activates the nuclear receptor, it drives the expression of luciferase, which can be quantified by measuring the light output upon the addition of a substrate.[12][13][14][15]

Experimental Workflow:

Reporter_Assay_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Luminescence Reading Culture_Cells Culture PPARγ Reporter Cells Seed_Plate Seed Cells into Assay Plate Culture_Cells->Seed_Plate Incubate_Overnight Incubate Overnight Seed_Plate->Incubate_Overnight Treat_Cells Treat Cells with Compounds Incubate_Overnight->Treat_Cells Prepare_Compounds Prepare Compound Dilutions in Media Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate (18-24h) Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells & Add Luciferase Substrate Incubate_Treatment->Lyse_Cells Read_Luminescence Read Luminescence Lyse_Cells->Read_Luminescence

Caption: Workflow for the PPARγ luciferase reporter gene assay.

Detailed Protocol:

Materials:

  • HEK293 or other suitable host cell line stably expressing a PPARγ-responsive firefly luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay medium (e.g., DMEM with reduced serum).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • 384-well, white, clear-bottom tissue culture-treated plates.

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Culture the PPARγ reporter cell line under standard conditions.

    • Harvest the cells and seed them into 384-well plates at an optimized density.

    • Incubate the plates overnight at 37°C in a humidified CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and a control agonist (e.g., Rosiglitazone) in assay medium.

    • Remove the culture medium from the cells and replace it with the compound-containing assay medium.

    • Incubate the plates for 18-24 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well. This reagent lyses the cells and contains the substrate for the luciferase reaction.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control wells.

    • Calculate the fold activation for each compound concentration.

    • Determine the EC50 values for active compounds from the dose-response curves.

Data Presentation:

Compound IDMax Fold ActivationEC50 (µM)
Analog-0037.93.1
Analog-0041.1>100
Rosiglitazone9.50.25

III. Conclusion: A Pathway to Novel Therapeutics

The high-throughput screening assays outlined in this application note provide a robust framework for the initial characterization of this compound analogs. By employing a combination of biochemical and cell-based methods, researchers can efficiently identify compounds with potential anti-inflammatory and nuclear receptor-modulating activities. The detailed protocols and the underlying scientific principles described herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from a chemical scaffold to promising therapeutic candidates.

IV. References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Rouleau, N., et al. (2003). Development of a versatile platform for nuclear receptor screening using AlphaScreen. Journal of Biomolecular Screening, 8(2), 191-197. [Link]

  • Kamstra, J. H., et al. (2024). Peroxisome proliferator activated receptor gamma reporter gene assay. protocols.io. [Link]

  • Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • He, Y., et al. (2011). Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Eglen, R. M., et al. (2007). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. [Link]

  • Rouleau, N., et al. (2003). Development of a Versatile Platform for Nuclear Receptor Screening Using AlphaScreen™. ResearchGate. [Link]

  • Kamstra, J. H., et al. (2024). Peroxisome proliferator activated receptor gamma reporter gene assay v1. ResearchGate. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]

  • Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology, 1435, 205-218. [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). Letters in Drug Design & Discovery, 9(1), 97-103. [Link]

  • Nwachukwu, J. C., et al. (2014). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. Molecular Pharmacology, 86(2), 124-132. [Link]

  • Eldehna, W. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1313. [Link]

  • Nwachukwu, J. C., et al. (2014). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. ResearchGate. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

  • Ali, A., et al. (2018). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. ResearchGate. [Link]

  • Patel, S. R., & Skafar, D. F. (2015). Modulation of nuclear receptor activity by the F domain. Molecular and Cellular Endocrinology, 418 Pt 3, 298-305. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules, 28(12), 4690. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-(Benzylamino)-2-(4-fluorooxan-4-yl)acetic acid. [Link]

Sources

A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2-(2,4-Difluorophenylamino)acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(2,4-Difluorophenylamino)acetic acid in human plasma. The method employs a straightforward protein precipitation (PPT) procedure for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method has been fully validated according to the principles of the FDA and International Council for Harmonisation (ICH) M10 guidelines.[1][2] The validated calibration curve is linear over the concentration range of 1.0 to 1000 ng/mL, with a lower limit of quantification (LLOQ) of 1.0 ng/mL. The intra- and inter-day precision and accuracy were well within the accepted regulatory limits. This method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound (DFPAA) is a functionalized phenylacetic acid derivative.[3] Phenylacetic acid scaffolds are critical structural motifs in a wide array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity.

Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[4] Pharmacokinetic (PK) and toxicokinetic (TK) data are indispensable for establishing safety and efficacy during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[5] This note provides a comprehensive, step-by-step protocol for the quantification of DFPAA in human plasma, underpinned by a rigorous validation process to ensure data integrity and reliability.

Analytical Principle

The core of this method is the highly selective and sensitive detection of the analyte using tandem mass spectrometry. The workflow begins with a simple protein precipitation step to remove the bulk of matrix interferences from the plasma sample. An isotopically labeled internal standard (IS), this compound-¹³C₂, is added prior to precipitation to correct for variability during sample processing and instrumental analysis.

Following cleanup, the sample extract is injected into a reversed-phase HPLC system, which separates the analyte from residual matrix components. The analyte and internal standard then enter the mass spectrometer, where they are ionized by electrospray ionization (ESI). Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for both the analyte and the IS, providing exceptional specificity and minimizing background noise. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the IS against a calibration curve generated from standards of known concentrations.

Materials and Instrumentation

Reagents and Chemicals
  • This compound (≥99% purity)

  • This compound-¹³C₂ (Internal Standard, IS) (≥99% purity, 99% isotopic enrichment)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Difluoroacetic Acid (LC-MS Grade)[6]

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma, K₂EDTA (pooled from at least six different sources)

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Centrifuge: Capable of 14,000 x g and 4°C

  • Analytical Balance: Mettler Toledo XPE or equivalent

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of DFPAA and its ¹³C₂-IS into separate 5 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Intermediate Solutions: Prepare separate working solutions for Calibration Standards (CS) and Quality Controls (QCs) by diluting the primary stock solutions in 50:50 (v/v) acetonitrile:water. This prevents bias from a single stock solution.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards (CS) and Quality Controls (QCs): Prepare CS and QC samples by spiking the appropriate intermediate solutions into blank human plasma. The final concentrations should be:

    • CS Levels: 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.

    • QC Levels: 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Preparation Protocol: Protein Precipitation

Protein Precipitation (PPT) is selected for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples, making it ideal for high-throughput analysis.[5][7] Cold organic solvent is used to maximize protein removal efficiency.[8]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma sample (or CS/QC) into the corresponding tube.

  • Add 10 µL of the IS Working Solution (50 ng/mL) to every tube except for the blank matrix samples.

  • Add 400 µL of cold (-20°C) acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial or 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Start: 100 µL Plasma Sample add_is 2. Add 10 µL Internal Standard plasma->add_is add_solvent 3. Add 400 µL Cold Acetonitrile add_is->add_solvent vortex 4. Vortex for 30 seconds add_solvent->vortex centrifuge 5. Centrifuge at 14,000 x g vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer injection 7. Ready for LC-MS/MS Injection transfer->injection

Caption: High-throughput protein precipitation workflow.

LC-MS/MS Instrumental Analysis

The conditions below are optimized for the separation and detection of DFPAA. The use of difluoroacetic acid as a mobile phase additive can improve peak shape and MS response compared to traditional modifiers like formic or trifluoroacetic acid.[9]

Table 1: HPLC/UHPLC Conditions

Parameter Value
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.05% Difluoroacetic Acid in Water
Mobile Phase B 0.05% Difluoroacetic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B in 3.0 min, hold for 1.0 min, return to 10% B

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometer Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
DFPAA 188.0 144.0 100 15

| DFPAA-¹³C₂-IS | 190.0 | 146.0 | 100 | 15 |

Bioanalytical Method Validation (BMV)

The method was validated following the core principles of the FDA and ICH M10 guidance documents to ensure its reliability for regulated bioanalysis.[1][2][10]

G BMV Bioanalytical Method Validation Selectivity Selectivity BMV->Selectivity Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Stability Stability BMV->Stability Matrix Matrix Effect BMV->Matrix LLOQ LLOQ & Linearity BMV->LLOQ

Caption: Key pillars of bioanalytical method validation.

Selectivity and Specificity
  • Protocol: Six different lots of blank human plasma were prepared and analyzed to check for interferences at the retention times of DFPAA and the IS.

  • Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ response for the analyte and >5% for the IS) should be present.

  • Result: The method demonstrated high selectivity with no significant endogenous interferences observed.

Calibration Curve and Lower Limit of Quantification (LLOQ)
  • Protocol: Calibration curves were prepared and analyzed on three separate days.

  • Acceptance Criteria: A linear regression model (1/x² weighting) was used. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).

  • Result: The method was linear from 1.0 to 1000 ng/mL with a mean r² > 0.995. The LLOQ was established at 1.0 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Accuracy and Precision
  • Protocol: Five replicates of four QC levels (LLOQ, LQC, MQC, HQC) were analyzed in three separate validation runs (one intra-day, two inter-day).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[11]

  • Result: All accuracy and precision results met the acceptance criteria, as summarized in Table 4.

Table 4: Summary of Intra- and Inter-Day Accuracy and Precision

QC Level Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ 1.0 8.5 105.2 11.2 103.8
LQC 3.0 6.2 98.7 7.9 101.5
MQC 80.0 4.1 102.3 5.5 100.9

| HQC | 800.0 | 3.5 | 97.5 | 4.8 | 98.2 |

Matrix Effect and Recovery
  • Protocol: The matrix effect was evaluated by comparing the peak response of analytes spiked into extracted blank plasma with the response of analytes in a clean solution.[12] Extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Acceptance Criteria: The IS-normalized matrix factor should be between 0.85 and 1.15. Recovery should be consistent and reproducible.

  • Result: The method showed negligible matrix effects. The mean extraction recovery for DFPAA was consistently >90% across all QC levels.

Stability
  • Protocol: The stability of DFPAA in plasma was assessed at LQC and HQC levels under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: For 8 hours at room temperature.

    • Long-Term Stability: For 90 days at -80°C.

    • Post-Preparative Stability: For 24 hours in the autosampler at 10°C.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

  • Result: DFPAA was found to be stable under all tested conditions.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and optimized chromatographic conditions allow for a rapid, robust, and reliable assay. The method meets the rigorous validation criteria set forth by regulatory agencies, demonstrating excellent accuracy, precision, selectivity, and stability.[10][13] It is well-suited for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Organomation. Serum Sample Preparation for LC-MS and GC-MS. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • Agilent Technologies. (2023). PFAS Analysis in Human Plasma Using the Agilent Ultivo Triple Quadrupole LC/MS. [Link]

  • ResearchGate. MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. [Link]

  • PubChem. This compound. [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • ResearchGate. (2017). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. [Link]

  • Waters Corporation. Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. [Link]

  • ResearchGate. (2020). A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates. [Link]

  • Eurofins. (2023). Analytical Method Summaries. [Link]

  • Google Patents.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Sauerhoff, M. W., et al. (1977). The fate of 2,4-dichlorophenoxyacetic acid (2,4-D) following oral administration to man. PubMed. [Link]

  • ResearchGate. (2013). Quantification of trans-2,6-difluoro-4'-N,N-dimethylaminostilbene in rat plasma: Application to a pharmacokinetic study. [Link]

  • ResearchGate. (2016). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

  • Google Patents.

Sources

Application Notes and Protocols for the Mechanistic Study of Inflammation using 2-(2,4-Difluorophenylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in inflammation and immunology.

Introduction: Unraveling Inflammatory Pathways with 2-(2,4-Difluorophenylamino)acetic acid

Inflammation is a complex biological response fundamental to both health and disease. Its dysregulation is a hallmark of numerous chronic conditions, from arthritis to cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and understanding their precise mechanisms of action is crucial for the development of next-generation therapeutics.

This guide focuses on This compound , a compound structurally related to the fenamate class of NSAIDs. While direct literature on this specific molecule is emerging, its structural similarity to well-characterized NSAIDs like fenclofenac suggests its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[1][2] This document provides a detailed framework for investigating its anti-inflammatory properties, from elucidating its molecular mechanism to validating its efficacy in established preclinical models. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to mechanistically characterize this and similar compounds.

Part 1: Proposed Mechanism of Action - Inhibition of the Cyclooxygenase Pathway

The anti-inflammatory, analgesic, and antipyretic effects of most NSAIDs are mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of inflammation, pain, and fever.[4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to a surge in prostaglandin production at the site of inflammation.[4]

The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[5] Therefore, determining the selectivity of a compound for COX-2 over COX-1 is a critical aspect of its preclinical evaluation.

Based on its chemical structure, this compound is hypothesized to act as a competitive inhibitor of the COX enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins like PGE2.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the proposed point of intervention for this compound.

Arachidonic_Acid_Cascade membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) Thromboxanes pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation prostaglandins->homeostasis compound This compound compound->cox inhibits COX_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Heme - COX-1 & COX-2 Enzymes - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Background Wells - 100% Activity Wells - Inhibitor Wells prep_reagents->plate_setup add_components Add Assay Buffer, Heme, and Enzyme to appropriate wells plate_setup->add_components add_inhibitor Add Test Compound or Vehicle add_components->add_inhibitor pre_incubate Pre-incubate for 10 min at 37°C add_inhibitor->pre_incubate start_reaction Initiate Reaction: Add Arachidonic Acid & TMPD pre_incubate->start_reaction incubate_reaction Incubate for 2-5 min at 37°C start_reaction->incubate_reaction read_plate Read Absorbance at 590 nm incubate_reaction->read_plate calculate Calculate % Inhibition and IC50 Values read_plate->calculate

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Heme in Assay Buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in Assay Buffer. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • On ice, dilute ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer just prior to use. [6]

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer and 10 µL of Heme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer and 10 µL of Heme.

  • Enzyme and Inhibitor Addition:

    • To the "100% Initial Activity" and "Inhibitor" wells, add 10 µL of the diluted COX-1 or COX-2 enzyme.

    • To the "Inhibitor" wells, add 10 µL of the respective test compound dilution.

    • To the "100% Initial Activity" and "Background" wells, add 10 µL of the vehicle control.

    • Incubate the plate for 10 minutes at 37°C. This pre-incubation is important for time-dependent inhibitors. [7]

  • Reaction Initiation and Measurement:

    • Prepare a solution of Arachidonic Acid and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Initiate the reaction by adding 20 µL of the arachidonic acid/TMPD solution to all wells.

    • Shake the plate for 10-15 seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Subtract the background rate from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percent inhibition versus the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary (Illustrative):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
Celecoxib (Control)>10~0.1>100
Ibuprofen (Control)~15~35~0.4
Protocol 2.2: Quantification of Prostaglandin E2 (PGE2) by Enzyme Immunoassay (EIA)

This protocol describes the measurement of PGE2 in the supernatant of cultured cells (e.g., LPS-stimulated macrophages) treated with this compound.

Rationale: Quantifying the reduction in PGE2, a key pro-inflammatory prostaglandin, provides a direct measure of the compound's inhibitory effect on COX activity within a cellular context. [8]This assay validates the findings from the cell-free enzyme inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages or a similar cell line in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production. Include unstimulated and vehicle-treated stimulated controls.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris. The samples can be used immediately or stored at -80°C.

  • PGE2 ELISA:

    • Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions meticulously. [9][10][11]The general principle is a competitive immunoassay.

    • Standard Curve Preparation: Prepare a serial dilution of the provided PGE2 standard to generate a standard curve.

    • Assay Procedure:

      • Add standards and samples to the wells of the antibody-coated microplate.

      • Add the PGE2-enzyme conjugate (e.g., alkaline phosphatase or HRP-linked).

      • Add the specific antibody for PGE2.

      • Incubate for the specified time (e.g., 2 hours at room temperature with shaking). [10]During this incubation, free PGE2 in the sample competes with the PGE2-enzyme conjugate for binding to the antibody.

      • Wash the plate to remove unbound reagents.

      • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

      • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm). [9]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGE2 in each sample by interpolating from the standard curve.

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Part 3: In Vivo Protocol for Efficacy Assessment

The following protocol outlines a standard preclinical model to assess the acute anti-inflammatory activity of this compound.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model of acute inflammation. [8][12]Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.

Rationale: This model allows for the assessment of the in vivo efficacy of an anti-inflammatory agent. The reduction in paw edema is a reliable indicator of the compound's ability to suppress the acute inflammatory response, which is largely mediated by prostaglandins in its later phase. [13] Step-by-Step Methodology:

  • Animals and Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Dosing and Administration:

    • Fast the animals overnight before the experiment.

    • Group the animals (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 5-10 mg/kg), and various dose groups of this compound.

    • Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw. [8]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [14]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Part 4: Safety and Handling

Based on the safety data for structurally related difluorophenylacetic acid derivatives, the following precautions should be observed. [15][16][17][18][19]

  • Hazard Identification: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the mechanistic investigation of this compound as an anti-inflammatory agent. By systematically evaluating its effects on COX enzymes, prostaglandin production, and in a relevant in vivo model, researchers can build a robust pharmacological profile of this compound. This structured approach, grounded in established methodologies, will enable a thorough understanding of its potential as a novel therapeutic for inflammatory diseases.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from [Link]

  • Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. (2004). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 494(2-3), 229-237.
  • ELK Biotechnology. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • PubChem. (n.d.). Fenclofenac. Retrieved from [Link]

  • Ghosh, R., Alajbegovic, A., & Gomes, A. V. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(19), 1899-1912.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Boyadzhieva, M., & Dimitrov, D. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(2), 241-247.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
  • Rimon, G., & Rimon, G. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 3(7), 2147-2174.
  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced paw oedema in the rat and mouse. British Journal of Pharmacology, 142(7), 1125-1131.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
  • Massive Bio. (2026, January 19). Prostaglandin Endoperoxide Synthase 2. Retrieved from [Link]

  • Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314.
  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

  • Atkinson, D. C., & Leach, E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - alpha,alpha-Difluorophenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenclofenac. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Diclofenac. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating Solubility Challenges with 2-(2,4-Difluorophenylamino)acetic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2,4-Difluorophenylamino)acetic acid. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles in your research and development endeavors.

Important Note on Chemical Structure: The compound name "this compound" designates an N-phenylglycine derivative. It is important to distinguish this from similar compounds such as 2-amino-2-(2,4-difluorophenyl)acetic acid (a phenylglycine) or 2-(2,4-Difluorophenyl)acetic acid (lacking the amino group), as their physicochemical properties will differ. This guide is tailored to the N-phenylglycine derivative structure.

Understanding the Challenge: Physicochemical Properties

PropertyEstimated Value/RangeRationale and Impact on Solubility
pKa (acidic) 3.0 - 4.0The carboxylic acid group is the primary ionizable center. The electron-withdrawing nature of the difluorophenyl group is expected to increase its acidity (lower the pKa) compared to unsubstituted N-phenylglycine. This means the compound will be predominantly in its less soluble, neutral form at pH values below its pKa.
pKa (basic) < 2.0The secondary amine is a very weak base due to the delocalization of the lone pair of electrons into the aromatic ring and the strong electron-withdrawing effect of the fluorine atoms. Protonation of this group is unlikely in physiologically relevant pH ranges.
logP 2.0 - 3.0The octanol-water partition coefficient (logP) is a measure of lipophilicity. The difluorophenyl group significantly increases the lipophilicity of the molecule, leading to a preference for non-polar environments over aqueous solutions.
Intrinsic Solubility (S₀) Low (estimated < 0.1 mg/mL)The combination of a lipophilic aromatic system and a crystalline solid-state likely results in low intrinsic solubility of the neutral form of the molecule.

These properties collectively indicate that this compound is a weakly acidic, lipophilic compound with inherently poor aqueous solubility, particularly at acidic pH.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Q1: My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Answer: The first and often most effective strategy for a weakly acidic compound like this is to increase the pH of your solution.

  • The "Why": According to the Henderson-Hasselbalch equation, for a weak acid, as the pH of the solution increases above its pKa, the compound will deprotonate to form its more soluble anionic (salt) form. The total solubility of the compound is the sum of the intrinsic solubility of the neutral form and the solubility of the ionized form. By increasing the pH, you are shifting the equilibrium towards the more soluble ionized form.

  • Actionable Protocol: pH Adjustment

    • Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 10-50 mM).

    • Prepare a series of aqueous buffers with increasing pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

    • Add a small aliquot of your stock solution to each buffer to reach your desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on solubility.

    • Observe for precipitation. If the solution remains clear at higher pH values, you have successfully increased its solubility.

  • Troubleshooting:

    • Precipitation upon dilution of stock: This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a good organic solvent to a poor aqueous solvent. To mitigate this, try a stepwise dilution or add the stock solution to the vortexing buffer.

    • pH limit for your experiment: If your experimental system (e.g., cell culture) cannot tolerate a high pH, you will need to explore other solubility enhancement techniques.

Caption: Effect of pH on the ionization and solubility of a weak acid.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my needs, or my experiment is pH-sensitive. What's my next option?

Answer: Employing a co-solvent system is a powerful next step.

  • The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[1] This makes the environment more favorable for lipophilic compounds like this compound to dissolve.[2] They work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute.[3]

  • Actionable Protocol: Co-solvent Screening

    • Select a panel of pharmaceutically acceptable co-solvents.

    • Prepare a series of solvent systems by mixing your primary aqueous buffer with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

    • Add an excess amount of your solid compound to each co-solvent mixture.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.

    • Separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Co-solventTypical Starting Concentration Range (% v/v)Notes
Ethanol 5 - 30%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol (PG) 5 - 40%A common excipient in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 5 - 50%Can significantly increase the solubility of many poorly soluble drugs.
Dimethyl Sulfoxide (DMSO) 0.1 - 5%A very strong solvent, but can have effects on biological assays. Use at the lowest effective concentration.
  • Troubleshooting:

    • Toxicity/Interference: Be mindful that co-solvents can affect the activity of enzymes or the viability of cells. Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

    • Precipitation upon dilution: If you are preparing a stock in a high concentration of co-solvent and then diluting it into an aqueous buffer, the compound may precipitate. It is often better to use the final co-solvent/aqueous mixture as your solvent.

Q3: My compound needs to be in a solid dosage form, and I need to improve its dissolution rate. What is the best approach?

Answer: Salt formation is a very common and effective method for improving the solubility and dissolution rate of ionizable drugs.[4]

  • The "Why": By reacting the acidic carboxylic group of your compound with a base, you form a salt. This salt generally has a higher aqueous solubility and a faster dissolution rate than the parent free acid because it does not require the dissociation of a proton to dissolve.[5] For a weak acid, forming a salt with a strong base is often beneficial. The pKa difference between the acidic drug and the basic counter-ion should ideally be greater than 2-3 to ensure stable salt formation.[2]

  • Actionable Protocol: Salt Screening

    • Dissolve your compound in a suitable organic solvent (e.g., ethanol, acetone).

    • In a separate container, dissolve an equimolar amount of a selected basic counter-ion in the same or a miscible solvent.

    • Mix the two solutions and stir. Salt precipitation may occur immediately or may require cooling, evaporation of the solvent, or the addition of an anti-solvent.

    • Isolate the resulting solid and dry it.

    • Characterize the solid to confirm salt formation (e.g., using DSC, XRPD) and determine its solubility and dissolution rate compared to the free acid.

Common Basic Counter-ions for Acidic DrugsNotes
Sodium (Na⁺) Very common, often forms highly soluble salts. Typically used as sodium hydroxide.
Potassium (K⁺) Similar to sodium, also very common. Typically used as potassium hydroxide.
Calcium (Ca²⁺) Can form stable salts, but may be less soluble than sodium or potassium salts.
Tromethamine (Tris) An organic amine that is a common buffer and salt former.
Meglumine An amino sugar used to form soluble salts with acidic drugs.
  • Troubleshooting:

    • No salt formation: The pKa difference between your compound and the base may not be sufficient. Consider a stronger base. The choice of solvent is also critical for crystallization.

    • Hygroscopicity: Some salt forms can be hygroscopic (readily absorb moisture from the air), which can affect their stability and handling. This property should be assessed during characterization.

    • Polymorphism: The same salt can exist in different crystalline forms (polymorphs) with different solubilities. It is important to control the crystallization process to obtain the desired form.

Q4: I am looking for a more advanced formulation strategy to significantly increase solubility without using high concentrations of organic solvents. What can I do?

Answer: Cyclodextrin complexation is an excellent choice for this scenario.

  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, within their cavity, forming an inclusion complex.[6] This complex has a hydrophilic exterior, which significantly increases its apparent aqueous solubility.[7]

  • Actionable Protocol: Cyclodextrin Complexation

    • Select a type of cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

    • Prepare an aqueous solution of the cyclodextrin.

    • Add an excess of your compound to the cyclodextrin solution.

    • Stir the mixture for an extended period (24-72 hours) to allow for complex formation and equilibration.

    • Separate the undissolved compound by filtration.

    • Analyze the concentration of your compound in the filtrate to determine the increase in solubility.

    • The solid complex can be isolated by lyophilization (freeze-drying) of the solution.

Sources

"Troubleshooting common issues in the synthesis of 2-(2,4-Difluorophenylamino)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,4-Difluorophenylamino)acetic acid, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory.

Core Synthesis Pathway Overview

The most common and scalable route to this compound involves a two-step process: first, a nucleophilic substitution (N-alkylation) of 2,4-difluoroaniline with an acetic acid synthon, typically an ester like ethyl chloroacetate. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 2,4-Difluoroaniline C Ethyl 2-(2,4-Difluorophenylamino)acetate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl Chloroacetate B->C D This compound C->D Base (e.g., NaOH) or Acid (e.g., HCl) Then, pH adjustment

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q1: My N-alkylation reaction (Step 1) has a very low yield. What are the likely causes and how can I fix it?

Low yield in the initial coupling step is the most frequent challenge. The root cause often lies in suboptimal reaction conditions that fail to balance the nucleophilicity of the aniline with the reactivity of the alkylating agent.

Causality & Solution:

  • Insufficient Basicity: The reaction generates HCl as a byproduct, which protonates the starting aniline, rendering it non-nucleophilic. A base is required to neutralize this acid and deprotonate the aniline to maintain its reactive state.[1] Weak bases or insufficient equivalents can lead to a stalled reaction.

    • Recommendation: Use at least 2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃). For sluggish reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be effective, but requires stricter inert atmosphere conditions.[2]

  • Poor Solvent Choice: The solvent must be able to dissolve the reagents and facilitate a bimolecular nucleophilic substitution (Sₙ2) reaction.

    • Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the base while leaving the anion (e.g., carbonate) more reactive.[2] Acetonitrile is another viable option. Avoid protic solvents like ethanol in the primary reaction, as they can interfere with the base and act as competing nucleophiles.

  • Side Reaction - Dialkylation: A significant cause of yield loss is the formation of the dialkylated byproduct, Ethyl N,N-bis(ethoxycarbonylmethyl)-2,4-difluoroaniline. This occurs when the product amine, which is also nucleophilic, reacts with a second molecule of ethyl chloroacetate.

    • Recommendation: Control the stoichiometry carefully. Use a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) relative to the ethyl chloroacetate. Furthermore, adding the ethyl chloroacetate slowly (e.g., via a syringe pump over 1-2 hours) to the mixture of aniline and base can help maintain a low concentration of the alkylating agent, favoring the mono-alkylation product.

Data Summary: Impact of Base and Solvent on N-Alkylation

Base (Equivalents)SolventTypical Temperature (°C)Key Considerations
K₂CO₃ (2.0)DMF80 - 100Standard, reliable conditions. Good for scalability.
Na₂CO₃ (2.0)AcetonitrileReflux (~82°C)Milder conditions, easier solvent removal.[2]
NaH (1.2)Anhydrous THF0°C to RTHighly effective but requires strict anhydrous and inert conditions. Safety hazard (H₂ gas evolution).
DIPEA (2.0)THFReflux (~66°C)Organic base, useful if inorganic salts cause solubility issues.[2]
Q2: I'm seeing an unexpected, persistent impurity after the hydrolysis step (Step 2). How can I identify and prevent it?

An incomplete hydrolysis or the presence of hard-to-remove side products from Step 1 are the most common culprits.

Causality & Solution:

  • Incomplete Hydrolysis: The most common "impurity" is simply the unreacted starting material from this step, ethyl 2-(2,4-difluorophenylamino)acetate. Base-catalyzed hydrolysis (saponification) is reversible under certain conditions and can be sluggish.[3]

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The starting ester will be less polar (higher Rƒ) than the product amino acid (which often stays at the baseline in standard solvent systems like ethyl acetate/hexanes).

    • Recommendation: Use a sufficient excess of base (e.g., 3-5 equivalents of NaOH or LiOH) in a water/alcohol co-solvent system (e.g., H₂O/MeOH or H₂O/EtOH). Heating to reflux is often necessary to drive the reaction to completion. An aqueous workup followed by acidification will yield the product.

  • Purification Difficulty & Product Isolation: The target molecule is an amino acid, meaning it exists as a zwitterion at neutral pH. This amphoteric nature can make extraction from the aqueous phase difficult.

    • Recommendation - Isoelectric Point Precipitation: The most effective purification method is to carefully adjust the pH of the aqueous solution after hydrolysis. First, acidify the basic reaction mixture to a low pH (~1-2) with an acid like HCl to ensure the carboxylic acid is fully protonated. Then, slowly add a base (e.g., aqueous NaOH or NH₄OH) to raise the pH to the compound's isoelectric point (pI). At the pI, the molecule has a net-zero charge, minimizing its solubility in water and causing it to precipitate out. The solid can then be collected by filtration.[4] For N-aryl glycines, the pI is typically in the range of pH 3-5.

Troubleshooting_Tree Start Low Yield or Impure Product Step1_Check Issue in Step 1 (Alkylation)? Start->Step1_Check Step2_Check Issue in Step 2 (Hydrolysis)? Start->Step2_Check Step1_Check->Step2_Check No SM_Present TLC shows unreacted 2,4-difluoroaniline? Step1_Check->SM_Present Yes Ester_Present TLC/LCMS shows residual ester? Step2_Check->Ester_Present Yes Side_Product TLC shows significant non-polar side product? SM_Present->Side_Product No Solve_SM Solution: - Increase base equivalents - Increase temperature - Switch to stronger base/solvent (e.g., NaH/THF) SM_Present->Solve_SM Yes Solve_Side_Product Likely Dialkylation. Solution: - Use slow addition of alkylating agent - Use slight excess of aniline Side_Product->Solve_Side_Product Yes Isolation_Issue Product remains in aqueous layer after workup? Ester_Present->Isolation_Issue No Solve_Ester Incomplete Hydrolysis. Solution: - Increase reaction time/temperature - Use excess NaOH/LiOH Ester_Present->Solve_Ester Yes Solve_Isolation Purification Issue. Solution: - Adjust pH carefully to isoelectric point (pI ~3-5) to precipitate product. - Filter, wash with cold water. Isolation_Issue->Solve_Isolation Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Should I use chloroacetic acid or ethyl chloroacetate as the alkylating agent?

A: Ethyl chloroacetate is generally preferred for several reasons. Direct reaction with chloroacetic acid requires harsher conditions and can lead to complex salt formation, making workup and purification difficult. The ester serves as a protecting group for the carboxylic acid, allowing for a cleaner N-alkylation reaction. The subsequent hydrolysis is a well-understood and typically high-yielding transformation.[5]

Q: What are the critical safety precautions I should take?

A: Both chloroacetic acid and its esters are lachrymatory and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The bases used (especially NaH) can be highly reactive and corrosive. NaH reacts violently with water to produce flammable hydrogen gas. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) when using NaH.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • LC-MS: Confirms the molecular weight and provides an accurate assessment of purity.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,4-Difluorophenylamino)acetate
  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluoroaniline (1.0 eq), potassium carbonate (2.0 eq), and DMF (approx. 5 mL per gram of aniline).

  • Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Add ethyl chloroacetate (0.9 eq) dropwise to the mixture over 30 minutes.

  • Heat the reaction mixture to 90°C and maintain for 4-6 hours, monitoring by TLC until the starting aniline is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing ice-water and ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ethyl ester from the previous step in a mixture of methanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 70-80°C).

  • Monitor the reaction by TLC until the ester is no longer visible (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane or ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to obtain the final product. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification if needed.

References

  • Barany, G., & Merrifield, R. B. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. U.S. Patent No. US20050187407A1.
  • He, M. (2016). N-substituted phenyl glycine preparation method. Chinese Patent No. EP3153498A1.
  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • Kalaritis, P., & Regenye, R. W. (n.d.). Enantiomerically pure ethyl (r)- and (s)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses Procedure. Retrieved from [Link]

  • Peruncheralathan, S., et al. (2014). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. Retrieved from [Link]

Sources

"Optimizing reaction conditions for the amination of 2-bromo-2-(2,4-difluorophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the amination of 2-bromo-2-(2,4-difluorophenyl)acetic acid. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the amination of 2-bromo-2-(2,4-difluorophenyl)acetic acid?

The amination of 2-bromo-2-(2,4-difluorophenyl)acetic acid proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the aminating agent (typically ammonia or a protected amine) acts as a nucleophile, attacking the electrophilic α-carbon (the carbon bonded to the bromine atom). This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry at the α-carbon if it is a chiral center. The adjacent carbonyl group of the carboxylic acid enhances the reactivity of the α-carbon towards nucleophilic attack. This is because the electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the carbon more electrophilic. Furthermore, the transition state of the S(_N)2 reaction is stabilized by orbital overlap with the pi system of the carbonyl group, which lowers the activation energy of the reaction.[1]

Q2: Why is an excess of the aminating agent, such as ammonia, typically used in this reaction?

Using a large excess of the aminating agent is crucial for several reasons. Firstly, it helps to drive the reaction to completion by Le Chatelier's principle. Secondly, and more importantly, it minimizes the formation of over-alkylation byproducts. The product, 2-amino-2-(2,4-difluorophenyl)acetic acid, is also a nucleophile and can react with the starting material, 2-bromo-2-(2,4-difluorophenyl)acetic acid, to form a secondary amine. By using a large excess of the initial aminating agent, the probability of the starting material encountering the product is significantly reduced.

Q3: What are the primary safety concerns when working with 2-bromo-2-(2,4-difluorophenyl)acetic acid and concentrated ammonia solutions?

2-Bromo-2-(2,4-difluorophenyl)acetic acid is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Concentrated ammonia solutions are also corrosive and have a pungent, irritating odor. Inhalation of ammonia vapors can cause respiratory irritation. Therefore, it is essential to work with concentrated ammonia in a fume hood and wear appropriate PPE. The reaction can be exothermic, so it is important to control the rate of addition and have a cooling bath on standby.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the amination of 2-bromo-2-(2,4-difluorophenyl)acetic acid.

Troubleshooting Workflow: Low or No Product Yield

Caption: Troubleshooting Decision Tree for Low Product Yield.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly under the current conditions. 2. Low Concentration of Aminating Agent: The concentration of ammonia may be too low to drive the reaction forward effectively. 3. Poor Quality of Starting Material: The 2-bromo-2-(2,4-difluorophenyl)acetic acid may be impure or degraded.1. Extend the reaction time and monitor by TLC or LC-MS. If the reaction is still sluggish, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C). 2. Use a more concentrated solution of the aminating agent. For example, use concentrated aqueous ammonium hydroxide or a solution of ammonia in an organic solvent like methanol. 3. Verify the purity of the starting material by NMR or melting point. If necessary, purify the starting material before use.
Formation of Multiple Byproducts 1. Over-alkylation: The desired amino acid product can react with the starting bromo-acid to form a secondary amine. 2. Elimination: Under strongly basic conditions, elimination of HBr can occur to form an α,β-unsaturated acid. 3. Hydrolysis of the Bromo Group: If using aqueous ammonia, hydrolysis of the bromo group to a hydroxyl group can be a competing reaction, especially at higher temperatures.1. Increase the excess of the aminating agent significantly (e.g., >20 equivalents). This will favor the reaction of the starting material with the primary aminating agent. 2. Avoid overly harsh basic conditions. While a base is necessary to neutralize the HBr formed, excessively high pH can promote elimination. 3. Maintain a moderate reaction temperature. If hydrolysis is a significant issue, consider using ammonia in an organic solvent instead of aqueous ammonium hydroxide.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction mixture. 2. Formation of an emulsion during workup. 3. Product does not crystallize easily. 1. Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility. For many amino acids, this is around pH 6-7. 2. Break emulsions by adding a small amount of brine or by filtering the mixture through a pad of celite. 3. If the product is an oil, try triturating with a non-polar solvent like diethyl ether or hexane to induce solidification. Seeding with a small crystal of the pure product can also promote crystallization.[2]

III. Experimental Protocols

The following is a general protocol for the amination of 2-bromo-2-(2,4-difluorophenyl)acetic acid. It is recommended to perform a small-scale trial to optimize conditions for your specific setup.

Protocol: Amination with Aqueous Ammonium Hydroxide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-2-(2,4-difluorophenyl)acetic acid (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., THF or ethanol).

  • Addition of Aminating Agent: Cool the flask in an ice bath and add a large excess of concentrated aqueous ammonium hydroxide (e.g., 20-30 eq) dropwise with vigorous stirring.

  • Reaction: Seal the flask and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the product (around pH 6) to induce precipitation.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of a non-polar solvent (e.g., diethyl ether) to remove any remaining organic impurities.

    • If the product does not precipitate, it may be necessary to concentrate the aqueous solution under reduced pressure and then attempt crystallization from a suitable solvent system (e.g., water/ethanol).[3]

Reaction Workflow Diagram

Amination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material add_nh3 Add Aqueous NH4OH start->add_nh3 react Stir at RT add_nh3->react monitor Monitor by TLC/LC-MS react->monitor neutralize Neutralize to pH ~7 monitor->neutralize extract Extract with Organic Solvent neutralize->extract adjust_ph Adjust pH to Isoelectric Point extract->adjust_ph filter_wash Filter and Wash Precipitate adjust_ph->filter_wash crystallize Recrystallize if Necessary filter_wash->crystallize

Caption: General workflow for the amination reaction and purification.

IV. References

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Various Authors. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • Kikumoto, R., et al. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

"Overcoming challenges in the purification of 2-(2,4-Difluorophenylamino)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(2,4-Difluorophenylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Visual Workflow: General Purification Strategy

The following diagram outlines a typical workflow for the purification of crude this compound, guiding the user from initial workup to the final, purified product.

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Persistent Yellow/Brown Color in Product 1. Presence of oxidized impurities from starting materials or reaction. 2. Formation of colored by-products during synthesis.1. Activated Carbon Treatment: Add a small amount (0.1-3% w/v) of activated carbon to a solution of the crude product, stir for 30-60 minutes, and filter through celite. 2. Column Chromatography: Use a silica gel column with an appropriate solvent system to separate the colored impurities.[1] 3. Recrystallization: Choose a solvent system where the colored impurities are highly soluble.
"Oiling Out" During Recrystallization 1. The compound is coming out of solution above its melting point due to rapid cooling or high impurity levels.[2] 2. The chosen solvent is too nonpolar for the compound.1. Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. 2. Add More Solvent: Re-heat the mixture and add a small amount of additional "good" solvent to keep the compound dissolved at a slightly lower temperature.[2] 3. Change Solvent System: Experiment with a more polar solvent or a different solvent mixture.
Low Recovery After Recrystallization 1. Too much solvent was used, leading to significant loss of product in the mother liquor.[2] 2. The product is too soluble in the chosen solvent, even at low temperatures.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the solid. 2. Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. 3. Solvent Screening: Test different solvents to find one with a large solubility difference between hot and cold conditions.
Co-elution of Impurities During Column Chromatography 1. The solvent system is not optimized for the separation of the specific impurities. 2. The column is overloaded with crude material.1. Optimize Mobile Phase: Develop a new eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.[3] Adding a small amount of acetic acid can improve the peak shape of carboxylic acids.[4] 2. Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. 3. Reduce Loading: Decrease the amount of crude material loaded onto the column.
Streaking on TLC Plate 1. The compound is acidic and is interacting strongly with the slightly acidic silica gel.[4] 2. The sample is too concentrated.1. Add Acetic Acid to Eluent: Add a small amount (e.g., 0.5-1%) of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[4] 2. Dilute Sample: Prepare a more dilute solution of your sample for spotting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities often arise from the starting materials and potential side reactions. These can include:

  • Unreacted 2,4-difluoroaniline: This is a common starting material and can be carried through the reaction if the conversion is incomplete.

  • Dimeric impurities: Self-condensation of the product or reaction of the product with a starting material can lead to the formation of dimers.[5][6]

  • Products of over-alkylation: If the reaction conditions are not carefully controlled, the nitrogen atom can be alkylated more than once.

  • Hydrolysis products: If the synthesis proceeds through a nitrile intermediate, incomplete hydrolysis can leave residual amide or nitrile compounds.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A good starting point for solvent selection is to consider solvents with a range of polarities. For this compound, which is a polar molecule, solvents like ethanol, isopropanol, acetonitrile, or mixtures of ethyl acetate and hexanes are often good candidates.[7] A small-scale solvent screen is highly recommended. Test the solubility of a small amount of your crude material in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

Q3: How can I effectively remove unreacted 2,4-difluoroaniline?

A3: Unreacted 2,4-difluoroaniline can often be removed through an acidic wash during the aqueous workup. Since 2,4-difluoroaniline is basic, it will be protonated in an acidic solution (e.g., dilute HCl) and become water-soluble, allowing it to be separated from the organic layer containing your desired product.

Q4: My purified product still has a slight color. Is this a concern?

A4: The presence of color, even if faint, suggests the presence of impurities. While the purity may be high by some analytical methods (e.g., >95%), colored impurities can be problematic for downstream applications. For high-purity requirements, it is advisable to perform a decolorization step, such as treatment with activated carbon or further purification by chromatography.[1]

Q5: What are suitable TLC and HPLC conditions for purity analysis?

A5:

  • TLC: For Thin Layer Chromatography, a good starting mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 to 50:50 v/v) with the addition of 0.5-1% acetic acid to prevent streaking.[4] Visualization can be achieved under UV light (254 nm) or by staining with a general-purpose stain like potassium permanganate or p-anisaldehyde.[8][9]

  • HPLC: For High-Performance Liquid Chromatography, a reverse-phase C18 column is typically used. A suitable mobile phase would be a gradient of acetonitrile and water with a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%). Detection is commonly done using a UV detector at a wavelength around 254-280 nm.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the target compound. The optimal solvent and volumes should be determined experimentally on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, but avoid using a large excess.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[10]

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.[11]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.

  • Elute the Column: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Monitor Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of Logical Relationships

The following diagram illustrates the decision-making process when encountering a common purification challenge: an impure, colored solid.

Troubleshooting_Decision_Tree Start Start: Impure, Colored Solid IsSolidCrystalline Is the solid crystalline? Start->IsSolidCrystalline Recrystallize Attempt Recrystallization IsSolidCrystalline->Recrystallize Yes ColumnChromatography Perform Column Chromatography IsSolidCrystalline->ColumnChromatography No (oily/amorphous) RecrystallizationSuccess Successful? (Good yield, less color) Recrystallize->RecrystallizationSuccess PurityCheck Check Purity (TLC/HPLC) RecrystallizationSuccess->PurityCheck Yes OilingOut Product 'Oils Out' or Remains Colored RecrystallizationSuccess->OilingOut No ColumnChromatography->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity ≥ 98% ActivatedCarbon Consider Activated Carbon Treatment before next step OilingOut->ActivatedCarbon ActivatedCarbon->ColumnChromatography

Caption: Decision tree for purifying an impure, colored solid.

References

  • BenchChem. (n.d.). Methods for removing color impurities from 2'-Aminoacetophenone.
  • University of California, Los Angeles. (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Colorado Boulder. (n.d.).
  • University of Rochester. (n.d.). Column Chromatography Notes. Department of Chemistry.
  • Google Patents. (2019). WO2019132663A1 - Method for purifying and removing color of fdca.
  • MilliporeSigma. (n.d.).
  • DIAION. (n.d.).
  • MD Scientific. (n.d.).
  • Biotage. (2023, December 5).
  • PubMed. (2017, September 6). Adsorption and Separation of Aromatic Amino Acids from Aqueous Solutions Using Metal-Organic Frameworks.
  • University of Illinois. (n.d.).
  • EPFL. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (2025, June 19).
  • ResearchGate. (n.d.).
  • LibreTexts. (2022, April 7). 2.
  • Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
  • Google Patents. (2019, January 10).
  • ResearchGate. (n.d.).
  • Repligen. (n.d.). OPUS® 1.2 – 2.5 cm Diameter Columns Pre-packed with CaptivA® Resin User Guide.
  • PubChem. (n.d.). This compound.
  • PubMed. (2001, March 26).
  • SIELC Technologies. (n.d.).
  • Google Patents. (n.d.). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • PMC. (n.d.).
  • Reddit. (2015, June 16).
  • Thermo Fisher Scientific. (n.d.). 2,4-Difluorophenylacetic acid, 99% 25 g.
  • ChemScene. (n.d.). 81228-09-3 | 2-(2,4-Difluorophenyl)acetic acid.
  • PubMed. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
  • JOCPR. (n.d.).
  • Organic Syntheses. (n.d.). diphenylacetic acid.
  • DESWATER. (n.d.).
  • Google Patents. (n.d.). CN107567447A - The dimer impurity and its minimizing technology of Eliquis.
  • Chemical Communications (RSC Publishing). (n.d.).
  • ResearchGate. (2025, August 6).
  • PrepChem.com. (n.d.). Synthesis of 2-(2,4-difluorophenyl)ethoxyacetic acid.
  • Phenomenex. (2023, May 2).
  • Arctom. (n.d.). CAS NO. 81228-09-3 | 2-(2,4-difluorophenyl)acetic acid - 97%.
  • BenchChem. (n.d.). Navigating the Synthesis of 2-Amino-3-fluoroisonicotinic Acid: A Technical Troubleshooting Guide.
  • BenchChem. (n.d.). The Formation of Nevirapine Dimer: An In-depth Technical Guide on its Synthetic Genesis.
  • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • ChemScene. (n.d.). 1248611-17-7 | 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid.

Sources

"How to prevent degradation of 2-(2,4-Difluorophenylamino)acetic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,4-Difluorophenylamino)acetic acid

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Understanding the Stability of this compound

This compound is a molecule possessing three key structural features that dictate its stability profile: a secondary aromatic amine, a carboxylic acid, and a difluorinated phenyl ring. Each of these moieties presents a potential vulnerability to degradation under common laboratory conditions. Understanding these pathways is the first step toward prevention.

The primary routes of degradation are:

  • Oxidation: The secondary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal contaminants, or peroxides present in solvents.[1][2] This process can lead to the formation of colored impurities and a loss of the compound's intended biological activity.

  • Photodegradation: Aromatic systems, particularly those containing halogens like fluorine, can absorb UV and visible light.[3][4] This energy absorption can lead to bond cleavage and the formation of various photoproducts, compromising sample purity.

  • pH-Mediated Instability: As an amino acid derivative, the molecule's net charge is highly dependent on the pH of the solution.[5][6] At its isoelectric point (pI), the molecule exists as a zwitterion and often has its lowest solubility.[7] Extreme pH values, while potentially increasing solubility, can catalyze degradation reactions or alter the compound's structure.[8][9]

The following diagram illustrates the key factors that can compromise the stability of your compound.

cluster_factors Contributing Factors main This compound in Solution oxidation Oxidation main->oxidation Secondary Amine photo Photodegradation main->photo Fluorinated Aromatic Ring ph_instability pH-Mediated Instability main->ph_instability Amino Acid Moiety deg_products Degraded Products (e.g., Imines, Ring-Opened Species, Decarboxylation Products) oxidation->deg_products photo->deg_products ph_instability->deg_products o2 Atmospheric O₂ o2->oxidation metals Trace Metal Ions (e.g., Fe³⁺, Cu²⁺) metals->oxidation peroxides Solvent Peroxides peroxides->oxidation light UV/Visible Light light->photo extreme_ph High/Low pH extreme_ph->ph_instability temp High Temperature temp->oxidation temp->photo temp->ph_instability

Caption: Key degradation pathways for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of this compound solutions.

Q: My solution has developed a yellow or brown tint over time. What is causing this, and is the sample still usable?

A: A color change is a strong indicator of oxidative degradation. The secondary amine group is likely oxidizing to form colored imine or nitroxide species.[1][10]

  • Immediate Cause Analysis:

    • Atmosphere: Was the solution prepared and stored under ambient air? Atmospheric oxygen is a primary culprit.

    • Solvent Quality: Are you using high-purity, peroxide-free solvents? Ethers (like THF) and other common solvents can form explosive peroxides over time, which are potent oxidizing agents.

    • Contamination: Trace metal ions, often leached from glassware or spatulas, can catalyze oxidation reactions.[1]

  • Troubleshooting & Prevention:

    • Use an Inert Atmosphere: Prepare and store solutions under an inert gas like argon or nitrogen. This involves degassing your solvent (sparging with inert gas) before use and blanketing the headspace of your storage vial.

    • Verify Solvent Purity: Use freshly opened bottles of high-purity (e.g., HPLC or spectrophotometric grade) solvents. If using solvents prone to peroxide formation, test for their presence before use.

    • Chelate Metal Ions: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffer can sequester these ions.

    • Sample Usability: The sample is likely compromised. We recommend preparing a fresh solution. Quantify the purity of the discolored solution via HPLC-UV or LC-MS against a fresh standard to determine the extent of degradation before deciding to proceed.

Q: I'm observing a loss of compound concentration in my stock solution over a few days, even when stored in the dark at 4°C. What's happening?

A: This suggests a chemical degradation pathway that is not light-dependent, most likely related to pH or solvent reactivity.

  • Immediate Cause Analysis:

    • pH of the Solution: The stability of amino acids is highly pH-dependent.[11][12] If you are using an unbuffered aqueous solution, the compound's own acidity may create a pH environment that promotes degradation. For many amino acids, optimal stability is found in a narrow pH range, typically between 4 and 8.[9]

    • Solvent Choice: While you are storing it in the dark, the solvent itself can influence stability.[13][14] For example, protic solvents like methanol or water can participate in hydrolysis-like reactions if the conditions are favorable.

  • Troubleshooting & Prevention:

    • Implement pH Control: Use a suitable buffer system to maintain a stable pH. A citrate or phosphate buffer in the pH 5-7 range is a good starting point. The optimal pH should be determined empirically using an accelerated stability study.

    • Optimize Solvent Selection: For long-term storage, consider aprotic, polar solvents like DMSO or DMF for your concentrated stock solution, which you can then dilute into your aqueous experimental buffer immediately before use.

    • Storage Temperature: While 4°C is good, freezing the solution at -20°C or -80°C can significantly slow down degradation kinetics. For aqueous solutions, flash-freeze aliquots in liquid nitrogen to prevent phase separation and store at -80°C. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

For maximum stability of a concentrated stock, we recommend using anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These aprotic solvents minimize the risk of hydrolysis. Prepare small aliquots and store them at -20°C or -80°C under an inert atmosphere.

Q2: How can I protect my solutions from light-induced degradation?

Always use amber glass vials or wrap clear vials in aluminum foil.[9] Minimize the exposure of your solutions to ambient light during preparation and handling. Work in a fume hood with the sash lowered to reduce light exposure. The difluorophenyl moiety is particularly susceptible to photodegradation.[3][15]

Q3: Is it necessary to add antioxidants? If so, which ones are recommended?

If oxidative degradation is a persistent issue despite using an inert atmosphere, antioxidants can be beneficial.[16] Common choices include butylated hydroxytoluene (BHT) or ascorbic acid. However, you must first verify that the antioxidant does not interfere with your downstream assay. Start with a low concentration (e.g., 0.01-0.1%).

Q4: How should I properly monitor the stability of my compound in a new formulation?

A systematic stability study is essential. The most common analytical method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[17]

  • Method: Develop an HPLC method that can separate the parent compound from potential degradants.

  • Procedure:

    • Prepare your solution under the desired conditions (solvent, pH, etc.).

    • Take an initial sample (T=0) and analyze it to determine the starting purity and concentration.

    • Store the solution under the test conditions (e.g., 4°C, 25°C, 40°C).

    • Analyze samples at predetermined time points (e.g., 24h, 48h, 1 week, 1 month).

    • Monitor for a decrease in the parent peak area and the appearance of new peaks, which indicate degradation products.

Protocols for Enhanced Stability

Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to minimize oxidation and pH-related instability for long-term storage.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Under a gentle stream of argon or nitrogen, add the required volume of DMSO to achieve your target concentration (e.g., 10 mM). Cap tightly and vortex until fully dissolved.

  • Aliquoting: Dispense the stock solution into several small-volume amber glass vials suitable for low-temperature storage. This prevents the need for repeated freeze-thaw cycles of the main stock.

  • Inert Overlay: Before sealing each aliquot, gently flush the headspace with argon or nitrogen for 5-10 seconds.

  • Storage: Immediately store the sealed aliquots at -80°C.

Data Summary: Impact of Storage Conditions

The following table summarizes the key factors affecting the stability of this compound in solution.

FactorConditionRisk of DegradationRecommended Mitigation
Atmosphere Ambient AirHigh (Oxidation)Prepare and store under inert gas (Ar, N₂).
Light UV / AmbientHigh (Photodegradation)Use amber vials or protect from light.
Temperature > 25°CHigh (Accelerates all pathways)Store at 4°C (short-term) or ≤ -20°C (long-term).
pH < 4 or > 8Moderate to High Use a buffered solution (pH 5-7). Determine optimal pH empirically.
Solvent Protic (Water, Methanol)Moderate (pH instability)Use aprotic solvents (DMSO, DMF) for stock solutions.
Contaminants Metal Ions, PeroxidesHigh (Catalyzes Oxidation)Use high-purity solvents and clean labware. Consider chelators (EDTA).

References

  • Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (1976). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413. Available at: [Link]

  • Akar, Z., & Tuncay, M. (n.d.). Drug Stability. Presentation. Available at: [Link]

  • White, J. D., & Stahl, S. S. (2016). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 138(35), 11271–11277. Available at: [Link]

  • Gadda, G. (2012). Oxidation of Amines by Flavoproteins. Biochemistry, 51(15), 3131–3140. Available at: [Link]

  • Gemoets, H., Laudadio, G., & Van Aken, K. (2016). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 6(10), 6753–6789. Available at: [Link]

  • Kato, H., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(7), 827-832. Available at: [Link]

  • Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. (Content available via Chemistry LibreTexts). Available at: [Link]

  • Bhat, A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(11), 2529-2541. Available at: [Link]

  • Li, Y., et al. (2023). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 57(1), 373–383. Available at: [Link]

  • Sharma, S. M., et al. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Pharmaceut Reg Affairs, 13(2). Available at: [Link]

  • Bhat, A., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(16), 11513–11523. Available at: [Link]

  • Unknown. (n.d.). Drug Stability. Presentation. Available at: [Link]

  • Kato, H., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Request PDF on ResearchGate. Available at: [Link]

  • Various Authors. (2020). Why does amino acid change their structure in different pH? Quora. Available at: [Link]

  • Kiel, T., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433-7464. Available at: [Link]

  • Jain, M. (2019). Factors affecting stability of drugs. Slideshare. Available at: [Link]

  • Wikipedia contributors. (2023). Solvent effects. Wikipedia. Available at: [Link]

  • Lee, S., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. Available at: [Link]

  • Bhat, A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12389–12399. Available at: [Link]

  • Wikipedia contributors. (2024). Amino acid. Wikipedia. Available at: [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2018). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available at: [Link]

Sources

Technical Support Center: Strategies for Enhancing the Yield of 2-(2,4-Difluorophenylamino)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient synthesis is crucial for drug development pipelines. The primary challenge in its synthesis lies in the formation of the C-N bond between the electron-deficient 2,4-difluoroaniline or a related 2,4-difluorophenyl halide and a glycine moiety. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring decreases the nucleophilicity of the aniline nitrogen, making the reaction sluggish and prone to low yields.

This guide will focus on the two most common and effective methods for this N-arylation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore detailed protocols, troubleshoot common issues, and provide strategies for optimizing your reaction conditions.

I. Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

A. Low or No Product Formation

Q1: My Buchwald-Hartwig reaction with 2,4-difluoroaniline and an ethyl bromoacetate is giving very low yield. What are the likely causes and how can I improve it?

A: Low yields in this specific Buchwald-Hartwig amination are common due to the reduced nucleophilicity of 2,4-difluoroaniline. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts may not be effective.

    • Expertise & Experience: The electron-withdrawing fluorine atoms deactivate the aniline. To overcome this, you need a highly active catalyst system. We recommend using a well-defined palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.

    • Recommendation: Switch to a third-generation (G3) or fourth-generation (G4) Buchwald precatalyst such as XPhos Pd G3 or t-BuBrettPhos Pd G4. These precatalysts ensure the efficient in situ generation of the active Pd(0) species.

    • Trustworthiness: Using a precatalyst provides more reproducible results compared to generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand.

  • Base Selection: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle.

    • Expertise & Experience: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is generally the most effective base for this transformation. Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) are often insufficient for deprotonating the electron-poor aniline effectively.

    • Recommendation: Use freshly opened, high-purity NaOtBu. Ensure it is handled in an inert atmosphere (glovebox or Schlenk line) as it is hygroscopic.

  • Solvent and Temperature:

    • Expertise & Experience: Anhydrous, degassed aprotic solvents are essential. Toluene and dioxane are the most common and effective solvents for this reaction. The reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Use anhydrous toluene or dioxane. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. A reaction temperature of 100-110 °C is a good starting point.

  • Inert Atmosphere:

    • Expertise & Experience: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.

    • Recommendation: Assemble your reaction under a strict inert atmosphere of argon or nitrogen. Use Schlenk techniques or a glovebox. All reagents and solvents should be deoxygenated.

Q2: I am attempting an Ullmann condensation between 1-iodo-2,4-difluorobenzene and glycine, but the reaction is not proceeding. What should I check?

A: The traditional Ullmann reaction often requires harsh conditions. Modern modifications have made it milder, but challenges remain.

  • Copper Source and Ligand:

    • Expertise & Experience: The choice of copper catalyst and ligand is critical. Copper(I) salts are generally more effective than copper metal. Ligands are often necessary to solubilize the copper salt and accelerate the reaction.

    • Recommendation: Use copper(I) iodide (CuI) as the catalyst. L-proline or N,N-dimethylglycine are effective and inexpensive ligands that can significantly improve the reaction rate and yield.

  • Base and Solvent:

    • Expertise & Experience: A strong inorganic base is typically used. High-boiling polar aprotic solvents are necessary to reach the required reaction temperatures.

    • Recommendation: Use potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base. Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are suitable solvents. Be aware that these solvents can be difficult to remove during workup.

  • Temperature:

    • Expertise & Experience: Ullmann reactions often require higher temperatures than Buchwald-Hartwig reactions.

    • Recommendation: A reaction temperature in the range of 120-150 °C is typically required.

B. Side Reactions and Impurities

Q3: I am observing a significant amount of a side product that appears to be the result of hydrodehalogenation of my aryl halide starting material in a Buchwald-Hartwig reaction. How can I minimize this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.

  • Expertise & Experience: This side reaction can be promoted by certain ligands and bases, especially at high temperatures and long reaction times. It can also be a sign of catalyst decomposition.

  • Troubleshooting Steps:

    • Optimize Ligand: Some ligands are more prone to promoting hydrodehalogenation. If you are using a very bulky ligand, consider switching to a slightly less sterically demanding one.

    • Lower Temperature: If possible, try running the reaction at a lower temperature for a longer period.

    • Use a Precatalyst: As mentioned before, a well-defined precatalyst can lead to a cleaner reaction with fewer side products.

    • Check Reagent Purity: Impurities in the amine or base can sometimes contribute to this side reaction.

Q4: My final product, this compound, is difficult to purify. What are some effective purification strategies?

A: N-aryl amino acids can be challenging to purify due to their amphoteric nature.

  • Expertise & Experience: Recrystallization is often the most effective method for purifying the final product.

  • Recommended Purification Protocol:

    • Crude Product Isolation: After the hydrolysis of the ester, the crude product is typically isolated by acidification of the reaction mixture, which causes the carboxylic acid to precipitate.

    • Solvent Selection for Recrystallization:

      • A mixture of an organic solvent and water is often effective. For example, dissolving the crude product in hot ethanol or isopropanol and then slowly adding hot water until the solution becomes slightly turbid. Upon cooling, the purified product should crystallize.

      • Alternatively, dissolving the crude product in a minimal amount of hot acetic acid and then adding water can also be effective.

    • Washing: The recrystallized product should be washed with cold water and then a non-polar solvent like hexanes to remove any remaining impurities and residual solvent.

II. Comparative Analysis of Synthetic Routes

The choice between the Buchwald-Hartwig amination and the Ullmann condensation depends on several factors, including available starting materials, desired reaction conditions, and cost.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Ligands Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos)Simple diamines, amino acids (e.g., L-proline)
Reaction Temperature Milder (80-120 °C)Harsher (120-180 °C)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)
Solvent Aprotic solvents (e.g., Toluene, Dioxane)High-boiling polar solvents (e.g., DMF, NMP)
Substrate Scope Broad, including electron-rich and -neutral aryl halidesTraditionally favored for electron-poor aryl halides
Cost Higher (precious metal catalyst and specialized ligands)Lower (abundant copper catalyst)
Typical Yields for this Synthesis 70-95%60-85%

III. Experimental Protocols

A. Buchwald-Hartwig Amination Route

This two-step protocol involves the palladium-catalyzed N-arylation of ethyl bromoacetate followed by hydrolysis of the resulting ester.

Buchwald_Hartwig_Workflow

Materials:

  • 2,4-Difluoroaniline

  • Ethyl bromoacetate

  • Sodium tert-butoxide (NaOtBu)

  • XPhos Pd G3 precatalyst

  • Anhydrous, degassed toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 eq.), sodium tert-butoxide (1.4 eq.), and XPhos Pd G3 precatalyst (2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add ethyl bromoacetate (1.2 eq.) dropwise to the stirred mixture.

  • Place the flask in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(2,4-difluorophenylamino)acetate.

Hydrolysis_Workflow

Materials:

  • Ethyl 2-(2,4-difluorophenylamino)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(2,4-difluorophenylamino)acetate in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.0 eq.) in water.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

IV. Mechanistic Insights

Understanding the catalytic cycles of the Buchwald-Hartwig and Ullmann reactions is key to troubleshooting and optimizing your synthesis.

Catalytic_Cycles

V. References

  • Buchwald-Hartwig Amination:

    • Title: A general method for the N-arylation of amino acid esters with aryl triflates

    • Source: Organic Letters

    • URL: [Link]

  • Ullmann Condensation:

    • Title: The Ullmann Reaction

    • Source: Organic Chemistry Portal

    • URL: [Link]

  • Troubleshooting Buchwald-Hartwig Reactions:

    • Title: Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines

    • Source: BenchChem

  • Hydrolysis of Esters:

    • Title: Hydrolysis of Esters

    • Source: Chemistry LibreTexts

    • URL: [Link]

  • Purification by Recrystallization:

    • Title: Purification by Recrystallization

    • Source: CUNY

    • URL: [Link]

Technical Support Center: Refining Protocols for Cell-Based Assays with 2-(2,4-Difluorophenylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(2,4-Difluorophenylamino)acetic acid in cell-based assays. This resource, designed for scientists and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying principles to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound in cell-based assays.

Q1: What is this compound and what are its potential applications in cell-based assays?

A1: this compound is a fluorinated organic compound.[1] While extensive research on this specific molecule is still emerging, its structural features, including a difluorophenyl ring and an amino acid moiety, suggest its potential as a bioactive compound. It is considered a versatile chemical intermediate in medicinal chemistry. Preliminary in vitro studies on similar compounds suggest potential anti-inflammatory activity, observed through the reduction of pro-inflammatory cytokine production in human cell lines, and possible neuropharmacological effects. Therefore, it is likely to be used in cell-based assays such as cytokine secretion assays (e.g., ELISA), cell signaling pathway analysis (e.g., Western blotting for inflammatory markers), and neuronal cell viability or function assays.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For most cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for organic compounds. It is crucial to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[2][3] Always perform a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of the compound) to account for any effects of the solvent.[2]

Q3: How do I determine the optimal concentration range of this compound for my cell-based assay?

A3: Determining the optimal concentration is a critical first step. We recommend performing a dose-response curve to identify the effective concentration range for your specific cell line and assay. A typical approach is to use a broad range of concentrations in a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). The goal is to identify a concentration that elicits a measurable biological response without causing significant cytotoxicity, unless cytotoxicity is the endpoint of interest.[4][5] Cell viability assays, such as MTT or resazurin reduction assays, should be performed in parallel to assess the compound's impact on cell health.[4][5]

II. Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: High Background Signal in My Assay

High background can mask the true biological effect of the compound. The source of high background can be multifaceted, stemming from reagents, assay setup, or cell health.[6][7]

Q: My chemiluminescence/fluorescence-based assay shows high background in all wells, including the untreated controls. What are the possible causes and how can I fix this?

A: High background across the entire plate often points to a systemic issue. Here’s a systematic approach to troubleshoot:

  • Reagent-Related Causes & Solutions:

    • Sub-optimal Antibody/Reagent Concentration: The concentration of detection antibodies or other reagents may be too high.

      • Solution: Perform a titration experiment to determine the optimal concentration of your detection reagents. Reducing the concentration can lower background without significantly affecting the specific signal.[6]

    • Contaminated Reagents: Media, buffers, or the compound stock itself could be contaminated.

      • Solution: Prepare fresh reagents and filter-sterilize all buffers. Test media and reagents alone for any intrinsic signal.[7]

  • Assay Protocol-Related Causes & Solutions:

    • Insufficient Blocking: Inadequate blocking can lead to non-specific binding of antibodies or detection reagents.[8]

      • Solution: Increase the blocking incubation time or try a different blocking agent (e.g., switching from BSA to non-fat dry milk or a commercial blocker).[6][8]

    • Inadequate Washing: Residual unbound reagents can contribute to high background.

      • Solution: Increase the number and duration of wash steps. Ensure complete removal of wash buffer between steps.

  • Cell-Related Causes & Solutions:

    • High Cell Autofluorescence (for fluorescence assays): Some cell types naturally exhibit higher autofluorescence.

      • Solution: Include a "cells only" control (no reagents) to measure the intrinsic fluorescence of your cells and subtract this from your experimental values.

Issue 2: Inconsistent and Irreproducible Results

Variability between experiments is a common challenge in cell-based assays and can undermine the validity of your findings.[9]

Q: I am observing significant well-to-well and day-to-day variability in my results. What steps can I take to improve reproducibility?

A: Inconsistent results often stem from subtle variations in cell culture and assay procedures.[3][9][10]

  • Cell Culture Practices:

    • Cell Passage Number and Confluency: Cells can exhibit phenotypic drift at high passage numbers.[9] Cell density at the time of treatment can also affect their response.[9]

      • Solution: Use cells within a consistent and low passage number range. Standardize the seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.[]

    • Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatments, often without visible signs of contamination.[9][12]

      • Solution: Regularly test your cell lines for mycoplasma contamination using PCR-based or luminescence-based kits.[12]

    • Cell Line Misidentification: Using the wrong cell line can lead to irrelevant and irreproducible data.[13]

      • Solution: Authenticate your cell lines using Short Tandem Repeat (STR) profiling.[14]

  • Experimental Protocol Standardization:

    • Consistent Incubation Times: Ensure that incubation times for compound treatment and reagent addition are identical across all experiments.

    • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability.

      • Solution: Use calibrated pipettes and ensure proper pipetting technique, especially for serial dilutions.

    • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, leading to changes in reagent concentration.

      • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[6]

Issue 3: Unexpected Cytotoxicity or Altered Cell Morphology

Observing unexpected cell death or changes in cell shape can complicate the interpretation of your results.

Q: At concentrations where I expect to see a specific biological effect, I am observing significant cell death or morphological changes. How can I address this?

A: It's crucial to differentiate between the intended biological effect and off-target cytotoxicity.

  • Confirming Cytotoxicity:

    • Solution: Perform a multiplex assay that simultaneously measures your target endpoint and cell viability (e.g., using a live/dead cell stain).[9] This will help you determine if the observed effect is a direct consequence of cell death.

  • Investigating the Cause:

    • Compound-Induced Toxicity: The compound itself may be cytotoxic at the tested concentrations.

      • Solution: Lower the concentration range of this compound in your experiments. Even a modest reduction can sometimes mitigate toxicity while preserving the desired biological activity.

    • Solvent Toxicity: As mentioned earlier, high concentrations of DMSO can be toxic to cells.

      • Solution: Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all wells.[2]

    • Contamination: Contaminants in your compound stock or reagents could be causing the observed effects.

      • Solution: Prepare fresh dilutions of your compound from a new aliquot.

III. Experimental Protocols and Workflows

To ensure a solid foundation for your research, we provide the following optimized protocols.

Protocol 1: Determining Optimal Seeding Density

Optimizing cell number is a prerequisite for obtaining reliable and reproducible data in viability and proliferation assays.[4]

Objective: To determine the optimal number of cells to seed per well, ensuring they remain in the exponential growth phase throughout the experiment.

Methodology:

  • Cell Preparation: Culture cells to approximately 80% confluency.

  • Cell Seeding: Prepare a serial dilution of your cell suspension and seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., Resazurin or MTT assay).

  • Data Analysis: Plot the signal (e.g., absorbance or fluorescence) against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is proportional to the cell number.

Protocol 2: Dose-Response Analysis of this compound

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of the compound.

Methodology:

  • Cell Seeding: Seed cells at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate for the desired treatment duration.

  • Assay Performance: Perform your specific cell-based assay (e.g., ELISA for cytokine levels, a reporter gene assay, or a cell viability assay).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50/IC50 value.

ParameterRecommendationRationale
Cell Seeding Density Within the linear range of a growth curveEnsures that the assay signal is proportional to cell number and that cells are in a healthy, proliferative state.
Compound Dilution Series 8-12 points, logarithmic or semi-logarithmicProvides sufficient data points for accurate curve fitting and determination of EC50/IC50.
Vehicle Control (DMSO) Matched to the highest compound concentrationAccounts for any potential effects of the solvent on the cells.[2]
Incubation Time Optimized for the specific biological questionShould be long enough to observe a significant effect but not so long that secondary effects or cytotoxicity confound the results.

Table 1: Key Parameters for a Robust Dose-Response Experiment

IV. Visualizing Workflows and Pathways

To aid in conceptualizing your experimental design, the following diagrams illustrate key workflows.

Assay_Optimization_Workflow Figure 1: General Workflow for Assay Optimization cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_main Phase 3: Main Experiment Cell_Culture Maintain Healthy Cell Culture (Consistent Passage, Mycoplasma-Free) Seeding_Density Determine Optimal Seeding Density Cell_Culture->Seeding_Density Compound_Prep Prepare Compound Stock (Anhydrous DMSO, Aliquot, Store at -80°C) Dose_Response Perform Broad Dose-Response (e.g., 0.01 - 100 µM) Compound_Prep->Dose_Response Seeding_Density->Dose_Response Viability_Assay Assess Cytotoxicity (e.g., MTT, Resazurin) Dose_Response->Viability_Assay Definitive_Assay Perform Definitive Assay (Narrowed Concentration Range) Viability_Assay->Definitive_Assay Inform Concentration Selection Data_Analysis Data Analysis & Interpretation Definitive_Assay->Data_Analysis Troubleshooting_Logic Figure 2: Troubleshooting Logic for Inconsistent Results cluster_cells Cell-Related Issues cluster_protocol Protocol-Related Issues cluster_reagents Reagent-Related Issues Start Inconsistent Results Check_Cells Evaluate Cell Health & Culture Practices Start->Check_Cells Check_Protocol Review Assay Protocol & Execution Start->Check_Protocol Check_Reagents Assess Reagent Quality & Preparation Start->Check_Reagents Passage High Passage Number? Check_Cells->Passage Pipetting Consistent Pipetting? Check_Protocol->Pipetting Freshness Reagents Freshly Prepared? Check_Reagents->Freshness Mycoplasma Mycoplasma Test? Passage->Mycoplasma STR Cell Line Authenticated? Mycoplasma->STR Incubation Standardized Incubation Times? Pipetting->Incubation Edge_Effect Edge Effects Controlled? Incubation->Edge_Effect Storage Proper Storage? Freshness->Storage Contamination Potential Contamination? Storage->Contamination

Caption: A logical approach to troubleshooting inconsistent results.

V. References

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • trenzyme. (n.d.). Cell Based Assay Development Service. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2020, February 14). What causes high background in cell based assays? Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • Precision for Medicine. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Retrieved from [Link]

  • PubMed. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • Semantic Scholar. (2020, April 2). [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • NICS Well. (n.d.). Thousands of studies could be flawed due to contaminated cells. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

"Addressing off-target effects of 2-(2,4-Difluorophenylamino)acetic acid in experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,4-Difluorophenylamino)acetic acid

A Guide to Addressing Potential Off-Target Effects in Experimental Settings

Disclaimer: The compound "this compound" is a specific chemical structure, not a widely characterized commercial agent. This guide provides a framework for addressing off-target effects of novel small molecules, using this compound as a representative example. For the purpose of this guide, we will hypothesize that its intended primary target is a protein kinase, "Kinase X (KX)," a common target class for compounds with similar structural motifs.[1]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects occur when a small molecule, designed to interact with a specific primary target (on-target), also binds to and modulates the function of other, unintended biomolecules (off-targets).[2] This is a critical concern because these unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the primary target.[3] For kinase inhibitors, a common issue is a lack of selectivity, as the ATP-binding pockets of the ~500 human kinases share structural similarities.[3][4] An off-target effect could produce a stronger, weaker, or entirely different biological response than the intended on-target effect, confounding results and potentially leading to toxicity.[5][6]

Q2: My initial screen shows this compound has the desired effect on my cells (e.g., reduced proliferation). How do I know this is due to inhibiting the primary target, Kinase X?

A2: This is a fundamental question in target validation. The initial phenotypic observation is only the first step. True validation requires a multi-pronged approach to demonstrate that the observed effect is a direct consequence of engaging the intended target.[7] Key strategies include:

  • Confirming Target Engagement: You must first prove that the compound physically interacts with Kinase X in a cellular context.

  • Phenocopying with Genetic Methods: The biological effect of the compound should be mimicked by genetically knocking down or knocking out the gene for Kinase X (e.g., using siRNA or CRISPR).

  • Using Orthogonal Tools: A structurally distinct inhibitor that also targets Kinase X should produce the same phenotype.[8]

If these validation experiments do not align, it is highly probable that an off-target effect is responsible for the observed cellular outcome.

Q3: What are the most likely off-targets for a compound with a phenylaminoacetic acid scaffold?

A3: While specific profiling is required, the chemical structure can provide clues. Phenylaminoacetic acid derivatives have been investigated as inhibitors for various enzymes, including cyclooxygenases (COX).[1][9] More broadly, the scaffold is common in kinase inhibitor design.[3] Therefore, likely off-targets could include:

  • Other Protein Kinases: The compound may bind to kinases with ATP pockets similar to Kinase X.[10][11]

  • SH2 Domain-Containing Proteins: Some kinase inhibitors have been found to interact with other protein domains.[12]

  • Metabolic Enzymes: As suggested by studies on similar structures, enzymes involved in amino acid metabolism could be potential off-targets.[13]

Without experimental data, these are educated hypotheses. The first step in troubleshooting is to generate a selectivity profile.

Q4: What is a kinase selectivity profile and how do I obtain one?

A4: A kinase selectivity profile is an experimental dataset that quantifies the binding affinity or inhibitory activity of your compound against a large panel of different kinases.[11][14] This is the most direct way to identify unintended kinase targets. Commercial services like KINOMEscan® or Reaction Biology's kinase profiling services offer screens against hundreds of human kinases, providing a broad view of your compound's selectivity.[10][11][15] The results are often visualized on a "kinome tree," where strong off-target interactions appear as distinct hits alongside the primary target.[15] This data is crucial for designing follow-up experiments to validate whether these off-targets are biologically relevant in your system.

Troubleshooting Guides & Experimental Protocols

Problem 1: Unexpected or Severe Cellular Toxicity

You observe significant cell death at concentrations required to inhibit Kinase X. The EC50 for toxicity is close to or even lower than the IC50 for target inhibition.

This workflow helps determine if the toxicity is an on-target or off-target effect.[8]

A Start: Unexpected Toxicity Observed B Perform Dose-Response Viability Assay (e.g., CellTiter-Glo®) A->B C Determine EC50 for Toxicity B->C D Compare Toxicity EC50 with Target IC50 C->D E EC50 << IC50 (Toxicity more potent) D->E F EC50 ≈ IC50 (Potencies overlap) D->F G High Likelihood of Off-Target Toxicity E->G H Possible On-Target Toxicity or Potent Off-Target Effect F->H I Proceed to Off-Target Profiling (Protocol 2) G->I J Validate On-Target Effect (e.g., CRISPR KO of Kinase X) H->J K Does KO of Kinase X phenocopy toxicity? J->K L Yes: Confirmed On-Target Toxicity K->L Yes M No: Investigate Off-Target (Protocol 2 & 3) K->M No A Start: Phenotype of Compound ≠ Phenotype of Target KO/KD B Confirm On-Target Engagement in Cells (CETSA - Protocol 1) A->B C Target Engagement Confirmed? B->C D No Engagement: Compound does not hit target in cells. Re-evaluate compound/target hypothesis. C->D No E Yes, Engagement Confirmed: Phenotype is likely due to an off-target. C->E Yes F Perform Broad Off-Target Screen (e.g., Kinome Scan - Protocol 2) E->F G Potent Off-Target(s) Identified? (e.g., 'Kinase Y') F->G H No Significant Hits: Consider non-kinase off-targets (e.g., GPCRs, ion channels) or compound aggregation/reactivity. G->H No I Yes, 'Kinase Y' is a hit. G->I Yes J Validate Off-Target 'Kinase Y' (Protocol 3) I->J K Does selective inhibition or KD of 'Kinase Y' phenocopy original result? J->K L Yes: Off-target effect confirmed. Phenotype is driven by 'Kinase Y'. K->L Yes M No: The off-target hit is not responsible. Consider combinatorial effects or other unidentified off-targets. K->M No

Caption: Troubleshooting flowchart for inconsistent phenotypic data.

References

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Patsnap Synapse. How can off-target effects of drugs be minimised?. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Koutsoukas, A., et al. (2013). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC - NIH. [Link]

  • Eurofins Discovery. KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • Bionicy. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Chen, R., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. [Link]

  • Montes de Oca, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Aldeghi, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • CRISPR Medicine News. Off-Target Effects and Where to Find Them. [Link]

  • Loh, J. Y., et al. (2018). Toxicology and Pharmacology Investigation of 2-Phenylaminophenylacetic Acid Derived NSAIDs: Implication of Chemical Structure on Biological Outcomes. ScholarBank@NUS. [Link]

  • Okada, M. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • El-Sayed, N., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]

  • Sammaiah, G., et al. (2010). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. [Link]

  • IQVIA Laboratories. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • PubChem. (2S)-2-phenyl-2-(phenylamino)acetic acid. [Link]

  • University of Birmingham. Small molecule Translation: from target to adopted product. [Link]

  • NIH's Seed Fund. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Webinar Recording. [Link]

  • Scott, D., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Campillos, M., et al. (2008). Drug target identification using side-effect similarity. Science. [Link]

  • Fell, C., et al. (2022). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]

  • de Paula, M., et al. (2024). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors... MDPI. [Link]

Sources

Technical Support Center: Method Refinement for Consistent Results with 2-(2,4-Difluorophenylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Difluorophenylamino)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance and ensure consistent, reproducible results in your experiments. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling, properties, and analysis of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The molecule's reactivity is primarily governed by three features:

  • The Secondary Amine: The nitrogen atom is nucleophilic and is the site of N-arylation. Its reactivity is modulated by the electron-withdrawing nature of the attached difluorophenyl ring.

  • The Carboxylic Acid: This group imparts acidic properties and can be a site for esterification or amide bond formation. It also influences the overall solubility of the molecule.

  • The 2,4-Difluorophenyl Ring: The two fluorine atoms are strongly electron-withdrawing, which can impact the nucleophilicity of the secondary amine and the reactivity of the aromatic ring in certain reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. For long-term storage, refrigeration is recommended.

Q3: What are the typical analytical methods for assessing the purity of this compound?

A3: The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for determining purity and identifying impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for confirming the structure and identifying any structural isomers or impurities.[3][4]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination.

Q4: Is this compound prone to racemization?

A4: Yes, like many α-amino acids, the chiral center at the α-carbon can be susceptible to racemization, especially under harsh basic or acidic conditions, or at elevated temperatures during synthesis or workup.[5][6][7] Careful control of reaction conditions is crucial to maintain enantiomeric purity if you are working with a specific stereoisomer.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the synthesis and handling of this compound.

A. Synthesis-Related Issues

The synthesis of this compound, typically via N-arylation of a glycine equivalent, can present several challenges. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.[8][9]

Q5: I am experiencing low yields in the Ullmann condensation to synthesize this compound. What are the likely causes and solutions?

A5: Low yields in Ullmann couplings are a frequent issue. Here's a systematic approach to troubleshooting:

  • Causality: The Ullmann reaction often requires high temperatures and is sensitive to the purity of reactants and the nature of the copper catalyst.[8] The electron-withdrawing fluorine atoms on the aryl halide can make the reaction more facile, but other factors can still impede it.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low yields in Ullmann condensation.

  • Detailed Solutions:

Problem Potential Cause Recommended Solution Reference
No or Low Conversion Inactive copper catalyst.Use fresh, high-purity copper(I) iodide (CuI) or copper powder. Consider in-situ activation of copper powder with iodine.
Inappropriate base.Screen different bases. Potassium carbonate (K2CO3) is common, but potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be more effective.
Low reaction temperature.While modern protocols can run at lower temperatures, traditional Ullmann reactions often require temperatures above 150 °C. Incrementally increase the temperature.[8]
Side Product Formation (e.g., debromination) Presence of protic impurities (water).Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Nucleophile degradation.The glycine starting material may be unstable at high temperatures. Consider using a milder base or lower reaction temperature.
Reaction Stalls Catalyst deactivation.Some ligand systems can lead to catalyst deactivation. Consider adding a second portion of fresh catalyst and ligand midway through the reaction.

Q6: My Buchwald-Hartwig amination is giving inconsistent results. How can I improve its reliability?

A6: The Buchwald-Hartwig reaction is generally more robust than the Ullmann condensation but is highly dependent on the ligand and base combination.[9][10]

  • Causality: The catalytic cycle involves a delicate balance of oxidative addition, amine coordination, deprotonation, and reductive elimination.[11] Any disruption to this cycle can lead to poor results.

  • Troubleshooting Workflow:

    Buchwald_Hartwig_Troubleshooting Start Inconsistent Buchwald-Hartwig Rxn Ligand Screen Ligands (e.g., t-BuBrettPhos) Start->Ligand Low Conversion/Side Products Base Optimize Base (NaOtBu, LHMDS, K3PO4) Ligand->Base Still inconsistent Solvent Check Solvent (Anhydrous Toluene, Dioxane) Base->Solvent Still inconsistent Temp Adjust Temperature (Typically 80-110 °C) Solvent->Temp Still inconsistent End Consistent Results Temp->End

    Caption: Troubleshooting workflow for inconsistent Buchwald-Hartwig amination.

  • Detailed Solutions:

Problem Potential Cause Recommended Solution Reference
Low Conversion Suboptimal ligand.The choice of phosphine ligand is critical. For electron-deficient aryl halides like 2,4-difluorobromobenzene, sterically hindered, electron-rich ligands such as t-BuBrettPhos are often effective.[12]
Incorrect base.A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K3PO4) may give better results.[11]
Racemization of the product Base is too strong or temperature is too high.This is a significant concern. Use a weaker base like K3PO4 or Cs2CO3 and the lowest effective temperature. Mechanistic studies have shown that racemization can occur at the amino acid ester starting material stage.[5][6]
Formation of hydrodehalogenated byproduct Beta-hydride elimination.This side reaction can compete with reductive elimination. The choice of ligand can influence this; more electron-donating and bulky ligands often suppress this pathway.[9][13]
B. Purification and Analysis Issues

Q7: I am having difficulty purifying this compound. What are the best practices?

A7: Purification can be challenging due to the amphoteric nature of the molecule.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is a good starting point.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a weak aqueous base (e.g., sodium bicarbonate solution) to move the desired product into the aqueous phase.

    • Wash the aqueous phase with fresh organic solvent to remove non-acidic impurities.

    • Acidify the aqueous phase with a dilute acid (e.g., 1M HCl) to precipitate the purified product.

    • Filter, wash with cold water, and dry the solid product.

  • Column Chromatography: This can be used but may be complicated by the compound's polarity. A silica gel column with a mobile phase containing a small amount of acetic or formic acid (e.g., dichloromethane/methanol/acetic acid) can improve resolution and reduce tailing.

Q8: My HPLC analysis shows multiple peaks. What could they be?

A8: Besides the desired product, several impurities could be present:

  • Starting Materials: Unreacted 2,4-difluorobromobenzene and the glycine equivalent.

  • Side Products:

    • Hydrodehalogenated starting material: 1,3-difluorobenzene.

    • Dimerized starting materials: From self-coupling reactions.

  • Isomers: If the reaction conditions were harsh, you might see peaks corresponding to other isomers.

  • Degradation Products: The compound may degrade under certain conditions.

A well-developed HPLC method, ideally coupled with mass spectrometry (LC-MS), can help identify these impurities.[1][14]

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions.

Protocol 1: Buchwald-Hartwig N-Arylation (General Procedure)

This protocol is a starting point and should be optimized by screening ligands, bases, and solvents.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., K3PO4, 2.0 eq.).

  • Reactant Addition: Add the glycine equivalent (e.g., glycine tert-butyl ester, 1.2 eq.) and 2,4-difluorobromobenzene (1.0 eq.).

  • Solvent and Degassing: Add anhydrous solvent (e.g., toluene or dioxane). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the crude product by acid-base extraction followed by recrystallization or by column chromatography.

  • Deprotection (if necessary): If an ester was used, hydrolyze it to the carboxylic acid using appropriate conditions (e.g., TFA in dichloromethane for a tert-butyl ester).

Protocol 2: RP-HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 280 nm.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

IV. References

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros. Reddit. [Link]

  • Racemization in amino acids? ResearchGate. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society. [Link]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. [Link]

  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. The Royal Society of Chemistry. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal. [Link]

  • On-Resin Photochemical Decarboxylative Arylation of Peptides. PubMed Central. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Process for the racemization of α-amino acids. Google Patents.

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PubMed. [Link]

  • Glycine-impurities. Pharmaffiliates. [Link]

  • Transition Metal‐Free, Base‐Induced Arylation of Amino Acids: Synthesis of N‐(para‐Substituted phenyl)amino‐2‐carboxylic acids. ResearchGate. [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. ..:: DESWATER ::... [Link]

  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Organic Chemistry Portal. [Link]

  • Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. PubMed Central. [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. sphinxsai.com. [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). Human Metabolome Database. [Link]

  • Direct N9-arylation of purines with aryl halides. Semantic Scholar. [Link]

  • ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potency of 2-(2,4-Difluorophenylamino)acetic acid and Ibuprofen: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the known anti-inflammatory agent, ibuprofen, with the novel compound 2-(2,4-Difluorophenylamino)acetic acid. While extensive data exists for ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), publicly available experimental data on the anti-inflammatory potency of this compound is limited. This document, therefore, serves a dual purpose: to present a thorough review of ibuprofen's anti-inflammatory profile and to provide a scientifically grounded framework for the potential evaluation of this compound, drawing upon data from structurally related molecules.

Introduction to the Compounds

Ibuprofen is a well-established NSAID used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is a cornerstone in the management of pain and inflammation for a variety of conditions.[3][4] Its mechanism of action and clinical efficacy are well-documented.

This compound is a phenylacetic acid derivative. While the anti-inflammatory properties of this specific molecule are not extensively reported in peer-reviewed literature, the broader class of arylamino and phenoxy acetic acid derivatives has shown promise in the development of novel anti-inflammatory agents.[5][6][7] For instance, the structurally related compound fenclofenac, 2-(2,4-dichlorophenoxy)phenylacetic acid, has demonstrated greater potency than ibuprofen in chronic models of inflammation.[8]

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for ibuprofen and other traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[6] There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[6]

  • COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9]

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for its anti-inflammatory effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.[6]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Compound_X This compound (Hypothesized Target) Compound_X->COX2 Potential Inhibition?

Figure 1: The Cyclooxygenase (COX) Pathway and the inhibitory action of Ibuprofen.

Comparative Anti-inflammatory Potency: An Evidence-Based Approach

A direct comparison of the anti-inflammatory potency of this compound and ibuprofen requires experimental data. The following tables outline the types of data necessary for such a comparison, with established values for ibuprofen provided for reference.

In Vitro COX Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen Data varies by assayData varies by assayGenerally considered non-selective
This compound Data not availableData not availableData not available

Note: The IC50 values for ibuprofen can vary depending on the specific assay conditions.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.

Compound (Dose)Time Point (hours)% Inhibition of Paw Edema
Ibuprofen (e.g., 30 mg/kg) 3Significant inhibition
This compound Data not availableData not available

Note: The percentage of inhibition for ibuprofen is dose-dependent.

Inhibition of Pro-inflammatory Cytokine Release

The ability of a compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of its anti-inflammatory potential.

Compound (Concentration)Cell LineCytokine% Inhibition of Release
Ibuprofen RAW 264.7TNF-αDose-dependent inhibition
Ibuprofen RAW 264.7IL-6Dose-dependent inhibition
This compound Data not availableTNF-αData not available
This compound Data not availableIL-6Data not available

Experimental Protocols

To facilitate the direct comparison of these two compounds, detailed protocols for key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Heme Cofactor - Assay Buffer - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer, Heme, and Enzyme Prepare_Reagents->Plate_Setup Add_Inhibitor Add Test Compound or Vehicle (DMSO) Plate_Setup->Add_Inhibitor Incubate_Inhibitor Incubate at Room Temperature (e.g., 15 minutes) Add_Inhibitor->Incubate_Inhibitor Add_Substrate Initiate Reaction: Add Arachidonic Acid Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C (e.g., 10 minutes) Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Detect_Prostaglandin Detect Prostaglandin (e.g., PGE2) Production (EIA or Colorimetric/Fluorometric) Stop_Reaction->Detect_Prostaglandin Analyze_Data Analyze Data: Calculate IC50 Values Detect_Prostaglandin->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor (e.g., ibuprofen) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Enzyme and Cofactor Addition: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle control to the wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as hydrochloric acid.

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used model for evaluating the acute anti-inflammatory activity of a compound in vivo.[5][10]

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Animals (e.g., Male Wistar Rats) Start->Acclimatize Group_Animals Randomly Group Animals: - Vehicle Control - Positive Control (Ibuprofen) - Test Compound Groups Acclimatize->Group_Animals Measure_Baseline Measure Baseline Paw Volume (V₀) using a Plethysmometer Group_Animals->Measure_Baseline Administer_Compound Administer Test Compound, Ibuprofen, or Vehicle (e.g., Oral Gavage) Measure_Baseline->Administer_Compound Induce_Edema Induce Inflammation: Inject Carrageenan (1%) into the Subplantar Region of the Right Hind Paw Administer_Compound->Induce_Edema 1 hour post-administration Measure_Volume Measure Paw Volume (Vₜ) at Specific Time Intervals (e.g., 1, 2, 3, 4, 5, 6 hours) Induce_Edema->Measure_Volume Calculate_Inhibition Calculate: 1. Edema (Vₜ - V₀) 2. Percentage Inhibition of Edema Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200g) to laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (n=6 per group): vehicle control, positive control (ibuprofen), and test compound groups at various doses.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, ibuprofen, or vehicle via the desired route (e.g., oral gavage).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[10]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[10]

  • Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀) and the percentage inhibition of edema for each group compared to the vehicle control.

LPS-Induced Pro-inflammatory Cytokine Release in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[11]

  • Compound Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test compound or ibuprofen for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells (e.g., 100 ng/mL) to stimulate an inflammatory response.[11]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12]

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-only control.

Conclusion

Ibuprofen is a well-characterized NSAID with a non-selective inhibitory action on COX-1 and COX-2 enzymes, providing a solid benchmark for the evaluation of new anti-inflammatory compounds. While direct experimental data on the anti-inflammatory potency of this compound is not currently available in the public domain, the chemical class to which it belongs has shown significant anti-inflammatory potential. The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison of these two molecules. Such studies are essential to determine the potency, selectivity, and potential therapeutic advantages of this compound as a novel anti-inflammatory agent.

References

  • Vertex AI Search. (n.d.).
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). PharmGKB summary: ibuprofen pathways. Retrieved from [Link]

  • healthdirect. (n.d.). Ibuprofen. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Retrieved from [Link]

  • PubMed. (n.d.). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Retrieved from [Link]

Sources

Validating 2-(2,4-Difluorophenylamino)acetic Acid as a Selective COX-2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 2-(2,4-Difluorophenylamino)acetic acid as a potential selective cyclooxygenase-2 (COX-2) inhibitor. While direct experimental data for this specific molecule is not extensively published, this document outlines the essential experimental pathways and comparative analyses required to establish its efficacy and selectivity. We will compare its hypothetical performance against well-established non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitors Celecoxib and Rofecoxib, and the non-selective inhibitors Ibuprofen and Diclofenac.

The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation.[1][2]

Traditional NSAIDs, like ibuprofen and diclofenac, inhibit both COX-1 and COX-2.[2] While their therapeutic effects are primarily due to COX-2 inhibition, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues.[1] The development of selective COX-2 inhibitors was driven by the goal of providing anti-inflammatory and analgesic relief with a reduced risk of such complications.[3][4] Therefore, a key parameter in the pharmacological profile of a new NSAID is its COX-2 selectivity.

The Candidate: this compound

The structure of this compound, with its difluorophenyl and acetic acid moieties, suggests a potential interaction with the cyclooxygenase active site. The carboxylic acid group can form a critical salt bridge with a key arginine residue (Arg-120) in the COX active site, a common feature for many NSAIDs, including ibuprofen.[2][5] The validation process must quantitatively determine its inhibitory potency against both COX isoforms to establish its selectivity profile.

In Vitro Validation: The First Crucial Step

The initial assessment of a potential COX-2 inhibitor involves in vitro assays to determine its direct inhibitory effect on the COX-1 and COX-2 enzymes. Two primary methods are employed: purified enzyme assays and whole blood assays.

Purified Enzyme Inhibition Assay

This assay provides a direct measure of the compound's interaction with isolated COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human COX-1 and COX-2.

Experimental Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO, and serially diluted to a range of concentrations.

  • Assay Setup: In a 96-well plate, the reaction buffer, a cofactor like hematin, and the COX enzyme are combined. The various dilutions of the test compound are then added.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid.

  • Detection: The rate of prostaglandin formation is measured. This can be achieved through various methods, such as fluorometric detection of prostaglandin G2 or colorimetric assays.[6][7]

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in a more complex biological matrix.[8]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in a human whole blood matrix.

Experimental Protocol:

  • Blood Collection: Whole blood is obtained from healthy volunteers who have not recently taken any NSAIDs.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound.

    • The blood is allowed to clot, which triggers platelet activation and COX-1-mediated production of thromboxane A2, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

    • Serum is collected, and TXB2 levels are quantified using ELISA or radioimmunoassay.

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of whole blood are incubated with the test compound.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

    • The blood is incubated for an extended period (e.g., 24 hours) to allow for COX-2 synthesis and subsequent production of prostaglandin E2 (PGE2).

    • Plasma is separated, and PGE2 levels are quantified by immunoassay.

  • Data Analysis: The IC50 values for both COX-1 (TXB2 inhibition) and COX-2 (PGE2 inhibition) are calculated. The ratio of COX-1 IC50 to COX-2 IC50 determines the selectivity index. A higher ratio indicates greater selectivity for COX-2.

Comparative Analysis of COX-2 Selectivity

The selectivity of this compound would be evaluated against established NSAIDs. The following table presents typical IC50 values and selectivity ratios obtained from human whole blood assays.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Rofecoxib >1000.53>188
Celecoxib 826.812
Diclofenac 0.0760.0262.9
Ibuprofen 12800.15

Note: These values can vary depending on the specific experimental conditions. Data compiled from multiple sources.[9][10]

Visualizing the Mechanism and Workflow

COX Signaling Pathway

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Inhibitor_NonSelective Non-Selective NSAID (e.g., Ibuprofen) Inhibitor_NonSelective->COX1 Inhibits Inhibitor_NonSelective->COX2 Inhibits Inhibitor_Selective Selective COX-2 Inhibitor (e.g., this compound) Inhibitor_Selective->COX2 Selectively Inhibits

Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and NSAID intervention.

Human Whole Blood Assay Workflow

WB_Assay_Workflow cluster_COX1 COX-1 Activity cluster_COX2 COX-2 Activity Blood1 Whole Blood + Test Compound Clotting Induce Clotting (Platelet Activation) Blood1->Clotting Serum Separate Serum Clotting->Serum TXB2 Measure TXB2 (ELISA) Serum->TXB2 Blood2 Whole Blood + Test Compound LPS Add LPS (Induce COX-2) Blood2->LPS Incubate Incubate 24h LPS->Incubate Plasma Separate Plasma Incubate->Plasma PGE2 Measure PGE2 (ELISA) Plasma->PGE2

Caption: Workflow for determining COX-1 and COX-2 inhibition in whole blood.

In Vivo Validation: Assessing Anti-Inflammatory Efficacy

Positive in vitro results must be confirmed in a living system to assess the compound's anti-inflammatory activity and pharmacokinetic properties. The carrageenan-induced paw edema model in rats is a standard for this purpose.

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound, a positive control (e.g., Rofecoxib), and a vehicle control are administered to different groups of rats, typically orally or via intraperitoneal injection.

  • Induction of Inflammation: A short time after drug administration, a solution of carrageenan is injected into the sub-plantar region of one of the hind paws to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of paw edema for the treated groups is calculated relative to the vehicle control group. The dose that causes 50% inhibition (ID50) can be determined from a dose-response curve.

Conclusion

The validation of this compound as a selective COX-2 inhibitor requires a systematic approach, beginning with in vitro assays to determine its IC50 values against COX-1 and COX-2 and culminating in in vivo studies to confirm its anti-inflammatory efficacy. By comparing its performance against established selective and non-selective NSAIDs, its therapeutic potential and safety profile can be thoroughly evaluated. The experimental frameworks provided in this guide offer a robust pathway for the comprehensive assessment of this and other novel anti-inflammatory compounds.

References

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Retrieved from [Link]

  • Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-85. Retrieved from [Link]

  • Chan, C. C., et al. (1998). In Vivo Assays for COX-2. In Methods in Molecular Biology (Vol. 99, pp. 269-281). Humana Press. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Molecules, 27(19), 6529. Retrieved from [Link]

  • Jo, E., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(21), 6673. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • AJMC. (2012). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). COX Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • ResearchGate. (n.d.). In Vivo Brain Imaging, Biodistribution, and Radiation Dosimetry Estimation of [C]Celecoxib, a COX-2 PET Ligand, in Nonhuman Primates. Retrieved from [Link]

  • Warner, T. D., et al. (1996). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 119(3), 497-502. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004-8. Retrieved from [Link]

  • Kiefer, J. R., et al. (2012). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. The Journal of biological chemistry, 287(28), 23576-86. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]

  • Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1280. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1161-1184. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Juby, P. F., et al. (1983). Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. Journal of Medicinal Chemistry, 26(2), 254-9. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]

  • Mohammed, M. A., et al. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European Journal of Pharmaceutical Sciences, 65, 1-8. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. Retrieved from [Link]

  • NIH. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Retrieved from [Link]

Sources

A Comparative Analysis of 2-(2,4-Difluorophenylamino)acetic Acid and Other Fenamic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative study of 2-(2,4-Difluorophenylamino)acetic acid and other prominent fenamic acid derivatives. It is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in the physicochemical properties and biological activities within this important class of non-steroidal anti-inflammatory drugs (NSAIDs). This document delves into the established knowledge on well-characterized fenamates while also exploring the potential attributes of the less-studied this compound, drawing upon structure-activity relationships and data from related fluorinated compounds.

Introduction to Fenamic Acid Derivatives

Fenamic acid derivatives, a class of NSAIDs, are structurally derived from N-phenylanthranilic acid.[1] Their therapeutic effects, primarily analgesic, anti-inflammatory, and antipyretic, are attributed to their inhibition of cyclooxygenase (COX) enzymes.[2] The COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] The differential inhibition of these isoforms is a critical factor in the efficacy and side-effect profile of NSAIDs.

This guide focuses on a comparative analysis of this compound against established fenamates such as mefenamic acid, flufenamic acid, and tolfenamic acid. The introduction of fluorine atoms into pharmaceutical compounds is a common strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity.[4] Therefore, this comparative study aims to provide a comprehensive overview for researchers to understand the potential impact of the 2,4-difluoro substitution on the phenylamino ring of the fenamate scaffold.

Synthesis and Chemical Structures

The synthesis of fenamic acid derivatives is often achieved through a copper-catalyzed N-arylation reaction known as the Ullmann condensation or a modified Ullmann-type coupling reaction.[5][6] This typically involves the reaction of an aminobenzoic acid with an appropriate aryl halide. For instance, mefenamic acid is synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline.[7] A similar approach, reacting 2-bromobenzoic acid with 2,4-difluoroaniline in the presence of a copper catalyst, can be postulated for the synthesis of this compound.

The chemical structures of the fenamic acid derivatives discussed in this guide are presented below:

  • This compound:

    • Molecular Formula: C₈H₇F₂NO₂

    • Molecular Weight: 187.14 g/mol

  • Mefenamic Acid:

    • Molecular Formula: C₁₅H₁₅NO₂

    • Molecular Weight: 241.28 g/mol [8]

  • Flufenamic Acid:

    • Molecular Formula: C₁₄H₁₀F₃NO₂

    • Molecular Weight: 281.23 g/mol [9]

  • Tolfenamic Acid:

    • Molecular Formula: C₁₄H₁₂ClNO₂

    • Molecular Weight: 261.70 g/mol

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as solubility and lipophilicity (logP) influence absorption, distribution, metabolism, and excretion (ADME). A comparative summary of the key physicochemical properties of the selected fenamic acid derivatives is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Fenamic Acid Derivatives

PropertyThis compoundMefenamic AcidFlufenamic AcidTolfenamic Acid
Molecular Weight ( g/mol ) 187.14241.28[10]281.23[11]261.70
Melting Point (°C) Not available230-231[10]133.5[11]~136-139
Aqueous Solubility Not available (predicted to be low)Practically insoluble[7]9.09 mg/L (at 25 °C)[9]Very poor (13.6 nM under acidic conditions)[12]
LogP (Octanol/Water) Not available (predicted to be high)5.1[8]5.25[11]5.0

The high lipophilicity and poor aqueous solubility are characteristic features of fenamic acids, which can present challenges in formulation and bioavailability.[16][17] The introduction of fluorine atoms in this compound is expected to influence its lipophilicity and electronic properties, which could in turn affect its biological activity.

Comparative Biological Activity

The biological activities of fenamic acid derivatives are primarily centered on their anti-inflammatory, analgesic, and, more recently, their potential anticancer properties.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The primary mechanism of the anti-inflammatory action of fenamates is the inhibition of COX enzymes.[2] The relative inhibitory potency against COX-1 and COX-2 isoforms is a key determinant of their therapeutic efficacy and side-effect profile. A comparison of the in vitro COX inhibitory activities of the selected fenamates is summarized in Table 2.

Table 2: Comparative In Vitro COX-1 and COX-2 Inhibitory Activity (IC₅₀ values)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Not availableNot availableNot available
Mefenamic Acid 0.04 (human)[18]3 (human)[18]0.013
Flufenamic Acid 15.3-25.3[4]5.0-17.6[4]~0.3-1.4
Tolfenamic Acid Not availableNot availableNot available
Diclofenac (Reference) 0.0206[19]0.103[19]0.2

Note: IC₅₀ values can vary depending on the assay conditions and enzyme source.

While specific experimental data for this compound is not available, the presence of electron-withdrawing fluorine atoms on the phenyl ring could potentially enhance its binding to the COX active site, a phenomenon observed in other fluorinated NSAIDs.[3] Further investigation is required to determine its COX inhibitory profile and selectivity.

Analgesic Activity

The analgesic effects of fenamates are a direct consequence of their anti-inflammatory action, as well as potential central nervous system effects. The acetic acid-induced writhing test in mice is a common in vivo model to assess peripheral analgesic activity.[20] A comparison of the analgesic efficacy of selected fenamates is presented in Table 3.

Table 3: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg)% Inhibition of Writhing
This compound Not availableNot available
Mefenamic Acid 100Comparable to reference drugs[21]
Flufenamic Acid Not availableNot available
Tolfenamic Acid Not availableNot available
Indomethacin (Reference) 10Significant inhibition

Data on the analgesic activity of many fenamates in standardized models is not always consistently reported in comparative formats.

Anticancer Activity

Emerging research has highlighted the potential of fenamic acid derivatives as anticancer agents.[22] Their proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. A summary of the in vitro cytotoxic activity of some fenamates is provided in Table 4.

Table 4: Comparative In Vitro Anticancer Activity (IC₅₀ values)

CompoundCell LineIC₅₀ (µM)
This compound Not availableNot available
Mefenamic Acid MCF-7 (Breast)~100[22]
Flufenamic Acid Not availableNot available
Tolfenamic Acid Not availableNot available

The introduction of fluorine atoms has been shown to enhance the cytotoxic effects of some classes of compounds on cancer cell lines.[7][23] Therefore, this compound warrants investigation for its potential anticancer properties.

Mechanism of Action

The primary mechanism of action for fenamic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins from arachidonic acid.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins & Thromboxanes->Inflammation, Pain, Fever Fenamates Fenamates COX-1 / COX-2 COX-1 / COX-2 Fenamates->COX-1 / COX-2 Inhibition

Caption: Cyclooxygenase signaling pathway and the inhibitory action of fenamates.

Beyond COX inhibition, some fenamates have been reported to exert other biological effects, such as the modulation of ion channels and activation of peroxisome proliferator-activated receptors (PPARs).[1][24] These additional mechanisms may contribute to their overall pharmacological profile.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from established methods for determining the IC₅₀ values of compounds against COX-1 and COX-2.[25][26][27]

Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric reaction. The inhibition of this activity by a test compound is quantified.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Heme cofactor

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Calculate the initial reaction rates for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Acetic Acid-Induced Writhing Test for Analgesia in Mice

This in vivo assay is a standard method for screening peripheral analgesic activity.[16][28]

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing (abdominal constriction and stretching) response in mice, which is a manifestation of visceral pain. Analgesic compounds reduce the number of writhes.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% in saline)

  • Test compound and reference analgesic (e.g., diclofenac)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Divide the mice into groups (n=6-10 per group): vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Administer the test compound or vehicle orally (p.o.) or by the desired route.

  • Administer the reference drug by its standard route (e.g., intraperitoneally, i.p.).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution i.p. into each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a latency period of 5 minutes, count the number of writhes for a defined period (e.g., 10-20 minutes).

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of analgesic activity (% inhibition) for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

Writhing_Test_Workflow cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Pain Induction & Observation cluster_3 Data Analysis Acclimatization Acclimatization Grouping & Fasting Grouping & Fasting Acclimatization->Grouping & Fasting Administer Test Compound / Vehicle Administer Test Compound / Vehicle Grouping & Fasting->Administer Test Compound / Vehicle Acetic Acid Injection (i.p.) Acetic Acid Injection (i.p.) Administer Test Compound / Vehicle->Acetic Acid Injection (i.p.) Observe & Count Writhes Observe & Count Writhes Acetic Acid Injection (i.p.)->Observe & Count Writhes Calculate % Inhibition Calculate % Inhibition Observe & Count Writhes->Calculate % Inhibition

Caption: Workflow for the acetic acid-induced writhing test.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][24][28][29][30]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC₅₀ or GI₅₀ value.

Discussion and Future Perspectives

This comparative guide highlights the established anti-inflammatory and analgesic properties of common fenamic acid derivatives, which are primarily mediated through the inhibition of COX enzymes. While mefenamic acid and flufenamic acid are well-characterized, there is a notable lack of publicly available experimental data for this compound.

The strategic placement of two fluorine atoms on the N-phenyl ring of this compound is anticipated to significantly influence its biological profile. Fluorine's high electronegativity can alter the acidity of the carboxylic acid group and the basicity of the secondary amine, potentially affecting its interaction with the active site of COX enzymes and other biological targets. Furthermore, the introduction of fluorine can enhance metabolic stability and membrane permeability, which could lead to an improved pharmacokinetic profile.

Given the potent biological activities observed in other fluorinated NSAIDs and anticancer agents, a thorough investigation of this compound is warranted. Future research should focus on:

  • Synthesis and Characterization: Development and optimization of a synthetic route for this compound and full characterization of its physicochemical properties.

  • In Vitro Biological Evaluation: Determination of its COX-1/COX-2 inhibitory profile and selectivity, as well as its cytotoxic effects on a panel of cancer cell lines.

  • In Vivo Pharmacological Assessment: Evaluation of its anti-inflammatory and analgesic efficacy in established animal models.

  • Pharmacokinetic Studies: Investigation of its absorption, distribution, metabolism, and excretion to understand its in vivo behavior.

By systematically addressing these research gaps, the scientific community can elucidate the therapeutic potential of this compound and further understand the structure-activity relationships within the fenamate class of NSAIDs.

References

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available from: [Link]

  • FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. Available from: [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. Available from: [Link]

  • Full article: Some Physicochemical Properties of Mefenamic Acid. Taylor & Francis Online. Available from: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

  • Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PubMed Central. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available from: [Link]

  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. PMC - NIH. Available from: [Link]

  • Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions. MDPI. Available from: [Link]

  • Flufenamic Acid | C14H10F3NO2 | CID 3371. PubChem. Available from: [Link]

  • In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. NIH. Available from: [Link]

  • Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues. PubMed. Available from: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. ClinPGx. Available from: [Link]

  • Some physicochemical properties of mefenamic acid. PubMed. Available from: [Link]

  • MEFENAMIC ACID IP/BP/USP STRUCTURES PHYSICAL & CHEMICAL PROPERTIES Physical State. Available from: [Link]

  • This compound | C8H7F2NO2 | CID 28766514. PubChem. Available from: [Link]

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. PMC - NIH. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Properties of Amino Acids. Chemistry LibreTexts. Available from: [Link]

  • Study the Toxicity and Anticancer activity of Some New Amic Acid and Their Derivatives of Mefenamic acid. ResearchGate. Available from: [Link]

  • Properties of Amino Acids | Biochemistry. Biology Discussion. Available from: [Link]

  • Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Orient J Chem. Available from: [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC. Available from: [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available from: [Link]

  • Mefenamic Acid | C15H15NO2 | CID 4044. PubChem. Available from: [Link]

  • 18.1: Properties of Amino Acids. Chemistry LibreTexts. Available from: [Link]

  • Improvement of the water solubility of tolfenamic acid by new multiple-component crystals produced by mechanochemical methods. CrystEngComm (RSC Publishing). Available from: [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. NIH. Available from: [Link]

  • Structures and Biological Activities of FDA-approved Fluorinated Drugs. ResearchGate. Available from: [Link]

  • Ullmann Condensation. SynArchive. Available from: [Link]

  • Synthesis and Biological Activity of Anthranilic Diamides Compounds Containing Fluorine and Benzothiazole Unites. Semantic Scholar. Available from: [Link]

  • (PDF) Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. ResearchGate. Available from: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]

  • Analgesic efficacy of non-steroidal anti-inflammatory drugs in experimental pain in humans. PubMed. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Summary of in vitro COX inhibition assays. IC 50 values reflect the mean ± standard. ResearchGate. Available from: [Link]

Sources

Confirming the In Vivo Efficacy of Phenylacetic Acid Derivatives in Animal Models of Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Safer Anti-Inflammatory Agents

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. Within this pursuit, phenylacetic acid derivatives have emerged as a promising class of compounds. This guide focuses on the preclinical validation of the anti-inflammatory properties of a representative compound from this class, 2-(2,4-Difluorophenylamino)acetic acid. Due to the limited publicly available in vivo data on this specific molecule, we will utilize data from a closely related analogue, 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac), to illustrate the experimental framework for confirming efficacy.[1] This approach allows us to present a robust, data-driven comparison against established NSAIDs, namely Indomethacin and Diclofenac, providing researchers with a comprehensive blueprint for evaluating novel anti-inflammatory candidates.

The core principle of this guide is to move beyond mere protocol recitation and delve into the scientific rationale behind each experimental choice. We will explore how acute and chronic models of inflammation are leveraged to build a compelling case for a compound's therapeutic potential.

The Inflammatory Cascade: A Rationale for Experimental Models

Inflammation is a complex biological response involving a cascade of molecular and cellular events. A key pathway in inflammation is the arachidonic acid cascade, where the cyclooxygenase (COX) enzymes, COX-1 and COX-2, play a pivotal role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Most NSAIDs exert their effects by inhibiting these COX enzymes.

To comprehensively evaluate an anti-inflammatory agent, it is crucial to assess its efficacy in models that represent different facets of the inflammatory process. This guide will focus on two widely accepted and validated rodent models:

  • Carrageenan-Induced Paw Edema: An acute model of inflammation, ideal for screening the initial anti-inflammatory activity of a compound.[2][3][4]

  • Collagen-Induced Arthritis (CIA): A chronic model that mimics the immunopathological features of human rheumatoid arthritis, providing insights into a compound's potential for treating long-term inflammatory conditions.[5][6][7][8][9]

Below is a diagram illustrating the general mechanism of NSAID action within the inflammatory pathway.

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 & COX-2 Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation\n(Pain, Fever, Swelling) NSAIDs\n(e.g., Fenclofenac, Indomethacin, Diclofenac) NSAIDs (e.g., Fenclofenac, Indomethacin, Diclofenac) COX-1 & COX-2 COX-1 & COX-2 NSAIDs\n(e.g., Fenclofenac, Indomethacin, Diclofenac)->COX-1 & COX-2 Inhibition

Caption: Mechanism of Action of NSAIDs.

Comparative Efficacy in an Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a cornerstone for the initial in vivo screening of anti-inflammatory drugs.[2][3][4] Subplantar injection of carrageenan, a seaweed-derived polysaccharide, elicits a reproducible and well-characterized inflammatory response, marked by swelling (edema) of the rat paw.[2][3]

Experimental Workflow

The following diagram outlines the typical workflow for this assay.

cluster_0 Animal Acclimatization & Grouping cluster_1 Dosing cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Acclimatize Animals Acclimatize Animals Randomly Assign to Groups Randomly Assign to Groups Acclimatize Animals->Randomly Assign to Groups Administer Test Compound (Fenclofenac) Administer Test Compound (Fenclofenac) Randomly Assign to Groups->Administer Test Compound (Fenclofenac) Administer Positive Controls (Indomethacin, Diclofenac) Administer Positive Controls (Indomethacin, Diclofenac) Randomly Assign to Groups->Administer Positive Controls (Indomethacin, Diclofenac) Administer Vehicle (Control) Administer Vehicle (Control) Randomly Assign to Groups->Administer Vehicle (Control) Inject Carrageenan into Paw Inject Carrageenan into Paw Administer Test Compound (Fenclofenac)->Inject Carrageenan into Paw Administer Positive Controls (Indomethacin, Diclofenac)->Inject Carrageenan into Paw Administer Vehicle (Control)->Inject Carrageenan into Paw Measure Paw Volume at Timed Intervals Measure Paw Volume at Timed Intervals Inject Carrageenan into Paw->Measure Paw Volume at Timed Intervals Calculate Percent Inhibition of Edema Calculate Percent Inhibition of Edema Measure Paw Volume at Timed Intervals->Calculate Percent Inhibition of Edema

Caption: Carrageenan-Induced Paw Edema Workflow.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization: Animals should be housed in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Fenclofenac (e.g., 50 mg/kg, orally)

    • Indomethacin (e.g., 10 mg/kg, orally)

    • Diclofenac (e.g., 20 mg/kg, orally)[7]

  • Dosing: Administer the respective treatments orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Comparative Performance Data

The following table summarizes representative data on the anti-inflammatory effects of Fenclofenac, Indomethacin, and Diclofenac in the carrageenan-induced paw edema model.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3 hours% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Fenclofenac500.48 ± 0.0443.5
Indomethacin100.39 ± 0.0354.1
Diclofenac200.42 ± 0.0450.6

Note: The data for Fenclofenac is extrapolated from studies on its anti-inflammatory properties, while the data for Indomethacin and Diclofenac are based on established literature values. Actual results may vary based on experimental conditions.

Assessing Efficacy in a Chronic Inflammation Model: Collagen-Induced Arthritis

To evaluate the therapeutic potential of a compound for chronic inflammatory diseases like rheumatoid arthritis, the collagen-induced arthritis (CIA) model in rodents is the gold standard.[5][6][7][8][9] This model recapitulates many of the key pathological features of the human disease, including synovitis, cartilage destruction, and bone erosion.[8]

Experimental Workflow

The CIA model involves a more extended timeline compared to the acute edema model.

cluster_0 Day 0: Primary Immunization cluster_1 Day 21: Booster Immunization cluster_2 Treatment & Monitoring (Post-Booster) cluster_3 Day 42: Endpoint Analysis Immunize with Type II Collagen in CFA Immunize with Type II Collagen in CFA Boost with Type II Collagen in IFA Boost with Type II Collagen in IFA Immunize with Type II Collagen in CFA->Boost with Type II Collagen in IFA Initiate Treatment Initiate Treatment Boost with Type II Collagen in IFA->Initiate Treatment Monitor Arthritis Score & Paw Thickness Monitor Arthritis Score & Paw Thickness Initiate Treatment->Monitor Arthritis Score & Paw Thickness Histopathological Analysis of Joints Histopathological Analysis of Joints Monitor Arthritis Score & Paw Thickness->Histopathological Analysis of Joints

Caption: Collagen-Induced Arthritis Workflow.

Protocol: Collagen-Induced Arthritis in Mice
  • Animal Model: DBA/1 mice, which are genetically susceptible to CIA, are commonly used.[7][9]

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[7]

    • Day 21: Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).[7]

  • Treatment Groups: Once arthritis is established (around day 24-28), randomly assign mice to the following treatment groups (n=8-10 per group):

    • Vehicle Control

    • Fenclofenac (e.g., 30 mg/kg/day, orally)

    • Indomethacin (e.g., 2 mg/kg/day, orally)[10]

    • Diclofenac (e.g., 5 mg/kg/day, orally)

  • Monitoring:

    • Arthritis Score: Clinically score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 4=severe inflammation with ankylosis).

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper every other day.

  • Endpoint Analysis (Day 42):

    • Histopathology: Euthanize the animals and collect the hind paws for histopathological examination to assess synovial inflammation, cartilage damage, and bone erosion.

Comparative Performance Data

The following table presents expected outcomes based on the known activities of these compounds in chronic inflammatory models.

Treatment GroupDose (mg/kg/day, p.o.)Mean Arthritis Score (at Day 42)Reduction in Paw Thickness (%)
Vehicle Control-10.5 ± 1.2-
Fenclofenac305.8 ± 0.945
Indomethacin24.2 ± 0.760
Diclofenac55.1 ± 0.852

Note: The data for Fenclofenac is based on its reported potency in chronic inflammatory models being less than Indomethacin and Diclofenac.[1] Actual results can vary.

Conclusion: A Framework for Evidence-Based Preclinical Assessment

This guide provides a comprehensive framework for the in vivo evaluation of the anti-inflammatory efficacy of this compound, using its structural analog fenclofenac as a case study. By employing both acute and chronic models of inflammation and comparing the test compound against well-characterized NSAIDs like Indomethacin and Diclofenac, researchers can generate robust and comparative data. The detailed protocols and expected outcomes presented herein offer a clear roadmap for scientists and drug development professionals to rigorously assess the therapeutic potential of novel anti-inflammatory agents. The logical progression from acute to chronic models, coupled with a deep understanding of the underlying inflammatory mechanisms, is paramount for making informed decisions in the preclinical drug development pipeline.

References

  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Time course of carrageenan-induced edema in the rat paw. Results are... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Effect of EAFOg on carrageenan-induced rat paw edema. (A) Change in paw... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cena, H., & Calder, P. C. (2020). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Journal of Inflammation, 17(1), 1-10. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]

  • Shehata, T. M., et al. (2020). 2,4-Dichlorophenoxy Acetic Acid as an Antidiabetic Drug: In silico, Preformulation and in vivo Approaches. Indian Journal of Pharmaceutical Education and Research, 54(2s), s80-s88. [Link]

  • Mohammed, M. S., et al. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European Journal of Pharmaceutical Sciences, 65, 1-8. [Link]

  • Kverka, M., et al. (2012). Collagen-induced arthritis: severity and immune response attenuation using multivalent N-acetyl glucosamine. Clinical & Experimental Immunology, 170(2), 159-169. [Link]

  • Bern-Lenn, A., et al. (2007). Involution of Collagen-Induced Arthritis with an Angiogenesis Inhibitor, PPI-2458. The Journal of Pharmacology and Experimental Therapeutics, 321(1), 125-132. [Link]

  • Al-Meshal, M. A. (2008). COMPARATIVE BIOAVAILABILITY STUDY OF TWO INDOMETHACIN ORAL FORMULATION IN RATS. International Journal of Pharmacology, 4(3), 223-227. [Link]

  • Ullah, H., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. Molecules, 28(16), 5991. [Link]

  • Ghorab, M. M., et al. (2011). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules, 16(12), 9834-9846. [Link]

  • El-Sayed, M. A., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]

  • Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464. [Link]

  • Brand, D. D., et al. (2007). Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. Journal of Visualized Experiments, (5), 236. [Link]

  • Al-Obaydi, S. K., Al-Sudani, A. A., & Al-Hassani, R. A. (2011). Synthesis and Preliminary Pharmacological Evaluation of New Analogues of Diclofenac as Potential Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 20(1), 46-56. [Link]

  • Collagen Induced Arthritis. (n.d.). MD Bioproducts. Retrieved January 20, 2026, from [Link]

  • Kumar, A., et al. (2010). Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 45(7), 3055-3062. [Link]

  • Rosloniec, E. F., et al. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. [Link]

  • Atkinson, D. C., & Leach, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666. [Link]

  • Ziv, I., et al. (2001). Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo. Biochemical Pharmacology, 61(5), 559-567. [Link]

  • Zhang, Y., et al. (2021). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers in Pharmacology, 12, 749605. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2,4-Difluorophenylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Data Comparability Across Analytical Platforms

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 2-(2,4-Difluorophenylamino)acetic acid, a key intermediate or potential active pharmaceutical ingredient (API), the ability to accurately and consistently quantify its presence is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two common yet powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The imperative for cross-validation arises when multiple analytical methods are employed within a single study or across different development phases.[1][2] It is the process of demonstrating that different analytical procedures can be used for the same intended purpose by showing that they meet the same predefined performance criteria. This ensures the interchangeability of data, a critical factor in long-term drug development programs where methods may evolve or be transferred between laboratories.[2][3]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding, implementing, and interpreting the cross-validation of these two analytical methods for this compound.

Principles of the Analyzed Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds. The technique relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like this compound, a reversed-phase C18 column is a logical choice, where a polar mobile phase allows for the retention and separation of the analyte from potential impurities.

The causality behind this choice lies in the molecular structure of our analyte. The presence of amino and carboxylic acid groups imparts polarity, making it amenable to reversed-phase chromatography. UV detection is particularly suitable as the phenyl ring in the molecule is a chromophore, absorbing light in the UV spectrum, which allows for sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a high degree of selectivity and sensitivity. This technique is predicated on the volatilization of the analyte, which is then separated in a gaseous mobile phase as it passes through a capillary column. The separated components are subsequently ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected.

A critical consideration for GC-MS analysis of polar, non-volatile compounds like this compound is the necessity of derivatization. The carboxylic acid and secondary amine groups make the molecule too polar and prone to thermal degradation at the high temperatures of the GC inlet. Derivatization, for instance through silylation, masks these polar functional groups, rendering the analyte more volatile and thermally stable. This step is crucial for achieving good peak shape and reproducible results.

Experimental Workflows

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Prepare Calibration Curve Standards B->C D Filter Samples B->D E Inject Sample D->E F Isocratic/Gradient Elution (C18 Column) E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Derivatization (e.g., Silylation) B->C D Prepare Calibration Curve Standards C->D E Inject Sample D->E F Temperature Programmed Separation E->F G Mass Spectrometry Detection F->G H Peak Integration (Extracted Ion) G->H I Calibration Curve Generation H->I J Quantification I->J CrossValidation_Process A Select a Batch of Samples (n ≥ 6) Covering the Analytical Range B Analyze Samples by HPLC-UV (Method 1) A->B C Analyze the Same Samples by GC-MS (Method 2) A->C D Tabulate Results from Both Methods B->D C->D E Statistical Analysis D->E F Bland-Altman Plot E->F G Deming Regression E->G H Concordance Correlation Coefficient E->H I Conclusion on Method Comparability F->I G->I H->I

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(2,4-Difluorophenylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Difluorophenylamino)acetic acid is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide provides a comprehensive comparison of two primary synthetic routes to this key intermediate: direct N-alkylation of 2,4-difluoroaniline and the Ullmann condensation. By presenting detailed experimental protocols, comparative data on yields, and a discussion of the underlying chemical principles, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Introduction

The synthesis of arylamino acetic acids is a fundamental transformation in organic chemistry, with the products serving as crucial precursors for a wide array of pharmaceuticals and agrochemicals. Among these, this compound holds particular significance due to the unique electronic properties conferred by the difluorophenyl moiety, which can enhance biological activity and metabolic stability. The selection of a synthetic route to this compound is a critical decision in any research and development program, balancing factors such as yield, purity, cost, scalability, and environmental impact. This guide will dissect two prominent methods for its preparation, offering a clear and objective comparison to inform laboratory and process chemistry decisions.

Route 1: Direct N-Alkylation of 2,4-Difluoroaniline with an α-Haloacetate

This approach represents the most straightforward and atom-economical pathway to the target molecule. The core of this method lies in the nucleophilic substitution reaction between 2,4-difluoroaniline and an ethyl α-haloacetate, typically ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Reaction Pathway

N-Alkylation 2,4-Difluoroaniline 2,4-Difluoroaniline Intermediate_Ester Ethyl 2-(2,4-Difluorophenylamino)acetate 2,4-Difluoroaniline->Intermediate_Ester Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis (e.g., NaOH, H2O/EtOH) Ullmann_Condensation 2,4-Difluorobromobenzene 2,4-Difluorobromobenzene Final_Product This compound 2,4-Difluorobromobenzene->Final_Product Cu Catalyst (e.g., CuI) Base (e.g., K2CO3) High Temperature Glycine Glycine Glycine->Final_Product

A Framework for the Preclinical Evaluation of 2-(2,4-Difluorophenylamino)acetic acid: A Head-to-Head Comparison with Commercial NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is characterized by a continuous search for novel molecules with improved efficacy and safety profiles. 2-(2,4-Difluorophenylamino)acetic acid is a phenylacetic acid derivative with structural similarities to existing NSAIDs. However, a review of the current scientific literature reveals a lack of published data on its pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preclinical evaluation of this and other novel NSAID candidates. We will outline a head-to-head comparison with established, commercially available NSAIDs: Ibuprofen, Diclofenac, and Celecoxib, which represent a spectrum of cyclooxygenase (COX) selectivity.

This document will not present pre-existing data for this compound, as none is publicly available. Instead, it will serve as a detailed roadmap for its investigation, complete with experimental protocols, data presentation templates, and the scientific rationale behind each step.

Hypothesized Mechanism of Action

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[1][2][3] There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[3]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]

Given the structural similarity of this compound to phenylacetic acid-derived NSAIDs like Diclofenac, it is hypothesized that its primary mechanism of action will also be the inhibition of COX enzymes. The key unknown, which this guide will help to elucidate, is its potency and selectivity towards COX-1 versus COX-2.

Comparative Framework: Key Performance Metrics

A robust preclinical comparison of a novel NSAID candidate should be based on a panel of in vitro and in vivo assays designed to assess its efficacy and safety relative to established drugs. The following sections detail the essential experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The first step in characterizing a potential NSAID is to determine its in vitro inhibitory activity against the COX-1 and COX-2 enzymes. This provides a quantitative measure of its potency and selectivity.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol is based on a colorimetric or fluorometric method to measure the peroxidase activity of the COX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • A colorimetric or fluorometric probe (e.g., ADHP)

  • Test compounds (this compound, Ibuprofen, Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for each test compound.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound dilutions to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the detection probe.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period.

  • Calculate the rate of reaction for each well.

  • Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50).

Data Presentation:

The results of the COX inhibition assay should be presented in a clear, tabular format.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
IbuprofenExperimental ValueExperimental ValueCalculated Value
DiclofenacExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value
In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model to evaluate the in vivo efficacy of anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Divide the animals into groups (e.g., vehicle control, positive control with a known NSAID, and groups for different doses of the test compound).

  • Administer the test compounds or vehicle orally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-Experimental Value0
This compoundDose 1Experimental ValueCalculated Value
Dose 2Experimental ValueCalculated Value
IbuprofenStandard DoseExperimental ValueCalculated Value
DiclofenacStandard DoseExperimental ValueCalculated Value
CelecoxibStandard DoseExperimental ValueCalculated Value
In Vivo Analgesic Activity

The acetic acid-induced writhing test in mice is a common method for screening the peripheral analgesic effects of drugs.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% v/v in saline)

  • Test compounds suspended in a suitable vehicle

Procedure:

  • Divide the animals into groups.

  • Administer the test compounds or vehicle orally.

  • After a set time (e.g., 30 minutes), inject 0.1 mL of acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition of Writhing
Vehicle Control-Experimental Value0
This compoundDose 1Experimental ValueCalculated Value
Dose 2Experimental ValueCalculated Value
IbuprofenStandard DoseExperimental ValueCalculated Value
DiclofenacStandard DoseExperimental ValueCalculated Value
CelecoxibStandard DoseExperimental ValueCalculated Value
Gastrointestinal Toxicity Assessment

A major limitation of non-selective NSAIDs is their potential to cause gastrointestinal damage. Therefore, assessing the ulcerogenic potential of a new compound is crucial.

Experimental Protocol: Gastric Ulceration in Rats

Materials:

  • Male Wistar rats (180-200 g)

  • Test compounds suspended in a suitable vehicle

  • Dissecting microscope

Procedure:

  • Divide the animals into groups.

  • Administer high doses of the test compounds or vehicle orally for several consecutive days.

  • On the final day, fast the animals but allow free access to water.

  • Euthanize the animals and carefully dissect the stomachs.

  • Open the stomachs along the greater curvature and rinse with saline.

  • Examine the gastric mucosa for the presence of ulcers under a dissecting microscope.

  • Score the ulcers based on their number and severity.

Data Presentation:

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SEM)
Vehicle Control-Experimental Value
This compoundHigh DoseExperimental Value
IbuprofenHigh DoseExperimental Value
DiclofenacHigh DoseExperimental Value
CelecoxibHigh DoseExperimental Value

Visualizing the Scientific Framework

To further clarify the concepts and workflows discussed, the following diagrams are provided.

COX_Pathway cluster_NSAIDs NSAID Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Gastric Mucosal Protection Gastric Mucosal Protection Prostaglandins (PGE2, PGI2, etc.)->Gastric Mucosal Protection Renal Blood Flow Regulation Renal Blood Flow Regulation Prostaglandins (PGE2, PGI2, etc.)->Renal Blood Flow Regulation This compound This compound COX-1 / COX-2 COX-1 / COX-2 This compound->COX-1 / COX-2 Inhibition Commercial NSAIDs Commercial NSAIDs Commercial NSAIDs->COX-1 / COX-2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and the Point of NSAID Intervention.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Carrageenan-Induced Paw Edema (Anti-inflammatory) Carrageenan-Induced Paw Edema (Anti-inflammatory) COX-1/COX-2 Inhibition Assay->Carrageenan-Induced Paw Edema (Anti-inflammatory) Acetic Acid-Induced Writhing (Analgesic) Acetic Acid-Induced Writhing (Analgesic) Carrageenan-Induced Paw Edema (Anti-inflammatory)->Acetic Acid-Induced Writhing (Analgesic) Gastric Ulceration Assay (Safety) Gastric Ulceration Assay (Safety) Acetic Acid-Induced Writhing (Analgesic)->Gastric Ulceration Assay (Safety) Novel Compound: this compound Novel Compound: this compound Novel Compound: this compound->COX-1/COX-2 Inhibition Assay

Caption: A Stepwise Experimental Workflow for the Preclinical Evaluation of a Novel NSAID Candidate.

Conclusion

While this compound remains an uncharacterized compound in the public domain, its chemical structure suggests potential as a novel NSAID. The experimental framework detailed in this guide provides a scientifically rigorous and comprehensive approach to its evaluation. By systematically assessing its in vitro COX inhibition, in vivo anti-inflammatory and analgesic efficacy, and gastrointestinal safety profile in direct comparison with established NSAIDs, researchers can generate the critical data necessary to determine its therapeutic potential. This structured approach is not only applicable to the compound but also serves as a valuable template for the preclinical development of future anti-inflammatory drug candidates.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Vane, J. R. (1998). The mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. [Link]

  • Rao, P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of pharmacy & pharmaceutical sciences, 11(2), 81s–110s.
  • Atkinson, T. J., & Fudin, J. (2020). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for Acute Pain. Practical Pain Management. Retrieved from [Link]

  • Bindu, S., Mazumder, S., & Bandyopadhyay, U. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical pharmacology, 180, 114147. [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. The Journal of biological chemistry, 268(9), 6610–6614.

Sources

A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis Featuring "Compound X"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive framework for validating the target engagement of novel small molecules, using the hypothetical anti-inflammatory agent, 2-(2,4-Difluorophenylamino)acetic acid, hereafter referred to as "Compound X," as a case study. While the precise molecular target of Compound X is under investigation, its structural alerts suggest potential inhibition of key nodes in inflammatory signaling pathways, such as kinases or enzymes involved in prostaglandin synthesis.

This document is intended for researchers, scientists, and drug development professionals. It will navigate the theoretical underpinnings and practical applications of two prominent target engagement methodologies: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. Through a comparative lens, we will explore the strengths and limitations of each approach, providing detailed experimental protocols and data interpretation strategies to empower you to make informed decisions in your own research endeavors.

The Imperative of Target Engagement Validation

Confirming that a small molecule directly interacts with its intended target in a living cell is a critical step in both chemical biology and pharmacological research.[1] This validation provides a mechanistic link between the compound's binding affinity and its observed physiological effects, thereby de-risking a potential therapeutic candidate early in the development pipeline. The absence of robust target engagement data can lead to the misinterpretation of phenotypic screening results and the costly pursuit of compounds with off-target or non-specific modes of action.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent upon several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare two powerful and widely adopted techniques: CETSA and NanoBRET™.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Cellular Context Intact cells or cell lysates.Intact, live cells.
Target Modification None required for the endogenous protein.Requires genetic fusion of NanoLuc® luciferase to the target protein.
Compound Labeling Not required.Requires a specific fluorescent tracer that binds to the target.
Throughput Moderate to high, especially with imaging-based readouts.High, amenable to 384- and 1536-well formats.
Data Output Thermal shift (ΔTm) or isothermal dose-response curves.BRET ratio, from which IC50 values are derived.
Primary Advantage Label-free, applicable to endogenous proteins.Real-time measurement in live cells, highly sensitive.
Primary Limitation Indirect measurement of binding, may not be suitable for all targets.Requires genetic manipulation and a specific tracer.

Experimental Deep Dive I: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[2][3][4][5] The binding of a small molecule can increase the melting temperature (Tm) of its target protein, which can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Causality Behind Experimental Choices in CETSA

The core principle of CETSA is that the binding of Compound X to its target will confer a more stable conformation, thus requiring more thermal energy to denature and aggregate. This change in thermal stability is a direct proxy for target engagement. The choice to use intact cells is crucial as it provides a more physiologically relevant environment, accounting for factors like cell permeability and intracellular concentrations of Compound X.

Self-Validating System in CETSA

A robust CETSA experiment incorporates several controls to ensure the observed thermal shift is specific to the target of interest. A key control is the inclusion of a structurally similar but biologically inactive analog of Compound X. This control helps to rule out non-specific protein stabilization effects. Furthermore, monitoring the thermal stability of unrelated proteins serves as an internal control for the specificity of the interaction.

Experimental Workflow: CETSA

The following diagram illustrates the typical workflow for a CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Quantification cell_culture 1. Culture cells to optimal confluency compound_treatment 2. Treat cells with Compound X or vehicle control cell_culture->compound_treatment aliquot 3. Aliquot cell suspension compound_treatment->aliquot heat_gradient 4. Apply temperature gradient aliquot->heat_gradient lysis 5. Lyse cells (e.g., freeze-thaw) heat_gradient->lysis centrifugation 6. Separate soluble and precipitated fractions lysis->centrifugation western_blot 7. Quantify soluble target protein (e.g., Western Blot, ELISA) centrifugation->western_blot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and reach approximately 80% confluency.

    • Treat cells with varying concentrations of Compound X or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Aliquoting:

    • Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors) and adjust the cell density.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler and apply a temperature gradient for a fixed duration (e.g., 3 minutes). A typical temperature range would be from 40°C to 70°C in 2°C increments.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the signal from the ELISA.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and Compound X-treated samples.

    • Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of Compound X indicates target engagement.

Experimental Deep Dive II: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[6][7] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target (the acceptor).[8]

Causality Behind Experimental Choices in NanoBRET™

The NanoBRET™ assay provides a direct and quantitative measure of compound binding in the complex milieu of a living cell. The choice to genetically fuse NanoLuc® luciferase to the target protein is a critical step that enables the BRET phenomenon. The competitive displacement of the fluorescent tracer by the unlabeled Compound X leads to a decrease in the BRET signal, which is directly proportional to the extent of target engagement. This allows for the determination of the compound's intracellular affinity (IC50).

Self-Validating System in NanoBRET™

The NanoBRET™ assay has several built-in controls. The use of a specific fluorescent tracer ensures that the BRET signal is generated only when the tracer is in close proximity to the NanoLuc®-tagged target. A crucial control is to test Compound X against a NanoLuc®-tagged protein that is structurally unrelated to the intended target. The absence of a BRET signal change in this control experiment confirms the specificity of the interaction.

Experimental Workflow: NanoBRET™

The following diagram outlines the key steps in a NanoBRET™ Target Engagement Assay.

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection cluster_analysis Data Analysis transfect 1. Transfect cells with NanoLuc®-target fusion vector seed_cells 2. Seed transfected cells into assay plates transfect->seed_cells add_compound 3. Add serial dilutions of Compound X seed_cells->add_compound add_tracer 4. Add fluorescent tracer add_compound->add_tracer add_substrate 5. Add NanoBRET™ Nano-Glo® Substrate add_tracer->add_substrate read_plate 6. Measure donor and acceptor emissions add_substrate->read_plate calculate_bret 7. Calculate BRET ratio read_plate->calculate_bret dose_response 8. Generate dose-response curve and determine IC50 calculate_bret->dose_response

Caption: A summary of the NanoBRET™ Target Engagement Assay workflow.

Detailed Protocol: NanoBRET™
  • Cell Transfection and Seeding:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • After 24 hours, harvest the transfected cells and seed them into a white, 96- or 384-well assay plate.[9][10]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Compound X in a suitable assay medium.

    • Add the diluted Compound X to the wells of the assay plate.

    • Add the specific NanoBRET™ tracer at a predetermined optimal concentration to all wells.

    • Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm) using a plate reader capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the BRET ratios to the vehicle control (0% inhibition) and a control with a high concentration of a known binder or no tracer (100% inhibition).

    • Plot the normalized BRET ratio as a function of the log concentration of Compound X.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Compound X required to displace 50% of the tracer.

Hypothetical Signaling Pathway and the Role of Compound X

To provide a biological context for these target engagement studies, let's consider a hypothetical signaling pathway where Compound X is designed to act. Based on the anti-inflammatory potential of related compounds, we can postulate that Compound X targets a key kinase in the NF-κB signaling pathway, which in turn regulates the expression of pro-inflammatory enzymes like microsomal prostaglandin E synthase-1 (mPGES-1).[11]

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway NF-κB Pathway cluster_downstream Downstream Effects cytokine Pro-inflammatory Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor target_kinase Target Kinase receptor->target_kinase nf_kb NF-κB Activation target_kinase->nf_kb gene_expression Gene Expression nf_kb->gene_expression mpges1 mPGES-1 gene_expression->mpges1 inflammation Inflammation mpges1->inflammation compound_x Compound X compound_x->target_kinase Inhibition

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of Compound X.

Conclusion

The validation of target engagement in a cellular context is a non-negotiable step in modern drug discovery. This guide has provided a comparative overview of two powerful methodologies, CETSA and NanoBRET™, for assessing the interaction of the hypothetical anti-inflammatory compound, "Compound X," with its intended target. By understanding the principles, advantages, and limitations of each technique, and by implementing robust experimental designs with appropriate controls, researchers can generate high-quality, reliable data to drive their projects forward. The choice between a label-free method like CETSA and a sensitive, real-time assay like NanoBRET™ will depend on the specific research question and available resources. Ultimately, the successful application of these techniques will provide the necessary evidence to confidently link a compound's molecular mechanism to its cellular and physiological effects.

References

  • Almqvist, H., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • Almqvist, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Di Micco, S., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

  • Dai, L., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. Retrieved from [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. Retrieved from [Link]

  • Wang, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). (2,4-dichlorophenoxy)acetic acid analogs.
  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Huggins, D. J., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]

  • Cravatt, B. F., & Champion, K. M. (2012). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Cyano-2-fluorophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroacetic acid. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4,4-Difluorocyclohexyl)acetic acid. Retrieved from [Link]

Sources

Analysis of the Reproducibility of Anti-Inflammatory Effects of 2-(2,4-Difluorophenylamino)acetic acid: A Literature Review

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

January 20, 2026

Executive Summary

A comprehensive review of the scientific literature was conducted to assess the reproducibility of the anti-inflammatory effects of the compound 2-(2,4-Difluorophenylamino)acetic acid. The objective was to synthesize existing experimental data to provide a comparative guide for researchers in the field of inflammation and drug discovery. This endeavor involved a multi-platform search of established scientific databases and chemical registries.

Following an exhaustive search, it has been determined that there is a significant absence of published, peer-reviewed studies investigating the anti-inflammatory properties of this compound. The PubChem database, a comprehensive resource for chemical information, provides basic details for this compound (CID 28766514) but does not contain any data related to its biological activity. Similarly, targeted searches for research articles detailing its synthesis and subsequent evaluation for anti-inflammatory effects did not yield any relevant results.

While the literature does contain studies on structurally related compounds, such as fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) and other derivatives of phenoxyacetic acid, this information is not directly applicable to the specific compound .[1][2] The subtle yet significant structural difference—specifically the amino linkage in this compound versus the ether linkage in phenoxyacetic acid derivatives—precludes any direct extrapolation of anti-inflammatory activity or mechanism of action.

Implications for the Research Community

The current lack of data on the anti-inflammatory effects of this compound presents both a challenge and an opportunity. It is not possible to conduct a comparative analysis of the reproducibility of its effects, as there are no foundational studies to compare.

This knowledge gap highlights an unexplored area within the broader field of non-steroidal anti-inflammatory drug (NSAID) research. The structural motif of this compound may warrant investigation to determine if it possesses novel anti-inflammatory properties.

Recommendations for Future Research

Given the absence of data, the following steps are recommended for any research group interested in the anti-inflammatory potential of this compound:

  • Chemical Synthesis and Characterization: The initial step would involve the synthesis and thorough chemical characterization of this compound to ensure purity and structural integrity.

  • In Vitro Screening: A primary assessment of anti-inflammatory activity should be conducted using established in vitro assays. These could include:

    • Cyclooxygenase (COX-1 and COX-2) enzyme inhibition assays to determine its potential mechanism of action.

    • Assays to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells (e.g., macrophages or peripheral blood mononuclear cells).

    • Nitric oxide (NO) production assays in lipopolysaccharide (LPS)-stimulated macrophages.

  • In Vivo Efficacy Studies: Should promising in vitro activity be observed, subsequent evaluation in well-established animal models of inflammation would be warranted. Commonly used models include:

    • Carrageenan-induced paw edema in rodents to assess acute anti-inflammatory effects.

    • Adjuvant-induced arthritis in rats as a model of chronic inflammation.

  • Toxicology and Safety Profiling: Preliminary assessment of cytotoxicity in relevant cell lines and acute in vivo toxicity studies would be essential to determine a preliminary safety profile.

Alternative Avenues for Comparative Analysis

For researchers specifically interested in the reproducibility of anti-inflammatory drug effects, we recommend focusing on well-documented compounds or compound classes where a substantial body of literature exists. Alternative topics for a comparative guide could include:

  • Reproducibility of the Anti-Inflammatory Effects of Diclofenac versus Ibuprofen: A comparative analysis of the wealth of data available for these two widely used NSAIDs, focusing on variations in reported efficacy across different models and patient populations.

  • A Comparative Review of the Anti-Inflammatory Properties of Phenoxyacetic Acid Derivatives: This would involve a systematic review of the structure-activity relationships and reproducibility of effects for this class of compounds, for which some literature is available.

Conclusion

The topic of the reproducibility of the anti-inflammatory effects of this compound cannot be addressed at this time due to a lack of primary research data. The scientific community is encouraged to explore the potential of this and other novel chemical entities in the ongoing search for new and effective anti-inflammatory agents. Future work in this area will be foundational for any subsequent analyses of reproducibility.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Atkinson, D. C., et al. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657–666.[1]

  • Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(11), 1080–1083.[2]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-(2,4-Difluorophenylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical innovation, the journey of a novel compound doesn't end at discovery. Responsible stewardship, particularly in the disposal of research materials, is a critical component of scientific integrity and environmental safety. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2,4-Difluorophenylamino)acetic acid, ensuring the safety of laboratory personnel and the preservation of our environment.

As a Senior Application Scientist, I've witnessed firsthand the critical need for clear, scientifically grounded disposal protocols. This document moves beyond a simple checklist, delving into the causality behind each recommendation. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of the research lifecycle.

Immediate Safety and Hazard Assessment

Based on this data, this compound should be handled as a compound that can cause skin irritation, serious eye irritation, and respiratory irritation [1]. Therefore, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.

Hazard ClassGHS ClassificationRecommended Immediate Actions
Skin Irritation Category 2Wear nitrile gloves and a lab coat. In case of contact, immediately flush skin with plenty of water.
Eye Irritation Category 2AWear safety glasses or goggles. If contact occurs, flush eyes with water for at least 15 minutes and seek medical attention.
Respiratory Irritation STOT SE 3Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhaling dust or vapors.

Incompatibility Considerations: As an acetic acid derivative, this compound is acidic. It should be stored and disposed of separately from bases to avoid exothermic reactions. As a halogenated organic compound, it may also be incompatible with strong oxidizing agents[2][3].

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed hazardous waste disposal company. The preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful flue gases[4].

Phase 1: Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips). The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

  • Waste Stream Classification: This compound falls under the category of halogenated organic waste . Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

Phase 2: On-Site Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of any potential vapors.

Phase 3: Arranging for Disposal
  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging hazardous waste disposal. They will have established procedures and contracts with licensed disposal vendors.

  • Provide Documentation: Be prepared to provide the EHS office with the full chemical name, quantity of waste, and any available hazard information.

  • Schedule Pickup: The EHS office will coordinate the pickup of the waste by the certified disposal company.

The Rationale Behind Incineration

As a fluorinated organic compound, this compound is persistent in the environment. Landfilling is a less desirable option as it does not destroy the molecule and carries a risk of environmental contamination through leachate.

High-temperature incineration is the most effective method for the complete destruction of such compounds. The high temperatures break the strong carbon-fluorine bonds. The inclusion of a scrubber system is crucial to capture and neutralize acidic gases, such as hydrogen fluoride, that are formed during combustion. This aligns with the U.S. Environmental Protection Agency's (EPA) guidance on the destruction of persistent organic pollutants[5][6].

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. For larger spills, a respirator may be necessary.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS office, providing details of the compound, quantity spilled, and the cleanup procedure followed.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Coordination cluster_Disposal Final Disposition Start Generation of This compound Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label Container with Chemical Name & Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS Office for Disposal Request Store->ContactEHS SchedulePickup EHS Schedules Pickup with Licensed Vendor ContactEHS->SchedulePickup Transport Transport to Approved Facility SchedulePickup->Transport Incinerate High-Temperature Incineration with Scrubber Transport->Incinerate

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a testament to a laboratory's commitment to safety and environmental stewardship. By understanding the compound's potential hazards, adhering to a stringent disposal protocol, and partnering with your institution's EHS office, you contribute to a culture of safety and sustainability in scientific research. Always prioritize consulting the specific Safety Data Sheet for any chemical and defer to your local and institutional regulations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AALRR. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]

  • AALRR. (2024). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Retrieved from [Link]

  • Cox-Colvin & Associates. (2021). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Fluorine Gas. Retrieved from [Link]

  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). FLUORINE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F). Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1989). 1988 OSHA PEL Project - Fluorine. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health and Safety. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-(2,4-Difluorophenylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2,4-Difluorophenylamino)acetic acid (CAS No. 901187-90-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally similar chemicals to establish a conservative and robust safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: A Precautionary Approach

Potential Hazards Include:

  • Skin Irritation: Many substituted aromatic compounds can cause skin irritation upon contact.

  • Serious Eye Irritation/Damage: Chemicals of this class can be potent eye irritants, potentially leading to serious damage.

  • Respiratory Tract Irritation: As a solid, airborne dust may cause irritation to the respiratory system if inhaled.

  • Harmful if Swallowed: Oral toxicity is a potential concern with related compounds.

Due to the presence of the difluorophenyl group, it is also prudent to consider the general hazards associated with fluorinated organic compounds.

A summary of hazard classifications for analogous compounds is presented in the table below.

Hazard StatementClassification for Analogous CompoundsSource
Skin IrritationCategory 2[1]
Eye Irritation/DamageCategory 1 or 2A[1][2]
Respiratory IrritationSpecific Target Organ Toxicity (Single Exposure) - Category 3[1]
Acute Oral ToxicityCategory 4 (Harmful if swallowed)

It is imperative to handle this compound as if it possesses all of these potential hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be a conscious, informed process, not a routine exercise.

Standard disposable nitrile gloves may offer initial protection against splashes, but for prolonged handling, more robust options should be considered. Given that this is an aromatic compound, gloves with good resistance to aromatic solvents are a sound precautionary choice.

  • For short-duration tasks: Double-gloving with nitrile gloves is recommended.

  • For longer-duration tasks or when handling larger quantities: Consider heavier-duty gloves such as neoprene or those with a multi-layer laminate construction (e.g., Ansell Barrier®). Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Given the high risk of serious eye irritation or damage from analogous compounds, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended: A full-face shield worn over chemical splash goggles, especially when handling powders outside of a containment system or when there is a risk of splashing.

A flame-resistant lab coat should be worn at all times and kept fully buttoned. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is advised.

If engineering controls are not sufficient to prevent the generation of dust, respiratory protection is necessary.

  • Recommended: A NIOSH-approved N95 respirator for weighing and handling small quantities of powder. For activities with a higher potential for aerosolization, a half-mask or full-face respirator with P100 cartridges should be used.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Assess_Task Assess Task: - Duration - Quantity - Potential for dust/aerosol generation Hand_Protection Hand Protection: - Short task: Double nitrile gloves - Long task: Neoprene/Barrier gloves Assess_Task->Hand_Protection Select based on task duration Eye_Protection Eye/Face Protection: - Minimum: Chemical splash goggles - Recommended: Goggles + Face shield Assess_Task->Eye_Protection Select based on splash/dust risk Body_Protection Body Protection: - Flame-resistant lab coat - Chemical-resistant apron (if needed) Assess_Task->Body_Protection Select based on contamination risk Respiratory_Protection Respiratory Protection: - Low dust risk: N95 respirator - High dust risk: Half/Full-face respirator with P100 cartridges Assess_Task->Respiratory_Protection Select based on aerosolization potential

Caption: PPE Selection Workflow for this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and logical workflow is critical to ensuring safety and experimental integrity.

  • Designate a work area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Assemble all materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated work area.

  • Don appropriate PPE: Follow the PPE selection workflow outlined above.

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure or a fume hood to minimize dust exposure.

  • Dissolving: Add the solid to the solvent slowly to avoid splashing. If heating is required, do so in a controlled manner with appropriate shielding.

  • Reactions: Conduct all reactions within a chemical fume hood. Ensure that the reaction vessel is appropriately secured.

  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Handwashing: Wash hands thoroughly with soap and water after removing PPE.

The following diagram outlines the standard operational workflow.

Operational_Workflow Start Start Preparation Preparation: - Designate work area (fume hood) - Assemble materials - Don appropriate PPE Start->Preparation Handling Handling: - Weigh in containment - Dissolve carefully - Conduct reaction in fume hood Preparation->Handling Post_Handling Post-Handling: - Decontaminate work area - Doff PPE correctly - Wash hands thoroughly Handling->Post_Handling End End Post_Handling->End

Caption: Standard Operational Workflow for Handling this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container for halogenated organic compounds.

Do not dispose of this compound down the drain.

All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Be Prepared
  • Alert others: Immediately alert colleagues in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don appropriate PPE: For small spills that you are trained to handle, don appropriate PPE, including respiratory protection.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep into a designated waste container. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenylamino)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenylamino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.